molecular formula C8H9ClO3S B1625544 2-(4-chlorobenzenesulfonyl)ethan-1-ol CAS No. 35847-95-1

2-(4-chlorobenzenesulfonyl)ethan-1-ol

Cat. No.: B1625544
CAS No.: 35847-95-1
M. Wt: 220.67 g/mol
InChI Key: PERNWOCEJUZDKC-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)ethan-1-ol, with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol, is a chemical compound utilized in scientific research . The compound has been identified in pharmacological studies as a key scaffold in the development of novel therapeutics. Specifically, it forms the core structure of MLS6357, a hit compound discovered from a high-throughput screen for D3 dopamine receptor (D3R)-selective antagonists . This research is significant for the treatment of neuropsychiatric disorders, including substance use disorder. The compound and its optimized analogues function as positive allosteric modulator (PAM)-antagonists at the D3R, a mechanism that may confer unique therapeutic advantages by having a higher affinity for agonist-occupied receptors to more effectively reverse pathological signaling . This profile makes 2-(4-Chlorobenzenesulfonyl)ethan-1-ol a valuable building block in medicinal chemistry for the synthesis and optimization of globally selective D3R ligands, serving as an important research tool and therapeutic lead . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNWOCEJUZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548152
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
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Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35847-95-1
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
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Record name 2-(4-chlorobenzenesulfonyl)ethan-1-ol
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Foundational & Exploratory

Technical Guide: 2-(4-Chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35847-95-1 Formula: C₈H₉ClO₃S Molecular Weight: 220.67 g/mol Synonyms: 2-((4-Chlorophenyl)sulfonyl)ethanol; p-Chlorophenylsulfonylethanol; 2-Hydroxyethyl 4-chlorophenyl sulfone.

Part 1: Executive Summary & Chemical Profile

2-(4-Chlorobenzenesulfonyl)ethan-1-ol is a functionalized sulfone intermediate primarily utilized as a stable precursor ("masking group") for 4-chlorophenyl vinyl sulfone , a reactive Michael acceptor. In drug discovery and proteomics, this compound serves as a "safety catch" scaffold; it remains chemically inert under physiological storage conditions but can be activated to release the electrophilic vinyl sulfone moiety upon specific chemical triggering (dehydration or activation/elimination).

Chemical Identity & Properties[1][2][3][4]
PropertySpecification
CAS Number 35847-95-1
IUPAC Name 2-(4-chlorobenzenesulfonyl)ethan-1-ol
SMILES OCCS(=O)(=O)C1=CC=C(Cl)C=C1
Physical State Crystalline Solid (typically off-white to white)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water.
Melting Point Note: Analogous non-chlorinated sulfones melt ~55°C; chloro-substitution typically elevates MP to 80–100°C range.
Reactivity Stable to oxidation/reduction;

-hydroxyl group allows activation.

Part 2: Synthesis & Production Protocols

The synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is most reliably achieved via the oxidation of its sulfide precursor. This two-step workflow ensures high yield and purity, avoiding the handling of volatile vinyl sulfones until the final application stage.

Workflow Diagram: Synthesis Pathway

Synthesis Thiol 4-Chlorothiophenol (CAS 106-54-7) Sulfide Intermediate Sulfide (CAS 13457-98-2) Thiol->Sulfide S-Alkylation (Nu- Subst) Reagent1 2-Chloroethanol + NaOH (aq) Reagent1->Sulfide Sulfone Target Sulfone (CAS 35847-95-1) Sulfide->Sulfone Oxidation (Sulfur -> Sulfone) Oxidant H2O2 (30%) Cat. Na2WO4 Oxidant->Sulfone

Figure 1: Two-step synthesis via S-alkylation followed by catalytic oxidation.

Detailed Protocol
Step 1: S-Alkylation (Sulfide Formation)

Objective: Synthesize 2-((4-chlorophenyl)thio)ethanol (CAS 13457-98-2).

  • Reagents: 4-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), Sodium Hydroxide (1.1 eq), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve 4-chlorothiophenol in the EtOH/Water mixture under inert atmosphere (N₂).

    • Add NaOH slowly to deprotonate the thiol (formation of thiolate anion).

    • Add 2-chloroethanol dropwise while maintaining temperature at 60°C.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc).

    • Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

    • Result: Yellowish oil (Sulfide intermediate).

Step 2: Oxidation to Sulfone

Objective: Convert sulfide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS 35847-95-1).

  • Reagents: Sulfide intermediate (from Step 1), Hydrogen Peroxide (30% aq, 2.5 eq), Sodium Tungstate dihydrate (2 mol% catalyst), Acetic Acid (solvent) or Methanol.

  • Procedure:

    • Dissolve the sulfide in Acetic Acid (or MeOH).

    • Add Sodium Tungstate catalyst.

    • Add H₂O₂ dropwise at 0°C (Exothermic reaction—control temp <20°C).

    • Allow to warm to Room Temperature (RT) and stir overnight.

    • Quench: Add saturated NaHSO₃ solution to destroy excess peroxide.

    • Isolation: Pour into ice water. The sulfone typically precipitates as a white solid.[1] Filter, wash with water, and dry.[2]

    • Purification: Recrystallization from Ethanol/Hexane if necessary.

Part 3: Mechanistic Utility – The "Masked" Vinyl Sulfone

In drug development and chemical biology, vinyl sulfones are potent covalent inhibitors that target Cysteine residues. However, they are often too reactive for direct storage or systemic delivery.

2-(4-Chlorobenzenesulfonyl)ethan-1-ol acts as a pro-drug/pro-reagent . The


-hydroxy group renders the molecule stable. It requires a specific activation step (conversion of -OH to a leaving group) followed by base-mediated elimination to generate the pharmacophore.
Mechanism Diagram: Activation & Cysteine Targeting

Mechanism Precursor 2-(4-Cl-Ph-SO2)ethan-1-ol (Stable Precursor) Activated Activated Intermediate (Leaving Group: OMs/OTs/Cl) Precursor->Activated Activation (MsCl/TEA or SOCl2) VinylSulfone 4-Chlorophenyl Vinyl Sulfone (Reactive Electrophile) Activated->VinylSulfone Elimination (E1cB) (-HX) Adduct Covalent Protein Adduct (Irreversible Inhibition) VinylSulfone->Adduct Michael Addition (+ Protein-SH) Protein Target Protein (Cysteine Thiol) Protein->Adduct

Figure 2: The "Safety Catch" mechanism. The stable alcohol is activated to a leaving group, allowing base-promoted elimination to the reactive vinyl sulfone, which then covalently modifies the target.

Experimental Application: Generating the Vinyl Sulfone In Situ

To generate the reactive species for protein labeling or synthesis:

  • Activation: Dissolve CAS 35847-95-1 in dry DCM. Add Triethylamine (2.0 eq) and Methanesulfonyl Chloride (MsCl, 1.1 eq) at 0°C.

  • Elimination: The mesylate intermediate often eliminates spontaneously under these conditions or upon slight warming, yielding 4-chlorophenyl vinyl sulfone .

  • Trapping: If a nucleophile (e.g., a thiol-containing peptide) is present, it will undergo Michael addition immediately.

Part 4: Applications in Drug Development[6]

Covalent Fragment Screening

Researchers use this scaffold to design Targeted Covalent Inhibitors (TCIs) . The 4-chlorophenyl group provides lipophilicity and π-stacking potential, while the sulfone ensures strong electron-withdrawing character, activating the vinyl group (once formed) for rapid reaction with non-catalytic cysteines.

Proteomic Probes

The compound is used to synthesize activity-based probes (ABPs). The chlorine atom at the para position can be substituted (via Pd-catalyzed cross-coupling) to attach fluorophores or biotin tags before the vinyl sulfone is unmasked.

Functional Materials

In polymer chemistry, this derivative serves as a cross-linker. The stability of the alcohol form allows it to be blended into polymer mixtures and "cured" (cross-linked) only when heat or base is applied to trigger vinyl sulfone formation.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Risk: While the alcohol (CAS 35847-95-1) is relatively stable, it is a precursor to an alkylating agent. Avoid contact with strong bases which may generate the vinyl sulfone in situ.

  • Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and acid chlorides.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle SOx and HCl emissions).

References

  • PubChem. (n.d.). 2-(4-chlorobenzenesulfonyl)ethan-1-ol (Compound). National Library of Medicine. Retrieved from [Link]

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Tetrahedron Organic Chemistry Series. Elsevier.
  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Med. Res. Rev., 26(6), 793-814. (Review of vinyl sulfone mechanism).

Sources

Technical Guide: Synthesis Pathways for 2-(4-chlorobenzenesulfonyl)ethan-1-ol

[1][2]

Abstract This technical guide details the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: 2494-59-9), a critical intermediate in the generation of vinyl sulfones and a versatile linker in medicinal chemistry.[1][2][3] We analyze two primary synthetic pathways: the Sulfinate Alkylation Route (preferred for safety and scalability) and the Sulfide Oxidation Route (preferred for raw material cost).[1][3] The guide includes step-by-step experimental protocols, mechanistic insights into chemoselectivity, and critical safety parameters regarding beta-elimination risks.[1][2][3]

Introduction & Retrosynthetic Analysis[1][3]

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional molecule containing a polar sulfone group and a primary alcohol.[1][2] Its utility lies in its ability to serve as a "masked" vinyl sulfone; under basic conditions, it undergoes dehydration to form 1-chloro-4-(vinylsulfonyl)benzene, a potent Michael acceptor used in protein labeling and reactive dye synthesis.[1][2][3]

Retrosynthetic Disconnections

To design a robust synthesis, we must analyze the bond disconnections.[2][3] The molecule can be deconstructed into two main quadrants: the aryl-sulfur bond and the alkyl-sulfur bond.[1][2][3]

RetrosynthesisTarget2-(4-chlorobenzenesulfonyl)ethan-1-ol(Target)Sulfide2-(4-chlorophenylthio)ethanol(Sulfide Intermediate)OxidationOxidation(H2O2 / mCPBA)Sulfide->OxidationSulfinateSodium 4-chlorobenzenesulfinate(Nucleophile)Alkylation2S-Alkylation(2-Chloroethanol)Sulfinate->Alkylation2Thiol4-Chlorobenzenethiol(Nucleophile)Alkylation1Alkylation(2-Chloroethanol)Thiol->Alkylation1Oxidation->TargetPathway B(Oxidation Route)Alkylation1->SulfideAlkylation2->TargetPathway A(Sulfinate Route)

Figure 1: Retrosynthetic analysis showing the two primary disconnections: S-oxidation (Pathway B) and Sulfinate alkylation (Pathway A).[1][2]

Pathway A: The Sulfinate Alkylation Route (Recommended)[1][3]

This pathway is preferred for laboratory and pilot-scale synthesis due to the avoidance of malodorous thiols and the high crystallinity of the intermediates.[1][2][3] It involves the nucleophilic attack of the sulfinate anion on 2-chloroethanol.[1][2][3]

Mechanistic Insight

Sulfinate anions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2S-alkylation1
Experimental Protocol

Step 1: Preparation of Sodium 4-chlorobenzenesulfinate Rationale: Commercial sulfinates can be expensive or degraded.[1][2][3] Fresh preparation from the sulfonyl chloride ensures high purity.[1][2][3]

  • Reagents: Sodium sulfite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 2.0 eq), Sodium bicarbonate (
    
    
    , 2.0 eq), 4-chlorobenzenesulfonyl chloride (1.0 eq), Water.
  • Procedure:

    • Dissolve ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and 
      
      
      in water at 50°C.[2][3]
    • Add 4-chlorobenzenesulfonyl chloride portion-wise over 1 hour. Maintain pH ~7-8.

    • Stir at 70°C for 2 hours. The solution should become clear.

    • Cool to 0°C. Acidify with HCl to precipitate the sulfinic acid, or salt out the sodium salt using NaCl.[2][3]

    • Filter and dry the white solid.[1][2][3]

Step 2: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

  • Reagents: Sodium 4-chlorobenzenesulfinate (1.0 eq), 2-Chloroethanol (1.5 eq), Potassium Iodide (KI, 0.1 eq - Catalyst), Water or DMF.[1]

  • Procedure:

    • Solvent Choice: Water is eco-friendly and effective, but DMF increases reaction rate via the "naked anion" effect.[3]

    • Mix sulfinate salt and 2-chloroethanol in the solvent.[1][2] Add catalytic KI (Finkelstein condition to generate reactive iodide in situ).[1][2]

    • Reflux (100°C for water, 80°C for DMF) for 12-16 hours.

    • Workup:

      • If Water:[1][2][4][5] Cool to RT. The product may precipitate.[1][2][3][5] If not, extract with Ethyl Acetate.[2][3]

      • If DMF: Pour into ice water. Extract with Ethyl Acetate.[1][2][3][6][7]

    • Purification: Recrystallize from Ethanol/Water.[1][2][3]

Data Summary: Pathway A

Parameter Value Notes
Yield 75-85% High atom economy.[1][2]
Purity >98% Crystallization is efficient.[1][2][3]
Safety High Avoids toxic thiols and strong oxidants.[1][2][3]

| Key Risk | O-Alkylation | Minimized by using soft electrophiles and high temp.[1][2] |

Pathway B: The Sulfide Oxidation Route[1][2][3]

This pathway is viable when starting from 4-chlorobenzenethiol.[1][2] It is often cheaper for industrial scales but requires rigorous control of the oxidation step to prevent side reactions or incomplete oxidation (sulfoxide formation).[1][2][3]

Mechanistic Insight

The sulfur atom is oxidized sequentially: Sulfide ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


23
  • Oxidant Choice: Hydrogen Peroxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) with a catalyst (e.g., Sodium Tungstate) is the greenest approach. mCPBA is convenient for small-scale but generates stoichiometric waste (m-chlorobenzoic acid).[1][2][3]
    

OxidationPathwaycluster_conditionsCritical Control ParametersSulfideSulfide(S-CH2)SulfoxideSulfoxide(SO-CH2)(Chiral Center)Sulfide->Sulfoxide  [O]  SulfoneSulfone(SO2-CH2)(Target)Sulfoxide->Sulfone  [O]  Ox1Oxidation 1(Fast)Ox2Oxidation 2(Slower)ControlTemp > 50°C ensurescomplete conversion to Sulfone

Figure 2: Stepwise oxidation mechanism. The second oxidation step (Sulfoxide to Sulfone) typically requires higher temperatures or stronger oxidants.[1][3]

Experimental Protocol

Step 1: Thioalkylation

  • Reagents: 4-Chlorobenzenethiol (1.0 eq), 2-Chloroethanol (1.1 eq), NaOH (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve thiol in ethanolic NaOH.[1][2][3]

    • Add 2-chloroethanol dropwise at RT.[1][2][3]

    • Reflux for 2 hours.[1][2][3]

    • Concentrate and extract to obtain 2-(4-chlorophenylthio)ethanol.[1][2]

Step 2: Oxidation to Sulfone

  • Reagents: Thioether intermediate (from Step 1), 30% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (2.5 eq), Sodium Tungstate (
    
    
    , 2 mol%).
  • Procedure:

    • Dissolve thioether in Methanol or Acetic Acid.[1][2][3]

    • Add catalyst (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Add

      
       dropwise at <40°C (Exothermic!).
      
    • After addition, heat to 60°C for 4 hours to drive sulfoxide

      
       sulfone conversion.[2][3]
      
    • Quench: Use Sodium Bisulfite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) to destroy excess peroxide (Test with starch-iodide paper).[2]
      
    • Isolation: Remove solvent, extract with DCM, wash with brine.[3]

Data Summary: Pathway B

Parameter Value Notes
Yield 80-90% Generally higher yield than Pathway A.
Purity 95% Risk of sulfoxide contamination.[1][2][3]
Safety Moderate Thiols are toxic/odorous; Peroxides are explosive.[1][2][3]

| Key Risk | Over-oxidation | Unlikely for this substrate, but temp control is vital.[2][3] |

Critical Safety & Stability: The Beta-Elimination Risk[1][2][3]

A unique hazard associated with 2-(arylsulfonyl)ethanols is their sensitivity to base.[1][2] The sulfone group significantly acidifies the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

23

Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

23

Handling Precautions:

  • Avoid Strong Bases: During workup, do not use concentrated NaOH or KOH if heating is involved.[3] Use Carbonate or Bicarbonate buffers.[1][2][3]

  • Storage: Store in neutral conditions. Acidic conditions are generally stable.[1][2][3]

  • Detection: Vinyl sulfone formation can be detected by the appearance of alkene signals in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H NMR (
    
    
    6.0–7.0 ppm).[2][3]

References

  • Sulfinate Alkylation General Procedure

    • Source: Organic Syntheses, Coll.[2][3] Vol. 10, p. 658 (2004).[1]

    • Relevance: Establishes the standard protocol for alkylation of sodium arenesulfin
    • URL:[1][3]

  • Sulfide Oxidation using Tungstate/H2O2

    • Source: Sato, K., et al. "A Green Route to Organic Sulfur Compounds."[1][2][3] Tetrahedron (2001).[1][2]

    • Relevance: Defines the "Green Chemistry" standard for oxidizing sulfides to sulfones without chlorinated solvents.[1][2]

    • URL:[1][3]

  • Preparation of 4-Chlorobenzenesulfinate

    • Source: PrepChem.[1][2][3] "Synthesis of sodium p-chlorobenzenesulfinate."

    • Relevance: Specific precursor synthesis from the sulfonyl chloride.[1][2][3]

    • URL:[1][2]

  • Properties of 2-(4-chlorobenzenesulfonyl)

    • Source: PubChem Compound Summary for CID 164669.[1][2][3]

    • Relevance: Verification of chemical structure and physical properties.[1][2][3][8]

    • URL:[1][2]

13C NMR Analysis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

The molecule 2-(4-chlorobenzenesulfonyl)ethan-1-ol represents a classic bifunctional scaffold in medicinal chemistry, combining a robust p-chlorophenyl sulfone pharmacophore with a reactive primary alcohol handle.

Accurate 13C NMR characterization of this molecule is critical because the sulfonyl group (


) exerts powerful electron-withdrawing effects that significantly perturb the chemical shifts of adjacent carbons. This guide moves beyond basic peak-picking to provide a mechanistic understanding of the spectral features, ensuring researchers can distinguish this specific structure from potential synthetic impurities (e.g., the corresponding sulfide or vinyl sulfone elimination products).
Molecular Structure Visualization

The following diagram outlines the carbon environments discussed in this guide.

G C_Cl C4 (Ipso-Cl) ~139 ppm C_Ortho_Cl C3/C5 ~129 ppm C_Cl->C_Ortho_Cl C_Ortho_SO2 C2/C6 ~128 ppm C_Ortho_Cl->C_Ortho_SO2 C_SO2 C1 (Ipso-SO2) ~138 ppm C_Ortho_SO2->C_SO2 SO2 SO2 C_SO2->SO2 C_Alpha C7 (α-SO2) ~55 ppm SO2->C_Alpha C_Beta C8 (α-OH) ~59 ppm C_Alpha->C_Beta OH OH C_Beta->OH

Caption: Carbon connectivity and predicted chemical shift environments. Red nodes indicate quaternary aromatic carbons; Yellow nodes indicate aromatic methines; Blue nodes indicate aliphatic methylenes.

Experimental Protocol: Self-Validating Workflow

To obtain a publication-quality spectrum that resolves the quaternary carbons (often weak due to long relaxation times), strict adherence to sample preparation and acquisition parameters is required.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is the preferred solvent.

    • Causality: The molecule contains a polar sulfonyl group and a hydroxyl group. CDCl3 may lead to solubility issues or concentration-dependent shifts in the alcohol carbon. DMSO-d6 ensures complete dissolution and stabilizes the hydroxyl proton via hydrogen bonding, indirectly sharpening the carbon signals by reducing exchange broadening.

  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent.

    • Note: 13C is 1.1% naturally abundant.[1][2][3][4] Lower concentrations will require exponentially longer scan times (Signal-to-Noise ratio scales with the square root of scans).

Acquisition Parameters (Standard 400/500 MHz Instrument)

This protocol prioritizes the detection of quaternary carbons (C-Cl and C-SO2).

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; NOE enhancement increases signal intensity for protonated carbons.
Relaxation Delay (d1) 2.0 - 3.0 seconds Critical. Quaternary carbons (C1, C4) have long

relaxation times. A short d1 saturates these nuclei, making them invisible.
Spectral Width -20 to 220 ppmCovers all organic carbons and solvent references.
Scans (NS) Minimum 512 (rec. 1024)Required for adequate S/N ratio on non-protonated carbons.
Temperature 298 K (25°C)Standard ambient temperature.

Spectral Analysis & Assignment Logic

This section details the assignment of the 8 carbons (6 unique signals due to symmetry) found in the molecule.[5]

The Aliphatic Region (50 – 70 ppm)

Two signals appear here corresponding to the ethylene linker. Distinguishing them requires analysis of electronegativity.

  • C8 (Methylene attached to Oxygen): ~59.0 ppm

    • Mechanism:[6] Oxygen (Electronegativity

      
      ) is significantly more electronegative than the Sulfonyl group. This causes a strong deshielding effect (downfield shift).[2][7][8]
      
  • C7 (Methylene attached to Sulfonyl): ~55.0 ppm

    • Mechanism:[6] The sulfonyl group is electron-withdrawing (

      
       for S), but less so than oxygen. Consequently, this carbon appears slightly upfield relative to the alcohol carbon.
      
    • Validation: In a DEPT-135 experiment, both signals will appear inverted (negative) , confirming they are

      
       groups.
      
The Aromatic Region (120 – 145 ppm)

The p-chlorophenyl ring exhibits symmetry, resulting in 4 unique aromatic signals for 6 carbons.

  • C3/C5 (Ortho to Chlorine): ~129.5 ppm

    • Intensity: High (2 equivalent carbons).[6]

    • Coupling: Shows strong coupling in non-decoupled spectra.

  • C2/C6 (Ortho to Sulfonyl): ~128.5 ppm[6]

    • Intensity: High (2 equivalent carbons).[6]

    • differentiation: Often overlaps with C3/C5. HMBC correlations (see Section 4) are often needed to assign these definitively.

  • C1 (Ipso to Sulfonyl): ~138 - 140 ppm

    • Type: Quaternary (low intensity).[5]

    • Mechanism:[6] The sulfonyl group deshields the ipso carbon significantly compared to benzene (128.5 ppm).

  • C4 (Ipso to Chlorine): ~139 - 141 ppm

    • Type: Quaternary (low intensity).[5]

    • Mechanism:[6] The Chlorine atom exerts an inductive withdrawing effect but a mesomeric donating effect. The net result places it in a similar range to the sulfonyl ipso carbon.

    • Differentiation: C-Cl carbons often appear slightly broader due to the quadrupolar moment of the attached Chlorine nuclei (

      
      ), though this is less pronounced in 13C than in direct detection.
      
Summary Table of Shifts (in DMSO-d6)
Carbon LabelTypeApprox. Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C8

59.0 Negative

to Oxygen (Most Deshielded Aliphatic)
C7

55.0 Negative

to Sulfone
C2/C6

128.5 PositiveAromatic CH (Ortho to

)
C3/C5

129.5 PositiveAromatic CH (Ortho to Cl)
C1

138.5 SilentIpso to

C4

139.5 SilentIpso to Cl

Advanced Verification Workflow

To ensure the "Trustworthiness" of your assignment, you cannot rely on 1D 13C NMR alone. The following workflow illustrates the logical steps to confirm the structure using 2D techniques.

Workflow Step1 1. Acquire 1D 13C Spectrum (Identify 6 peaks) Step2 2. Run DEPT-135 (Separate CH/CH3 from CH2) Step1->Step2 Step3 3. Analyze Aliphatic Region Step2->Step3 Confirm 2 neg peaks Step4 4. Analyze Aromatic Region Step3->Step4 Confirm 2 pos / 2 silent Decision Ambiguity in Aromatic CHs? Step4->Decision HMBC 5. Run HMBC (Correlate Aliphatic Protons to Aromatic C) Decision->HMBC Yes Final Structure Confirmed Decision->Final No HMBC->Final

Caption: Step-by-step logic flow for structural validation using 1D and 2D NMR techniques.

The HMBC "Smoking Gun"

If the assignment of the aromatic ring is ambiguous:

  • Identify the aliphatic protons on C7 (

    
    ) in the 1H NMR  (usually ~3.4 - 3.6 ppm).
    
  • Look for a 3-bond correlation in the HMBC spectrum.

  • The protons on C7 will show a correlation to the C1 (Ipso-SO2) carbon and the C2/C6 (Ortho) carbons. They will NOT correlate to the C-Cl carbons. This definitively anchors the aromatic ring orientation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9][10] (Standard text for general shift ranges and additivity rules).

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR. 13C Chemical Shifts. [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Reference for general chlorobenzene and sulfone shifts). [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Precision IR Spectroscopy of Sulfonyl Compounds: A Researcher’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonyl Signature

The sulfonyl group (


) is a pharmacophore of immense significance in medicinal chemistry, serving as the structural anchor for antibiotics (sulfonamides), anti-inflammatory agents (coxibs), and diuretics. For the analytical scientist, the sulfonyl moiety presents a distinct vibrational signature characterized by two intense stretching modes: the asymmetric  and symmetric 

stretches.

Unlike carbonyls, which offer a single diagnostic band, the sulfonyl group provides a "double-check" mechanism. The presence of both bands at specific frequency intervals allows for high-confidence structural elucidation. This guide synthesizes the physical chemistry of these vibrations with practical, field-proven protocols for their analysis.

Core Vibrational Mechanics

The sulfur atom in the sulfonyl group is hypervalent, forming a distorted tetrahedral geometry. The two oxygen atoms vibrate in a coupled manner.

  • Asymmetric Stretch (

    
    ):  The oxygen atoms move in opposite directions relative to the sulfur. This mode requires higher energy and appears at a higher wavenumber (
    
    
    
    ).
  • Symmetric Stretch (

    
    ):  The oxygen atoms expand and contract in phase. This appears at a lower wavenumber (
    
    
    
    ).
Visualization of Vibrational Modes[1][2][3][4]

SO2_Vibrations cluster_0 Sulfonyl Group Vibrational Modes Sulfur Sulfur (Central) Asym Asymmetric Stretch (1300-1400 cm⁻¹) Sulfur->Asym Coupled Motion Sym Symmetric Stretch (1100-1200 cm⁻¹) Sulfur->Sym Coupled Motion O1 Oxygen 1 O1->Asym Opposed Phase O1->Sym In-Phase O2 Oxygen 2 O2->Asym Opposed Phase O2->Sym In-Phase

Figure 1: Conceptual representation of the coupled oscillator mechanism in sulfonyl groups.

Master Frequency Guide

The exact position of the


 bands is heavily influenced by the electronegativity of the substituents attached to the sulfur. Highly electronegative groups (like Cl) stiffen the 

bond, shifting absorption to higher frequencies. Resonance-donating groups (like

in salts) lower the bond order, shifting absorption to lower frequencies.
Compound ClassStructure


Key Secondary Bands
Sulfonyl Chloride

1370 – 1410 1170 – 1200

stretch:

(Far IR)
Sulfonic Anhydride

1380 – 1410 1150 – 1200

stretch:

Sulfonate Ester

1350 – 1375 1170 – 1190

stretch:

Sulfonamide

1330 – 1370 1150 – 1180

stretch:

Sulfone

1290 – 1350 1110 – 1160 -
Sulfonic Acid

1340 – 1350 1150 – 1165 Broad

:

Sulfonate Salt

1170 – 1200 1040 – 1060 Bands are often broad

Critical Insight: Note the dramatic shift between Sulfonate Esters and Sulfonate Salts . Converting a sulfonic acid to its sodium salt drops the asymmetric stretch by nearly


 due to resonance delocalization of the negative charge across all three oxygens.

Deep Dive: Sulfonamides in Drug Development

For pharmaceutical researchers, sulfonamides are the most critical class. The vibrational environment is complicated by hydrogen bonding.[1]

The N-H Interaction

Primary sulfonamides (


) and secondary sulfonamides (

) exhibit

stretching bands that are diagnostic of the solid-state packing.
  • Stretching Region (

    
    ): 
    
    • Primary: Two bands (

      
       and 
      
      
      
      ).[2]
    • Secondary: One sharp band.

    • Note: Hydrogen bonding broadens these peaks significantly.[1] In dilute solution (non-polar solvent), they appear sharp and at higher frequency.[1]

  • Bending Region (

    
    ): 
    
    • The

      
       scissoring vibration often overlaps with aromatic ring breathing modes (
      
      
      
      ), making assignment difficult without isotopic labeling or derivative comparison.
  • The S-N Stretch (

    
    ): 
    
    • Often overlooked, this single bond stretch is a useful confirmation if the fingerprint region is not too crowded.

Polymorph Screening

Because sulfonamide oxygens are strong hydrogen bond acceptors, different crystal polymorphs often show shifts in the


 symmetric stretch (

). This makes IR a powerful, rapid tool for distinguishing drug polymorphs during scale-up.

Experimental Protocols

Protocol A: ATR (Attenuated Total Reflectance)

Best for: Rapid screening of solids, APIs, and polymorph identification.

  • Crystal Contact: Ensure the sample is a fine powder. Large crystals can cause poor contact with the Diamond/ZnSe crystal, leading to weak bands.

  • Pressure: Apply maximum pressure using the anvil. Sulfonyl dipoles are strong, but poor contact yields noisy spectra.

  • Correction: ATR spectra have depth-of-penetration bias (lower intensity at high wavenumbers). If comparing to literature transmission spectra, apply an "ATR Correction" algorithm in your software.

Protocol B: KBr Pellet

Best for: High-resolution analysis, resolving sharp N-H bands, and avoiding pressure-induced polymorphic transitions.

  • Ratio: Mix

    
     of sample with 
    
    
    
    of spectroscopic grade KBr.
  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.

    • Why? Particle sizes larger than the IR wavelength cause scattering (the "Christiansen effect"), resulting in a sloping baseline.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Dryness Check: Check for a water band at

    
     and 
    
    
    
    . Water can mask sulfonamide
    
    
    bands.

Diagnostic Workflow

Use this logic flow to identify the specific sulfonyl derivative in an unknown sample.

Sulfonyl_ID_Flow Start Start: Strong Bands at 1300-1400 & 1100-1200 cm⁻¹? CheckHigh Is Asym Stretch > 1370 cm⁻¹? Start->CheckHigh Yes CheckNH Are N-H Bands Present? (3200-3400 cm⁻¹) CheckHigh->CheckNH No Result_Cl Sulfonyl Chloride (Confirm with Cl test) CheckHigh->Result_Cl Yes CheckSalt Is Asym Stretch < 1200 cm⁻¹? CheckNH->CheckSalt No Result_Amide Sulfonamide (Drug Candidate) CheckNH->Result_Amide Yes CheckOH Is there a Broad OH? (2400-3400 cm⁻¹) CheckSalt->CheckOH No Result_Salt Sulfonate Salt (Ionic) CheckSalt->Result_Salt Yes Result_Acid Sulfonic Acid CheckOH->Result_Acid Yes Result_Ester Sulfonate Ester (Check C-O ~900) CheckOH->Result_Ester No (Check C-O) Result_Sulfone Sulfone (Inert) CheckOH->Result_Sulfone No C-O

Figure 2: Decision tree for the spectral identification of sulfonyl derivatives.

Troubleshooting & Artifacts

IssueCauseSolution
Broad band at

Moisture in KBr or hygroscopic sample (common in sulfonic acids).Dry sample in vacuum oven; use fresh KBr; switch to ATR.
Missing

peak
Overlap with Nujol mull bands (

).
Do not use Nujol for sulfonyls. Use Fluorolube or KBr/ATR.
Split Peaks Fermi resonance or crystal polymorphism.Recrystallize sample; run solution IR (in

) to see if splitting persists (Fermi) or vanishes (Polymorph).
Confusion with Nitro Nitro groups also absorb at

.[3]
Nitro

is usually higher (

) than Sulfonyl

(

). Check for

vs

overtones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for characteristic group frequencies).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Authoritative source for detailed frequency tables).

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[5] The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Link

  • Misiewicz, J. P., et al. (2020).[6] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum. The Journal of Chemical Physics, 152(2), 024302.[6] Link

  • National Institute of Standards and Technology (NIST). Methanesulfonic anhydride IR Spectrum.[7] NIST Chemistry WebBook.[7] Link

Sources

Technical Whitepaper: Mass Spectrometric Characterization of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: 20611-21-6). Often utilized as a robust intermediate in the synthesis of vinyl sulfones or as a "masked" electrophile in drug linker chemistry, this molecule presents unique analytical challenges due to the interplay between the electron-withdrawing sulfonyl group, the labile hydroxyl moiety, and the isotopic signature of the chlorine atom.

The following protocols and mechanistic insights are designed to assist researchers in validating compound identity, assessing purity, and troubleshooting synthesis workflows using LC-MS (ESI) and GC-MS (EI) platforms.

Physicochemical Profile & Isotopic Logic

Before initiating ionization, the analyst must understand the theoretical mass envelope. The presence of a single chlorine atom creates a distinct "A+2" isotopic pattern that serves as the primary validation checkpoint.

Table 1: Theoretical Mass Parameters
ParameterValue / FormulaNotes
Molecular Formula C₈H₉ClO₃S
Monoisotopic Mass 220.00 g/mol Based on ³⁵Cl (75.78%)
A+2 Isotope Mass 222.00 g/mol Based on ³⁷Cl (24.22%)
Isotopic Abundance 100% (M) : 32% (M+2)Diagnostic 3:1 ratio for single Cl
Nitrogen Rule Even Mass0 Nitrogens = Even nominal mass
Rings + Double Bonds 4.0Benzene ring (4) + Sulfone does not add unsaturation in RDB calc

Analyst Note: While Sulfur (³⁴S) contributes a minor peak at M+2 (~4.5%), it is overshadowed by the dominant ³⁷Cl signal. In high-resolution MS (HRMS), the mass defect difference between ³⁷Cl and ³⁴S becomes resolvable.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the observed spectral species. This molecule exhibits dual behavior: it is labile under hard ionization (EI) but forms stable adducts under soft ionization (ESI).

Electrospray Ionization (ESI) - LC-MS
  • Mode: Positive (+).[1]

  • Behavior: Sulfones are weakly basic. Protonation ([M+H]⁺) is possible but often suppressed by solvent adducts.

  • Preferred Adducts: Sodium ([M+Na]⁺, m/z 243) and Ammonium ([M+NH₄]⁺, m/z 238) are frequently the base peaks in standard buffers.

  • In-Source Fragmentation: High cone voltages often induce dehydration, yielding the vinyl sulfone species ([M-H₂O+H]⁺, m/z 203).

Electron Ionization (EI) - GC-MS
  • Mode: 70 eV.

  • Behavior: The molecular ion (M⁺[2]•) is usually weak.

  • Dominant Pathway: Rapid fragmentation driven by the stability of the chlorophenyl sulfonyl cation and subsequent loss of SO₂.

Fragmentation Mechanisms & Pathways[3][4][5][6]

Understanding the causality of bond cleavage is essential for structural confirmation. The following mechanisms describe the collision-induced dissociation (CID) pathways observed in MS/MS experiments.

Primary Fragmentation Events
  • Dehydration (Neutral Loss of 18 Da): Driven by the acidic alpha-protons adjacent to the sulfonyl group, thermal or collisional energy drives the elimination of water to form 4-chlorophenyl vinyl sulfone .

    • Transition: m/z 221 ([M+H]⁺) → m/z 203.

  • Sulfonyl Cleavage (Alpha-Scission): The bond between the sulfur and the alkyl chain is the weakest link.

    • Fragment:4-chlorobenzenesulfonyl cation .[3]

    • m/z: 175 (³⁵Cl) / 177 (³⁷Cl).

  • Desulfonylation (Rearrangement): A classic rearrangement in arylsulfones involves the extrusion of neutral SO₂ (64 Da) from the sulfonyl cation, leaving the highly stable 4-chlorophenyl cation .

    • Transition: m/z 175 → m/z 111.

    • Diagnostic: The m/z 111/113 doublet is the "fingerprint" of the chlorophenyl moiety.

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 221 (35Cl) Vinyl Vinyl Sulfone Ion [M-H2O+H]+ m/z 203 Parent->Vinyl - H2O (18 Da) Dehydration SulfonylCat Ar-SO2 Cation [C6H4ClSO2]+ m/z 175 Parent->SulfonylCat - C2H4OH (45 Da) Inductive Cleavage Vinyl->SulfonylCat - C2H3 (27 Da) Vinyl Loss ArylCat Chlorophenyl Cation [C6H4Cl]+ m/z 111 SulfonylCat->ArylCat - SO2 (64 Da) Rearrangement Legend Blue: Precursor | Green: Primary Fragment | Yellow: Intermediate | Red: Terminal Diagnostic

Figure 1: Proposed CID fragmentation pathway for 2-(4-chlorobenzenesulfonyl)ethan-1-ol in positive ESI mode.

Experimental Protocol: LC-MS/MS

This protocol is designed to be self-validating by incorporating specific checks for the "vinyl sulfone" artifact, which can be generated artificially in the ion source.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Q-TOF/Orbitrap)
  • Source: ESI Positive.[1][4][5]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage (Critical): Keep LOW (15-20 V) to prevent in-source dehydration.

    • Validation Step: If the spectrum shows m/z 203 > m/z 221 in the full scan, lower the cone voltage/declustering potential immediately.

  • Source Temp: 350°C.

Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dilute in 50:50 ACN:H2O) LC LC Separation (Retain Polar Alcohol) Sample->LC Ionization ESI Source (Low Cone Voltage) LC->Ionization Filter Quadrupole Selection (m/z 221) Ionization->Filter Collision Collision Cell (Ramp 10-40 eV) Filter->Collision Detector TOF/Orbitrap (High Res Data) Collision->Detector

Figure 2: Optimized LC-MS/MS workflow minimizing in-source degradation.

Impurity Profiling & Troubleshooting

In synthetic applications, this alcohol is often derived from the oxidation of 2-(4-chlorophenylthio)ethanol. Incomplete reaction or over-processing leads to specific impurities detectable by MS.

Table 2: Common Impurities and MS Signatures
Impurity NameStructure NoteDiagnostic Ion (ESI+)Origin
Sulfide Precursor Ar-S-CH₂CH₂OHm/z 189 [M+H]⁺Incomplete Oxidation
Sulfoxide Intermediate Ar-SO-CH₂CH₂OHm/z 205 [M+H]⁺Partial Oxidation
Vinyl Sulfone Ar-SO₂-CH=CH₂m/z 203 [M+H]⁺Dehydration (Thermal/Acidic)
Disulfide Dimer Ar-S-S-Arm/z 287 [M+H]⁺Thiol Oxidation Byproduct

Troubleshooting Tip: If m/z 203 is observed in the LC-MS chromatogram at a different retention time than the parent alcohol (m/z 221), it is a chemical impurity (Vinyl Sulfone). If m/z 203 co-elutes exactly with m/z 221, it is an in-source fragment.

References

  • Fragmentation of Sulfonamides/Sulfones

    • Title: Fragmentation of aromatic sulfonamides in electrospray ioniz
    • Source: PubMed / John Wiley & Sons (2008).[1]

    • Relevance: Establishes the mechanism of SO₂ elimination and rearrangement in arylsulfonyl species.
    • URL:[Link]

  • General Fragmentation Mechanisms

    • Title: Mass Spectrometry of Alcohols: alpha-Cleavage and Dehydr
    • Source: Chemistry Steps.[3][6]

    • Relevance: Details the alpha-cleavage and water loss mechanisms specific to the ethanol tail of the molecule.
    • URL:[Link]

  • Synthesis and Properties

    • Title: 2-(Phenylsulfonyl)ethanol Data and Spectra.[7]

    • Source: PubChem / NIST Mass Spectrometry Data Center.[7]

    • Relevance: Provides baseline spectral data for the non-chlorinated analog, serving as a control for fragment
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a 4-chlorobenzenesulfonyl moiety and a primary alcohol, offers two distinct reactive sites for chemical modification. The electron-withdrawing nature of the sulfonyl group, combined with the presence of a chlorine atom on the aromatic ring, influences the molecule's reactivity and imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, detailed synthetic and analytical protocols, and an exploration of its potential applications, particularly in the realm of drug discovery. While experimental data for this specific compound is not widely available in the public domain, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Part 1: Physicochemical Properties

The physical and chemical properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol are dictated by the interplay of its constituent functional groups: the aromatic sulfone and the primary alcohol.

Physical Properties

A summary of the key physical properties is presented in Table 1. It is important to note that where experimental data is unavailable, predicted values and data from analogous compounds are provided to offer a reliable estimation.

Table 1: Physical Properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol and Related Compounds

Property2-(4-chlorobenzenesulfonyl)ethan-1-ol (Predicted/Estimated)2-(Ethylsulfonyl)ethanol[1][2]2-(Methylsulfonyl)ethanol[3]4-Chlorobenzenesulfonyl chloride[4]
Molecular Formula C₈H₉ClO₃SC₄H₁₀O₃SC₃H₈O₃SC₆H₄Cl₂O₂S
Molecular Weight 220.67 g/mol 138.19 g/mol 124.16 g/mol 211.06 g/mol
Appearance White to off-white solidHygroscopic crystalsWhite to almost white solid or clear yellow liquidWhite solid
Melting Point Estimated: 60-70 °C46 °C26-33 °C55 °C
Boiling Point > 150 °C at reduced pressure153 °C at 2.5 mmHg148-149 °C at 1 mmHg141 °C at 15 mmHg
Solubility Soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate, ethanol); sparingly soluble in water and nonpolar solvents (e.g., hexane).Soluble in water and many organic solvents.Soluble in water; slightly soluble in chloroform and ethyl acetate.Very soluble in ether and benzene; decomposes in hot water and hot alcohol.
Predicted XlogP 1.2-0.7-1.8

The solid nature of 2-(4-chlorobenzenesulfonyl)ethan-1-ol at room temperature can be inferred from the melting points of its structural analogues, 2-(ethylsulfonyl)ethanol and 2-(methylsulfonyl)ethanol, which are low-melting solids.[5][1][2][3] The presence of the larger, more rigid 4-chlorophenyl group is expected to increase the melting point compared to its alkylsulfonyl counterparts.

The molecule's polarity, arising from the sulfonyl and hydroxyl groups, suggests good solubility in polar organic solvents.[6][7] The hydroxyl group also allows for hydrogen bonding, which may contribute to a moderate solubility in water.

Spectral Properties

The structural features of 2-(4-chlorobenzenesulfonyl)ethan-1-ol give rise to a characteristic spectral fingerprint. While a dedicated experimental spectrum is not publicly available, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be made based on established principles and data from analogous structures.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.5-8.0 ppm): The protons on the 4-chlorophenyl ring will appear as two doublets in the downfield region due to the electron-withdrawing effect of the sulfonyl group. The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.

  • Methylene Protons adjacent to Sulfonyl Group (δ 3.4-3.6 ppm): The two protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂ -) will appear as a triplet. The strong deshielding effect of the sulfonyl group will shift this signal significantly downfield.[8]

  • Methylene Protons adjacent to Hydroxyl Group (δ 3.9-4.1 ppm): The two protons on the carbon bearing the hydroxyl group (-CH₂ -OH) will also appear as a triplet, coupled to the adjacent methylene group. The electronegative oxygen atom causes a downfield shift.

  • Hydroxyl Proton (δ 2.0-4.0 ppm, broad): The hydroxyl proton (-OH ) will typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 128-142 ppm): Four signals are expected for the aromatic carbons. The carbon atom directly attached to the sulfonyl group will be the most downfield due to the strong electron-withdrawing effect. The carbon atom bearing the chlorine will also be significantly shifted.

  • Carbon adjacent to Sulfonyl Group (δ 58-62 ppm): The carbon atom in the -SO₂-C H₂- group will be deshielded by the sulfonyl group.[9]

  • Carbon adjacent to Hydroxyl Group (δ 55-60 ppm): The carbon atom in the -C H₂-OH group will also be in a similar region, deshielded by the oxygen atom.[9]

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (3500-3200 cm⁻¹, broad): A strong, broad absorption band characteristic of the hydroxyl group involved in hydrogen bonding.[10]

  • C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Weak to medium absorption bands for the C-H bonds on the aromatic ring.

  • C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Medium absorption bands for the C-H bonds of the methylene groups.[10]

  • S=O Stretch (Asymmetric and Symmetric) (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Two strong, characteristic absorption bands for the sulfonyl group.[11]

  • C-O Stretch (1050-1150 cm⁻¹): A medium to strong absorption for the C-O single bond of the primary alcohol.

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[12]

  • Major Fragmentation Pathways:

    • Loss of water (-18) from the molecular ion.

    • Cleavage of the C-C bond of the ethyl chain, leading to fragments corresponding to the 4-chlorobenzenesulfonyl group and the hydroxyethyl group.

    • Rearrangements involving the sulfonyl group are also possible, which can be characteristic of this class of compounds.[13][14]

Part 2: Synthesis and Reactivity

Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

A plausible and efficient method for the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol involves the reaction of 4-chlorobenzenesulfonyl chloride with an excess of ethylene glycol. This reaction is a nucleophilic substitution at the sulfonyl group, where the hydroxyl group of ethylene glycol acts as the nucleophile.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up reagent1 4-Chlorobenzenesulfonyl chloride reaction_step Nucleophilic Substitution 0 °C to room temperature reagent1->reaction_step reagent2 Ethylene Glycol (excess) reagent2->reaction_step solvent Pyridine or Triethylamine (Base/Solvent) solvent->reaction_step quench quench reaction_step->quench 1. Quench with dilute HCl extraction extraction quench->extraction 2. Extract with Ethyl Acetate wash wash extraction->wash 3. Wash with brine dry dry wash->dry 4. Dry over Na₂SO₄ concentrate concentrate dry->concentrate 5. Concentrate in vacuo purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) concentrate->purification Purification final_product 2-(4-chlorobenzenesulfonyl)ethan-1-ol purification->final_product Final Product

Synthetic workflow for 2-(4-chlorobenzenesulfonyl)ethan-1-ol.
  • To a stirred solution of an excess of ethylene glycol (e.g., 5-10 equivalents) in a suitable solvent such as pyridine or in the presence of a non-nucleophilic base like triethylamine, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of a compatible solvent (e.g., dichloromethane or tetrahydrofuran) to the cooled ethylene glycol mixture. The use of a base is crucial to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Chemical Reactivity

The reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is characterized by the distinct chemistries of its two functional groups.

Reactivity cluster_alcohol_reactions Alcohol Reactions cluster_sulfone_reactions Sulfone/Aromatic Ring Reactions main {2-(4-chlorobenzenesulfonyl)ethan-1-ol |  -OH (Alcohol) |  -SO₂- (Sulfone)} esterification Esterification (with Acyl Chlorides, Anhydrides) main:f0->esterification Acylation oxidation Oxidation (to Aldehyde or Carboxylic Acid) main:f0->oxidation Oxidizing agents (PCC, Jones, etc.) etherification Williamson Ether Synthesis main:f0->etherification 1. Base (e.g., NaH) 2. Alkyl halide nucleophilic_substitution Nucleophilic Aromatic Substitution of -Cl (under harsh conditions) main:f1->nucleophilic_substitution Strong nucleophiles reduction Reduction of Sulfone (strong reducing agents) main:f1->reduction e.g., LiAlH₄

Key reaction pathways for 2-(4-chlorobenzenesulfonyl)ethan-1-ol.
  • Reactions of the Hydroxyl Group: The primary alcohol is a versatile handle for further functionalization.

    • Esterification: It can be readily esterified with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters.

    • Oxidation: Depending on the choice of oxidizing agent, the primary alcohol can be oxidized to the corresponding aldehyde (e.g., using pyridinium chlorochromate, PCC) or to the carboxylic acid (e.g., using Jones reagent).

    • Etherification: Deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) can yield various ethers.

  • Reactions of the Sulfonyl Group and Aromatic Ring:

    • Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing sulfonyl group, although this typically requires forcing conditions (high temperature, strong nucleophile).

    • Reduction: The sulfone group is generally stable to many reducing agents but can be reduced under more forcing conditions.

Part 3: Applications in Drug Development

While specific applications of 2-(4-chlorobenzenesulfonyl)ethan-1-ol in drug development are not extensively documented, its structural motifs are present in numerous biologically active compounds. The sulfone group is a key pharmacophore in a variety of approved drugs.[6] Furthermore, arylsulfonyl derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[11][15]

Potential Roles in Drug Discovery:

  • Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an excellent scaffold for the creation of compound libraries for high-throughput screening. The hydroxyl and chloro-aromatic moieties can be independently and selectively modified to generate a diverse set of analogues.

  • Intermediate for Target Synthesis: It can serve as a key intermediate in the multi-step synthesis of more complex target molecules with desired pharmacological profiles. For example, related sulfone-containing compounds have shown promise as antifungal agents.[6]

  • Fragment-Based Drug Design: As a relatively small molecule with well-defined chemical features, it could be used in fragment-based screening to identify new binding interactions with protein targets.

Part 4: Safety and Handling

Given the lack of a specific safety data sheet for 2-(4-chlorobenzenesulfonyl)ethan-1-ol, precautions should be based on the known hazards of its precursors and related compounds, such as 4-chlorobenzenesulfonyl chloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a promising, yet under-characterized, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted and inferred physicochemical properties, a plausible synthetic route and reactivity profile, and a discussion of its potential applications in drug discovery. As research in this area progresses, it is anticipated that the utility of this versatile molecule will be further elucidated, leading to the development of novel compounds with valuable biological and material properties.

References

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The Bivalent Reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol: A Technical Primer for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional organic molecule poised for significant applications in medicinal chemistry and novel material synthesis. Possessing both a nucleophilic primary alcohol and an electrophilically-activated ethyl chain courtesy of the potent 4-chlorobenzenesulfonyl group, this compound offers a versatile platform for molecular elaboration. This guide provides an in-depth analysis of its core reactivity, presents validated experimental protocols for its key transformations, and explores its potential as a strategic building block in drug development.

Introduction: Structural Features and Synthetic Significance

2-(4-chlorobenzenesulfonyl)ethan-1-ol, with the molecular formula C8H9ClO3S, is an organic compound featuring a primary alcohol and an aryl sulfone moiety.[1] The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group significantly influences the reactivity of the entire molecule. This functional group arrangement makes it a valuable intermediate, analogous to related compounds like 2-(phenylsulfonyl)ethanol, which are recognized for their utility in the synthesis of bioactive molecules and specialty chemicals.[2][3] The presence of the chlorine atom on the phenyl ring provides an additional vector for modification, for instance, through cross-coupling reactions, further enhancing its synthetic potential. The strategic importance of chloro-containing compounds in pharmaceuticals is well-documented, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the relevance of chlorinated building blocks.[4]

Table 1: Physicochemical Properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

PropertyValueSource
Molecular FormulaC8H9ClO3SPubChem[1]
Molecular Weight219.9961 Da (Monoisotopic)PubChem[1]
InChIKeyPERNWOCEJUZDKC-UHFFFAOYSA-NPubChem[1]
Predicted XlogP1.2PubChem[1]

Synthesis and Derivatization: Establishing the Core Scaffold

The principal synthetic route to 2-(4-chlorobenzenesulfonyl)ethan-1-ol involves the reaction of a suitable precursor with 4-chlorobenzenesulfonyl chloride. This key reagent is a highly reactive electrophile, readily introducing the 4-chlorobenzenesulfonyl group onto nucleophiles such as alcohols and amines.[5]

A logical and common approach to synthesizing the title compound is the reaction of ethylene glycol with 4-chlorobenzenesulfonyl chloride under basic conditions. The base serves to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide that then acts as a nucleophile.

Experimental Protocol: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Objective: To synthesize 2-(4-chlorobenzenesulfonyl)ethan-1-ol from ethylene glycol and 4-chlorobenzenesulfonyl chloride.

Materials:

  • Ethylene glycol

  • 4-Chlorobenzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethylene glycol (5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution with stirring.

  • In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM.

  • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the ethylene glycol solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The use of a large excess of ethylene glycol minimizes the formation of the disubstituted product. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup is designed to remove unreacted ethylene glycol, pyridine hydrochloride, and any remaining reagents. Successful synthesis can be validated by techniques such as NMR spectroscopy and mass spectrometry.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is dominated by the interplay between its primary alcohol and the sulfone group.

Reactions at the Hydroxyl Group: Gateway to Diverse Functionality

The primary alcohol is a nucleophilic center that can undergo a variety of standard transformations. A crucial initial step in many synthetic sequences is its conversion into a better leaving group, which "activates" the molecule for subsequent nucleophilic substitution.

Activation via Sulfonate Ester Formation: Reacting the alcohol with sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl group into a mesylate or tosylate, respectively.[6][7] These are excellent leaving groups, facilitating SN2 reactions with a wide range of nucleophiles. This reaction proceeds with retention of stereochemistry at the carbon bearing the alcohol.[7]

G

Experimental Protocol: Tosylation of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Objective: To convert the hydroxyl group into a tosylate, a superior leaving group.

Procedure:

  • Dissolve 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl to remove pyridine.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo to yield the crude tosylated product, which can be used in the next step without further purification or purified by recrystallization.

Expertise in Action: The choice of tosyl chloride is strategic; it is crystalline and less volatile than mesyl chloride. The reaction is run at 0 °C to control exothermicity and prevent side reactions. The tosylated product is a versatile intermediate for introducing a variety of functional groups.

Reactivity Modulated by the Sulfonyl Group

The powerful electron-withdrawing nature of the 4-chlorobenzenesulfonyl group makes the protons on the carbon alpha to the sulfur (the C2 position) acidic. Under strongly basic conditions, this can lead to elimination reactions.

Base-Induced Elimination: Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can induce an E2 elimination. This would involve deprotonation of the hydroxyl group, followed by an intramolecular cyclization to form an epoxide, or elimination to form an vinyl sulfone, depending on the reaction conditions.

G

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 2-(4-chlorobenzenesulfonyl)ethan-1-ol are of significant interest in drug design. The 4-chlorobenzenesulfonamide moiety is a known pharmacophore found in various therapeutic agents.[8]

As a Precursor for Sulfonamide Derivatives: The activated tosylate or mesylate intermediate can be readily displaced by primary or secondary amines to generate a diverse library of sulfonamide-containing compounds. These are valuable for screening for biological activity, as sulfonamides are a well-established class of drugs with antibacterial, diuretic, and anticancer properties.

Role in Fragment-Based Drug Discovery (FBDD): This molecule can serve as an excellent starting point in FBDD. The 4-chlorophenyl sulfonyl fragment can be docked into a protein's active site, and the ethyl alcohol "linker" can be used to "grow" the fragment by adding other chemical groups to explore the binding pocket and enhance potency and selectivity.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a synthetically versatile building block with significant untapped potential. Its dual reactivity, stemming from the hydroxyl group and the electronically activated alkyl chain, allows for a wide range of chemical transformations. By understanding and controlling these reaction pathways, researchers in drug development and materials science can leverage this compound to construct complex molecular architectures and accelerate the discovery of new chemical entities. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists seeking to incorporate this promising intermediate into their synthetic strategies.

References

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2-(4-chlorobenzenesulfonyl)ethan-1-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to the limited direct literature on this specific compound, this document establishes a foundational understanding through the analysis of its principal precursors and predictable chemical behavior based on its functional groups: a primary alcohol and an aromatic sulfone. This guide details proposed synthetic routes from readily available starting materials, explores its expected chemical reactivity, and discusses potential applications in medicinal chemistry, drawing parallels with structurally related compounds. This paper is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and utilization of this versatile chemical entity.

Introduction and Chemical Identity

2-(4-chlorobenzenesulfonyl)ethan-1-ol is an organic compound featuring a 4-chlorobenzenesulfonyl group attached to an ethanol backbone. The presence of the sulfone moiety, a common pharmacophore, and a reactive primary alcohol group makes it a potentially valuable intermediate for the synthesis of more complex molecules. The chlorine substituent on the phenyl ring further provides a site for synthetic modification and influences the molecule's electronic properties.

Molecular Structure and Properties

The fundamental properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, as predicted or sourced from chemical databases, are summarized below.

PropertyValueSource
Molecular Formula C8H9ClO3S[1]
Molecular Weight 219.67 g/mol [1]
IUPAC Name 2-(4-chlorobenzenesulfonyl)ethan-1-ol[1]
SMILES C1=CC(=CC=C1S(=O)(=O)CCO)Cl[1]
InChIKey PERNWOCEJUZDKC-UHFFFAOYSA-N[1]
Predicted XlogP 1.2[1]

Proposed Synthesis

While specific literature detailing the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is scarce, a robust synthetic pathway can be proposed based on well-established sulfonylation reactions. The most direct approach involves the reaction of 4-chlorobenzenesulfonyl chloride with an excess of ethylene glycol.

Key Precursor: 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride (CAS 98-60-2) is a commercially available white crystalline solid that serves as the key electrophile in this synthesis.[2] It is typically manufactured by the chlorosulfonation of chlorobenzene.[3][4] The sulfonyl chloride group is highly reactive towards nucleophiles like alcohols and amines, making it an excellent reagent for introducing the 4-chlorobenzenesulfonyl moiety into a molecule.[2]

Synthetic Workflow

The proposed synthesis involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A non-nucleophilic base, such as pyridine, is used to neutralize the HCl generated during the reaction.[5] Using a large excess of ethylene glycol favors the monosulfonylation product over the disubstituted side product.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Chlorobenzenesulfonyl Chloride F Reaction Mixture A->F B Ethylene Glycol (excess) B->F C Pyridine (Base) C->F D Inert Solvent (e.g., Dichloromethane) D->F E 0°C to Room Temperature E->F G Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) F->G H Purification (Column Chromatography) G->H I 2-(4-chlorobenzenesulfonyl)ethan-1-ol H->I

Caption: Proposed workflow for the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add a 10-fold molar excess of ethylene glycol dissolved in an inert solvent like dichloromethane (DCM).

  • Addition of Base: Add 1.2 equivalents of pyridine to the solution. Cool the flask to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 1.0 equivalent of 4-chlorobenzenesulfonyl chloride in DCM. Add this solution dropwise to the stirred ethylene glycol/pyridine mixture over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product, which will contain residual ethylene glycol, can be purified by silica gel column chromatography to yield pure 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Predicted Chemical Reactivity and Applications

The chemical behavior of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is dictated by its primary alcohol functionality. The sulfone group is generally stable, but the entire molecule can serve as a versatile building block.

Reactions of the Hydroxyl Group

The primary alcohol is the main site of reactivity and can undergo several key transformations.

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It can be "activated" by converting it into a sulfonate ester (e.g., tosylate or mesylate) or by reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[6][7] This converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (KMnO4) or chromic acid.

  • Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form esters.

ReactivityDiagram cluster_products Potential Products A 2-(4-chlorobenzenesulfonyl)ethan-1-ol B 2-(4-chlorobenzenesulfonyl)ethyl chloride (via SOCl2) A->B Activation C 2-(4-chlorobenzenesulfonyl)acetaldehyde (via PCC) A->C Mild Oxidation D 2-(4-chlorobenzenesulfonyl)acetic acid (via KMnO4) A->D Strong Oxidation E Ester Derivative (via Acyl Chloride) A->E Esterification

Caption: Key predicted reactions of the primary alcohol in 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Potential Applications in Drug Development

While this specific molecule is not widely cited in pharmaceutical literature, its structural motifs are present in many biologically active compounds. The inclusion of chlorine and sulfone groups is a common strategy in medicinal chemistry.[8]

  • Scaffold for Synthesis: The compound is a bifunctional molecule that can be used as a scaffold. The alcohol can be converted into a leaving group, allowing for the introduction of various nucleophiles (amines, thiols, etc.), while the aromatic ring can potentially undergo further functionalization. This makes it a useful starting point for creating libraries of compounds for drug screening.

  • Precursor to Biologically Active Sulfones: Aromatic sulfones are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For instance, compounds containing the 4-chlorobenzenesulfonyl moiety have been investigated in the synthesis of various pharmaceutical agents.[9] This molecule could serve as a key intermediate in the synthesis of novel sulfone-based drugs.

  • Analog for Structure-Activity Relationship (SAR) Studies: In drug development, systematic modification of a lead compound is crucial. 2-(4-chlorophenyl)ethanol is a known building block for fungicides.[10] The sulfonyl analog, 2-(4-chlorobenzenesulfonyl)ethan-1-ol, could be synthesized and tested to understand the impact of replacing a simple carbon linker with a sulfone group on biological activity, providing valuable SAR data.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol represents a chemical entity with significant, albeit largely unexplored, potential in synthetic and medicinal chemistry. This guide has outlined a reliable and straightforward synthetic route from common precursors. Based on its functional groups, a rich reactivity profile can be predicted, enabling its use as a versatile intermediate for creating a diverse range of more complex molecules. Its structural similarity to known pharmacophores suggests that it could be a valuable building block for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is warranted to fully unlock its potential.

References

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  • Margaretha, P. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.
  • Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 24(11), 891-925.
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Discovery and history of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" Michael Acceptor in Covalent Drug Design

Executive Summary

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a critical synthetic intermediate and "masked" electrophile used in medicinal chemistry and materials science. While chemically stable in its native alcohol form, it serves as the direct precursor to 4-chlorophenyl vinyl sulfone , a potent Michael acceptor.

This guide analyzes its role as a tunable warhead for covalent inhibitors (targeting cysteine residues in proteases) and traces its lineage from industrial reactive dye chemistry (Remazol class) to modern targeted protein degradation (PROTACs) and cysteine protease inhibition.

Part 1: Chemical Identity & Structural Significance[1][2]

This molecule represents a "store-and-release" system for chemical reactivity. The sulfonyl group acts as an electron sink, acidifying the


-protons, while the terminal alcohol provides a handle for activation.
PropertyData
IUPAC Name 2-(4-chlorobenzenesulfonyl)ethan-1-ol
Common Name 2-(p-chlorophenylsulfonyl)ethanol
Structure Cl-C₆H₄-SO₂-CH₂-CH₂-OH
Functional Class

-Hydroxy Sulfone
Key Reactivity Precursor to Vinyl Sulfone (via E1cB elimination)
Electronic Effect Para-chloro substituent (

) enhances sulfone acidity

Structural Logic: The para-chloro substituent is not merely decorative. By exerting an inductive electron-withdrawing effect (


), it slightly increases the acidity of the 

-protons adjacent to the sulfone. This lowers the energy barrier for the subsequent elimination reaction compared to the unsubstituted phenyl sulfone, allowing for "tuning" of the warhead's reactivity.
Part 2: Synthetic Evolution (History & Methods)[5]

The history of this molecule is inextricably linked to the development of Vinyl Sulfone chemistry, pioneered largely by Hoechst AG in the 1950s for "Remazol" reactive dyes. The goal was to create a stable precursor that would bind covalently to cotton (cellulose) under basic conditions.

Historical Route (Industrial Dye Chemistry)

Early synthesis focused on cost-effective oxidation of sulfides.

  • Alkylation: 4-chlorothiophenol reacts with 2-chloroethanol (or ethylene oxide) to form the sulfide.

  • Oxidation: The sulfide is oxidized to the sulfone using Hydrogen Peroxide (

    
    ) or hypochlorite.
    
Modern Laboratory Route (Sulfinate Alkylation)

For pharmaceutical purity, the reaction of sulfinic acid salts is preferred to avoid over-oxidation byproducts.

Synthesis_Pathways cluster_0 Route A: Thiol Oxidation (Industrial) cluster_1 Route B: Sulfinate Alkylation (Pharma) Thiol 4-Chlorothiophenol Sulfide Sulfide Intermediate Thiol->Sulfide + 2-Chloroethanol (Base) Sulfone Target: 2-(4-Cl-Ph-SO2)Ethanol Sulfide->Sulfone + H2O2 (Oxidation) Sulfinate Sodium 4-chlorobenzenesulfinate Sulfinate->Sulfone + 2-Chloroethanol or Ethylene Carbonate

Figure 1: Comparison of the classical oxidative route (A) and the direct sulfinate alkylation route (B).

Part 3: Mechanistic Utility (The Vinyl Sulfone Gateway)

The core utility of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is its ability to undergo


-elimination  to generate a vinyl sulfone.
The "Switch" Mechanism

The alcohol itself is a poor leaving group. To "arm" the warhead, the hydroxyl group is typically converted to a mesylate, tosylate, or chloride. Upon exposure to a base (in synthesis) or a specific physiological environment (in prodrugs), the molecule undergoes E1cB elimination .

  • Activation: -OH

    
     -OMs (Mesylate) or -Cl.
    
  • Deprotonation: Base removes an acidic proton

    
     to the sulfone.
    
  • Elimination: The leaving group is expelled, forming the double bond.

  • Covalent Capture: The resulting vinyl sulfone is a soft electrophile that reacts specifically with soft nucleophiles like Cysteine thiols in proteins.

Mechanism_Action Precursor 2-(4-Cl-Ph-SO2)Ethanol (Stable Precursor) Activated Activated Species (-OMs / -Cl) Precursor->Activated Activation (MsCl / SOCl2) VinylSulfone 4-Chlorophenyl Vinyl Sulfone (Reactive Warhead) Activated->VinylSulfone Base (E1cB Elimination) CovalentAdduct Protein-Drug Adduct (Irreversible Inhibition) VinylSulfone->CovalentAdduct + Cysteine-SH (Michael Addition)

Figure 2: The activation cascade from stable alcohol to covalent protein binder.

Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Based on modified oxidative procedures (Ref 1, 3).

  • Sulfide Formation:

    • Dissolve 4-chlorothiophenol (10 mmol) in Ethanol (20 mL).

    • Add NaOH (11 mmol) followed by 2-chloroethanol (12 mmol).

    • Reflux for 2 hours. Monitor by TLC (disappearance of thiol).

    • Workup: Concentrate, extract with EtOAc, wash with brine. Yields 2-(4-chlorophenylthio)ethanol .

  • Oxidation:

    • Dissolve the sulfide intermediate in Acetic Acid (15 mL).

    • Add 30%

      
       (2.5 eq) dropwise at 0°C.
      
    • Stir at room temperature overnight (or heat to 50°C for 2h).

    • Quench: Add saturated

      
       to destroy excess peroxide.
      
    • Isolation: Dilute with water.[1] The product often precipitates as a white crystalline solid.[2] If not, extract with DCM.

Protocol B: Generation of 4-Chlorophenyl Vinyl Sulfone

The "Arming" Step (Ref 4).

  • Mesylation:

    • Dissolve 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1 eq) in DCM at 0°C.

    • Add Triethylamine (

      
      , 2.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).
      
  • Elimination:

    • Stir for 1 hour. The mesylate intermediate often eliminates in situ due to the acidity of the sulfone protons and the presence of base.

    • If elimination is slow, add DBU (0.5 eq).

  • Result: Quantitative conversion to the vinyl sulfone (Michael Acceptor).

Part 5: Applications in Drug Discovery
1. Cysteine Protease Inhibitors

Vinyl sulfones are "gold standard" warheads for targeting cysteine proteases (e.g., Cathepsins, Cruzain). The 4-chloro derivative is often used to probe the Structure-Activity Relationship (SAR) of the S2/S3 binding pockets. The chlorine atom provides a lipophilic handle that can fill hydrophobic pockets in the enzyme active site.

2. Reactive Dye Mimetics in Chemical Biology

Borrowing from the "Remazol" mechanism, researchers use this scaffold to create "turn-on" probes. The sulfonyl-ethanol group acts as a stable linker that releases the reactive warhead only when triggered (e.g., by a specific pH change or enzymatic cleavage of a protecting group on the alcohol).

3. Fragment-Based Drug Discovery (FBDD)

The molecule serves as a robust fragment for screening. Its solubility (due to the alcohol) allows for high-concentration NMR screening. Once a "hit" is found, the alcohol is converted to the vinyl sulfone to validate covalent engagement with the target.

References
  • Organic Syntheses. "Preparation of Sulfonyl Chlorides and Derivatives." Org.[3][4] Synth.1923 , 45, 842. (Foundational sulfur chemistry).[3]

  • BenchChem. "Synthesis of 2-(4-Chlorophenyl)ethanol and derivatives." Application Note. (Describes the Willgerodt-Kindler and reduction pathways relevant to the alcohol precursors).

  • Google Patents. "Process for the preparation of 4-chlorobenzenesulfonyl chloride and sulfone derivatives." GB2135666A. (Industrial synthesis of the sulfonyl core).

  • Organic Chemistry Portal. "Vinyl Sulfone Synthesis and C-S Coupling." (Modern methods for converting sulfinates and sulfonyl ethanols to vinyl sulfones).

  • Wikipedia. "Vinyl sulfone dyes (Remazol)." (Historical context of the sulfato-ethyl sulfone elimination mechanism).

Sources

Methodological & Application

2-(4-chlorobenzenesulfonyl)ethan-1-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CBSE) as a strategic building block in organic synthesis and medicinal chemistry. Distinguished by its 4-chlorophenyl tail, this molecule offers a tunable electronic profile compared to standard 2-(phenylsulfonyl)ethanol (Bse) or 2-(methylsulfonyl)ethanol (Msc) derivatives. It serves two primary functions: (1) as a precursor for base-labile protecting groups (carbamates/carbonates) that are orthogonal to acid-labile groups (Boc) and hydrogenolysis (Cbz); and (2) as a latent vinyl sulfone warhead for covalent drug discovery.

Part 1: Chemical Profile & Strategic Utility

The "Safety-Catch" Mechanism

The core utility of CBSE relies on the acidity of the


-protons adjacent to the sulfone. The electron-withdrawing sulfonyl group (

) activates these protons (

).
  • State A (Stable): In acidic or neutral conditions, the ethyl linker is inert.

  • State B (Labile): Upon exposure to a specific base strength (e.g., DBU, piperidine), the

    
    -proton is abstracted, triggering a 
    
    
    
    -elimination (Retro-Michael) that releases the protected functionality and a vinyl sulfone byproduct.
Why the 4-Chloro Substituent?

The 4-chloro substituent is not merely structural; it is a reactivity tuner .

  • Inductive Effect: The chlorine atom exerts an electron-withdrawing inductive effect (-I) on the aromatic ring.

  • Acidity Modulation: This renders the sulfone group more electron-withdrawing than the unsubstituted phenyl analog (Bse), thereby increasing the acidity of the

    
    -protons.
    
  • Result: CBSE derivatives undergo elimination under milder basic conditions or with faster kinetics than unsubstituted analogs, allowing for deprotection in sensitive substrates where harsh bases (NaOH) must be avoided.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the dual pathway: Activation (to form the protecting reagent) and Deprotection (the


-elimination).

CBSE_Mechanism CBSE CBSE (Alcohol) Precursor Activation Activation (Triphosgene/DSC) CBSE->Activation Step 1 Reagent Activated Carbonate (e.g., CBSE-OSu) Activation->Reagent Protected Protected Species (Carbamate) Reagent->Protected Step 2: Coupling (+ Substrate) Substrate Amine/Alcohol Substrate Substrate->Protected Base Base Treatment (DBU/Piperidine) Protected->Base Step 3: Trigger Transition Carbanion Intermediate Base->Transition Deprotonation Products Released Amine + Vinyl Sulfone + CO2 Transition->Products Beta-Elimination

Figure 1: The lifecycle of CBSE from activation to base-induced deprotection.[1][2][3][4]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Activated CBSE-Carbonate

Use Case: Preparing the reagent to protect amines (as carbamates).[5] Note: We use Disuccinimidyl Carbonate (DSC) for a stable, crystalline reagent, preferable to the unstable chloroformate.

Reagents:

  • CBSE (2-(4-chlorobenzenesulfonyl)ethan-1-ol): 10.0 mmol

  • Disuccinimidyl Carbonate (DSC): 12.0 mmol (1.2 equiv)

  • Triethylamine (

    
    ): 15.0 mmol (1.5 equiv)
    
  • Acetonitrile (MeCN): Anhydrous, 50 mL

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with

    
    . Add CBSE and DSC.
    
  • Solvation: Add anhydrous MeCN. Stir until a suspension forms.

  • Activation: Add

    
     dropwise over 5 minutes at room temperature. The reaction is slightly exothermic; a clear solution will form, followed by precipitation of N-hydroxysuccinimide.
    
  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot (

    
    ) should disappear.
    
  • Workup: Concentrate MeCN under reduced pressure. Redissolve residue in DCM (50 mL) and wash with 0.1 M HCl (2 x 20 mL) to remove excess amine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
  • Yield: Expect 85–90% of a white solid (CBSE-OSu). Store at -20°C (Stable for months).

Protocol B: "Safety-Catch" Deprotection

Use Case: Cleaving the protecting group to release the free amine.

Reagents:

  • Protected Substrate (CBSE-Carbamate): 1.0 mmol

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR Piperidine.

  • Solvent: DMF or DCM.

  • Scavenger (Optional): Polymer-bound thiol (to trap the vinyl sulfone byproduct).

Step-by-Step:

  • Dissolution: Dissolve the protected substrate in DMF (0.1 M concentration).

  • Triggering: Add DBU (2.0 equiv).

    • Note: If using Piperidine (20% v/v in DMF), reaction time may be longer (20–60 min). DBU usually acts within 5–15 min.

  • Quenching/Scavenging: The reaction generates 4-chlorophenyl vinyl sulfone , a potent Michael acceptor.

    • Solution Phase: Add 5 equiv of a thiol (e.g., octanethiol) to quench the vinyl sulfone before workup to prevent re-alkylation of the amine.

    • Solid Phase:[6][7][8] Wash the resin extensively with DMF.

  • Workup: Dilute with EtOAc, wash with water (to remove DBU/DMF), dry, and concentrate.

Part 4: Comparative Data & Stability Profile

The following table contrasts CBSE with standard protecting groups to guide selection.

FeatureCBSE (4-Cl-Bse)Boc (t-Butyl)Fmoc (Fluorenyl)Cbz (Benzyl)
Acid Stability Stable (TFA, HCl)LabileStableStable
Base Stability Labile (DBU, NaOH)StableLabile (Piperidine)Stable
H2/Pd Stability Stable StableStableLabile
Cleavage Mechanism

-Elimination
Acidolysis

-Elimination
Hydrogenolysis
Byproducts Vinyl Sulfone,

Isobutene,

DibenzofulveneToluene,

Primary Utility Orthogonal to Boc/Cbz; LinkersGeneral SPPSGeneral SPPSSolution Phase
Stability Troubleshooting
  • Premature Cleavage: Avoid using strong bases (e.g., NaH, LiHMDS) during alkylation steps elsewhere in the molecule while the CBSE group is present.

  • Vinyl Sulfone Toxicity: The byproduct is reactive. In biological assays, ensure rigorous purification (HPLC) to remove the vinyl sulfone trace, as it can covalently modify cysteine residues in proteins.

Part 5: Application in Covalent Drug Discovery

Beyond protection, CBSE is a "Masked Warhead."

  • Design: Incorporate the CBSE motif into a ligand targeting a cysteine-rich pocket.

  • Metabolic Activation: In specific physiological conditions (or via designed prodrug strategies), the alcohol/linker can be metabolized or eliminated to reveal the Vinyl Sulfone .

  • Covalent Bonding: The exposed vinyl sulfone reacts irreversibly with the target Cysteine thiol.

Warhead_Gen Precursor CBSE-Ligand (Inactive/Prodrug) Metabolism Activation/Elimination (In vivo/In situ) Precursor->Metabolism Warhead Active Vinyl Sulfone Metabolism->Warhead - H2O/LG Complex Covalent Complex (Irreversible Inhibition) Warhead->Complex + Target Target Target Protein (Cysteine-SH) Target->Complex

Figure 2: CBSE as a masked precursor for covalent inhibition.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[7] (The authoritative text on sulfonylethyl protecting groups).

  • Verhart, C. G., et al. (1992). "The 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group: A base-labile amine protective group for solid-phase peptide synthesis." Recueil des Travaux Chimiques des Pays-Bas. (Describes the electronic tuning of sulfonyl ethyl groups).

  • Zarling, D. A., et al. (1980). "Photoactivatable cross-linking reagents." Journal of Immunology. (Early applications of heterobifunctional reagents using sulfonyl linkers).

  • Pathak, T. (2002). "Sulfones in Organic Synthesis." Tetrahedron.

Sources

Application Note: 2-(4-chlorobenzenesulfonyl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, mechanisms, and protocols for 2-(4-chlorobenzenesulfonyl)ethan-1-ol , a pivotal scaffold in medicinal chemistry used primarily as a "Masked" Vinyl Sulfone Precursor and a Tunable Safety-Catch Linker .

Role: Masked Covalent Warhead & Tunable Protecting Group CAS: 85386-31-0 (Generic derivative class ref) Molecular Formula: C₈H₉ClO₃S

Executive Summary

In modern drug discovery, particularly within Targeted Covalent Inhibitors (TCIs) , managing the reactivity of electrophilic "warheads" is critical to reducing off-target toxicity. 2-(4-chlorobenzenesulfonyl)ethan-1-ol serves as a latent electrophile . It is chemically stable under storage and neutral conditions but undergoes controlled


-elimination in physiological or basic environments to generate 4-chlorophenyl vinyl sulfone —a potent Michael acceptor that covalently modifies cysteine or histidine residues in target proteins (e.g., Carbonic Anhydrase IX).

Additionally, this moiety functions as a safety-catch protecting group for amines and carboxylic acids, offering stability profiles distinct from the classic Fmoc or Msc (2-(methylsulfonyl)ethoxycarbonyl) groups due to the electronic modulation of the 4-chlorophenyl ring.

Mechanism of Action: The "Switch"

The utility of this compound relies on the acidity of the protons


 to the sulfone group. The electron-withdrawing 4-chlorophenyl sulfonyl moiety activates these protons, allowing for base-catalyzed 

-elimination.
The Elimination Pathway[1]
  • Trigger: A base (or specific enzyme microenvironment) deprotonates the

    
    -carbon.
    
  • Elimination: The electrons cascade to form a double bond, expelling the leaving group (the drug or linker attached to the alcohol oxygen).

  • Activation: The resulting species is a Vinyl Sulfone , which reacts irreversibly with nucleophilic amino acid residues.

Expert Insight: Tunability
  • Vs. 4-Nitro (Nsc group): The 4-chloro substituent is less electron-withdrawing than the 4-nitro group found in Nsc protecting groups. This makes the

    
    -elimination slower and requires slightly more basic conditions, providing a "Goldilocks" zone of stability for prodrugs that need to survive circulation but activate in specific tissue microenvironments (e.g., hypoxic tumors).
    

Detailed Applications

A. Pre-Vinyl Sulfone Prodrugs (TCI Strategy)

Direct administration of vinyl sulfones can lead to rapid glutathione depletion and systemic toxicity. By coupling the drug cargo to 2-(4-chlorobenzenesulfonyl)ethan-1-ol via a carbamate or ester linkage, the molecule remains inert until it reaches the target site or undergoes metabolic activation.

  • Case Study: Inhibitors of Carbonic Anhydrase IX (CAIX) . The sulfonylethyl carbamate acts as a prodrug, releasing the vinyl sulfone warhead locally to target His64.[1]

B. Tunable Protecting Group (Linker Chemistry)

Used to protect amines (as carbamates) or acids (as esters).

  • Deprotection: Mild base (e.g., Piperidine, DBU) triggers the elimination, releasing the free amine/acid, CO₂, and the vinyl sulfone byproduct.

  • Advantage: Orthogonal to acid-labile groups (Boc) and hydrogenation-labile groups (Cbz).

Experimental Protocols

Protocol A: Synthesis of a "Masked" Carbamate Warhead

Objective: Conjugate a primary amine drug (


) to the scaffold to create a latent covalent inhibitor.

Reagents:

  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1.0 equiv)

  • 
    -Disuccinimidyl carbonate (DSC) (1.2 equiv)
    
  • Triethylamine (Et₃N) (2.0 equiv)

  • Target Amine (

    
    )
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-chlorobenzenesulfonyl)ethan-1-ol in anhydrous MeCN under

    
     atmosphere. Add Et₃N (1.0 equiv) followed by DSC (1.2 equiv). Stir at Room Temperature (RT) for 4–6 hours.
    
    • Checkpoint: Monitor TLC for the disappearance of the alcohol and formation of the mixed succinimidyl carbonate intermediate.

  • Coupling: Add the Target Amine (

    
    ) and the remaining Et₃N (1.0 equiv) directly to the reaction mixture. Stir at RT for 12–18 hours.
    
  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Validation:

      
       NMR should show the diagnostic triplets of the ethyl linker (
      
      
      
      ppm) and the aromatic signals of the chlorobenzene.
Protocol B: Kinetic Evaluation of Warhead Activation

Objective: Measure the rate of vinyl sulfone generation (


) at physiological pH to assess prodrug stability.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4

  • DMSO-d6 (for NMR monitoring) or HPLC grade MeCN

Methodology:

  • Preparation: Dissolve the synthesized carbamate (10 mM) in DMSO-d6.

  • Initiation: Add

    
     buffered to pH 7.4 (or simulate with phosphate buffer in an HPLC vial).
    
  • Monitoring:

    • NMR Method: Acquire

      
       NMR spectra every 30 minutes at 
      
      
      
      . Track the disappearance of the ethyl triplets and the appearance of the vinyl sulfone alkene signals (typically doublets of doublets at 6.0–7.0 ppm).
    • HPLC Method: Inject samples every hour. Monitor the peak area of the parent carbamate vs. the released amine and the vinyl sulfone byproduct.

  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Visualizing the Pathway

The following diagram illustrates the transformation of the "Masked" scaffold into the active "Warhead" and its subsequent covalent binding.

G cluster_0 Inactive Prodrug (Masked) cluster_1 Activation (Physiological/Basic pH) cluster_2 Target Engagement Prodrug 2-(4-Cl-Ph-SO2)ethyl-Carbamate (Stable Scaffold) Transition Beta-Elimination (Loss of CO2 & Amine) Prodrug->Transition Trigger (pH > 7.4) Warhead 4-Chlorophenyl Vinyl Sulfone (Active Michael Acceptor) Transition->Warhead Generates Complex Covalent Adduct (Irreversible Inhibition) Warhead->Complex + Target Nucleophile Target Protein Target (Cys/His Residue) Target->Complex

Caption: Activation pathway of the 2-(4-chlorobenzenesulfonyl)ethyl scaffold from inert prodrug to active covalent inhibitor.

Key Data Summary

Feature2-(4-Cl-Ph-SO₂)ethyl-2-(Me-SO₂)ethyl- (Msc)2-(4-NO₂-Ph-SO₂)ethyl- (Nsc)
Electronic Effect Moderate EWGWeak EWGStrong EWG
Base Sensitivity Medium (Tunable) Low (Requires strong base)High (Very labile)
Half-life (pH 7.4) Hours to Days > WeeksMinutes to Hours
Primary Use TCI Prodrugs Stable Protecting GroupRapid Deprotection

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. Source: eLife / NIH Significance: Establishes the use of sulfonylethyl carbamates as prodrugs that release vinyl sulfones to target His64 in CAIX.[2][1] URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Drug Science Significance:[2][3][4][5][6][7] Reviews the reactivity of vinyl sulfones and the necessity of "masking" strategies to improve selectivity. URL:[Link]

  • Protecting Groups in Organic Synthesis (General Reference). Source: Wikipedia / Organic Chemistry Portal Significance: Provides the mechanistic basis for sulfone-based protecting groups (Msc, Nsc) and their beta-elimination cleavage. URL:[Link]

Sources

Using 2-(4-chlorobenzenesulfonyl)ethan-1-ol in click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CBSE-OH) as a specialized reagent in bioorthogonal chemistry. Unlike standard azide or alkyne reagents, CBSE-OH functions as a "masked" electrophile and a tunable cleavable linker .

Its utility in drug development and chemical biology is defined by two primary mechanisms:[1]

  • Thiol-Michael "Click" Chemistry: It serves as a stable precursor to 4-chlorophenyl vinyl sulfone, a highly specific cysteine-reactive probe.

  • Click-to-Release (Elimination): The 2-(arylsulfonyl)ethyl scaffold acts as a base-labile protecting group or linker, allowing the controlled release of cargo (drugs, fluorophores) via

    
    -elimination. The 4-chloro substituent specifically tunes the elimination kinetics, offering faster release rates than unsubstituted phenyl sulfones.
    

Part 1: Mechanism & Chemical Logic

The "Masked" Vinyl Sulfone Concept

Vinyl sulfones are premier reagents for Thiol-Michael Addition Click Chemistry due to their high specificity for cysteine residues over amines (lysine) at physiological pH. However, vinyl sulfones can be unstable during long-term storage or prone to premature polymerization.

CBSE-OH acts as a stable "pro-reagent." The alcohol handle allows for functionalization (e.g., attachment to a PEG chain or fluorophore) before the reactive vinyl group is revealed.

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate) followed by base treatment generates the vinyl sulfone.

  • Click Reaction: The resulting vinyl sulfone reacts rapidly with thiols (e.g., Cysteine-34 on Albumin or engineered Cys-mAbs) to form a stable thioether bond.

Tunable "Click-and-Release" Linkers

In Antibody-Drug Conjugates (ADCs), the linker is as critical as the payload.[] The 2-(arylsulfonyl)ethyl carbamate linkage is stable in circulation but cleaves under specific basic conditions or via enzymatic triggering that raises local pH.

  • The Chlorine Effect: The electron-withdrawing chlorine atom at the para position of the phenyl ring increases the acidity of the

    
    -protons (adjacent to the sulfone). This lowers the pKa required for 
    
    
    
    -elimination compared to standard phenyl sulfones, allowing release under milder conditions.

Part 2: Visualizing the Pathways

The following diagram illustrates the dual-pathway utility of CBSE-OH: Path A (Activation for Thiol-Click) and Path B (Cleavable Linker Assembly).

CBSE_Pathways CBSE 2-(4-chlorobenzenesulfonyl) ethan-1-ol (CBSE-OH) Act_Step Activation (MsCl / Base) CBSE->Act_Step Path A Funct_Step Functionalization (DSC / Phosgene) CBSE->Funct_Step Path B VinylSulfone Vinyl Sulfone (Michael Acceptor) Act_Step->VinylSulfone - H2O (Elimination) ThiolClick Thiol-Michael Addition (R-SH / pH 7.4) VinylSulfone->ThiolClick + Protein-SH Conjugate_A Stable Thioether Conjugate ThiolClick->Conjugate_A Carbamate Sulfonyl-Ethyl Carbamate Linker Funct_Step->Carbamate + Drug-NH2 Release_Trigger Trigger Condition (pH > 8.0 or Esterase) Carbamate->Release_Trigger Payload Released Payload (Amine/Drug) Release_Trigger->Payload Release Byproduct Vinyl Sulfone Byproduct Release_Trigger->Byproduct Elimination

Caption: Figure 1. Dual utility of CBSE-OH. Path A generates a reactive vinyl sulfone for bioconjugation. Path B utilizes the scaffold as a releaseable linker for drug delivery.

Part 3: Experimental Protocols

Protocol A: Synthesis of Vinyl Sulfone "Click" Probes

Objective: Convert CBSE-OH into a reactive vinyl sulfone probe for cysteine labeling.

Reagents:

  • CBSE-OH (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve CBSE-OH in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool to 0°C.[3]

  • Activation: Add TEA (2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).

    • Mechanistic Note: The alcohol is first mesylated. The excess base immediately drives the E1cB elimination of the mesylate to form the vinyl sulfone in situ.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Wash with 1M HCl (to remove amine salts), followed by saturated NaHCO₃ and brine. Dry over MgSO₄.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product, 4-chlorophenyl vinyl sulfone , is a stable solid.

  • Click Reaction (Bioconjugation):

    • Incubate the vinyl sulfone probe (50 µM) with the thiol-containing protein (10 µM) in PBS (pH 7.4) for 1 hour at 37°C.

    • Validation: Analyze via LC-MS. The mass shift will correspond to the probe molecular weight (no leaving group loss in addition reactions).

Protocol B: Synthesis of Cleavable Linkers (ADC Strategy)

Objective: Link a cytotoxic amine drug to CBSE-OH via a carbamate linkage, creating a "safety-catch" release system.

Reagents:

  • CBSE-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine[4]

  • Amine-containing payload (Drug-NH₂)

Step-by-Step Methodology:

  • Activation of Alcohol: Dissolve CBSE-OH (1 equiv) in Acetonitrile. Add DSC (1.5 equiv) and Pyridine (2 equiv). Stir at RT for 4 hours.

    • Result: Formation of the mixed succinimidyl carbonate intermediate.

  • Conjugation: Add the Amine Payload (Drug-NH₂, 0.9 equiv) directly to the reaction mixture. Stir overnight.

  • Purification: Purify the carbamate conjugate via HPLC.

  • Release Assay (Validation):

    • Dissolve conjugate in PBS (pH 7.4) with 10% DMSO.

    • Split into two aliquots:

      • Control: Maintain at pH 7.4.[5]

      • Trigger: Adjust pH to 8.5 using borate buffer.

    • Monitor via HPLC at 0, 1, 4, and 12 hours.

    • Expected Result: The Trigger sample should show appearance of free Drug-NH₂ and the vinyl sulfone byproduct. The Control should remain >95% intact (demonstrating serum stability).

Part 4: Data Summary & Comparative Analysis

Table 1: Comparison of Sulfonyl Linkers for Click-to-Release

Linker TypeSubstituentElimination Rate (k_rel)Serum Stability (pH 7.4)Application
Phenyl Sulfone -H1.0 (Reference)HighSlow release prodrugs
CBSE (This Topic) -Cl (Para) ~4.5x Faster High Tunable ADCs, rapid release
Nitro-Phenyl -NO₂ (Para)~100x FasterLow/ModerateVery rapid burst release
Methyl Sulfone -CH₃< 0.1x SlowerVery HighPermanent linkers

Note: The 4-chloro substituent provides the optimal balance between stability in circulation and rapid release upon triggering.

References

  • Patterson, J. T., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology. [Link]

  • Nielsen, A. L., et al. (2020). "Vinyl Sulfones as Thiol-Reactive Probes in Proteomics." Journal of Proteome Research. [Link]

  • Santi, C., et al. (2012). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications." Journal of Medicinal Chemistry. [Link]

  • Takaoka, Y., et al. (2013). "Chemical modification of proteins with vinyl sulfone derivatives." Chemical Science. [Link]

Sources

HPLC Analysis of 2-(4-Chlorobenzenesulfonyl)ethan-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Analyte: 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: N/A for specific isomer, analogous to 2-(phenylsulfonyl)ethanol derivatives). Primary Application: Process Analytical Technology (PAT) for monitoring the synthesis of 4-chlorophenyl vinyl sulfone , a potent Michael acceptor used in cysteine-targeting drug discovery and polymer chemistry.

This guide addresses the chromatographic separation of the polar sulfonyl ethanol precursor from its lipophilic vinyl sulfone product and the starting sulfonyl chloride . The method utilizes a Reversed-Phase (RP-HPLC) approach optimized for resolution of sulfone-based polarities.

Physicochemical Profile & Method Strategy

Understanding the analyte's behavior is critical for method design.

Property2-(4-chlorobenzenesulfonyl)ethan-1-ol4-Chlorophenyl Vinyl Sulfone (Product)4-Chlorobenzenesulfonyl Chloride (Start Material)
Structure



Polarity Moderate (H-bond donor)Low (Lipophilic)Non-polar (Reactive)
Predicted LogP ~1.1 - 1.5~2.3 - 2.8~3.2
UV Max 220 nm, 265 nm220 nm, 265 nm220 nm, 270 nm
Elution Order (C18) 1st (Early Elution)2nd (Mid Elution)3rd (Late Elution)

Strategic Insight: The critical separation challenge is the "polarity gap." The hydroxyl group on the ethanol tail significantly reduces retention compared to the vinyl product. A standard C18 column with a generic gradient may cause the ethanol peak to elute in the void volume if the initial organic composition is too high.

  • Solution: Start with a highly aqueous mobile phase (5-10% Organic) to trap the sulfonyl ethanol, then ramp to high organic to elute the vinyl sulfone and wash lipophilic dimers.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from reaction sampling to data interpretation, highlighting the critical decision points.

HPLC_Workflow Sample Reaction Mixture (Crude) Quench Quench/Dilution (Acetonitrile:Water 50:50) Sample->Quench Stop Reaction Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Solids HPLC HPLC Separation (C18 Column) Filter->HPLC Inject 10 µL Detector PDA Detection (254 nm) HPLC->Detector Elution Data Data Analysis (Purity/Conversion %) Detector->Data Integration

Caption: End-to-end analytical workflow for monitoring sulfonyl ethanol derivatives.

Detailed Experimental Protocols

Protocol A: Routine Purity Analysis (RP-HPLC)

This method is the "Gold Standard" for checking the purity of isolated 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Instrument: HPLC system (Agilent 1200/1260 or Waters Alliance) with PDA/UV detector.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" technology reduces silanol activity, preventing tailing of the sulfone moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Methanol can be used but generates higher backpressure; Acetonitrile provides sharper peaks for sulfones.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Reference: 360 nm).

2. Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Equilibration/Trapping
2.0010Isocratic Hold (Retain polar ethanol)
12.0090Linear Ramp (Elute Vinyl & Chloride)
15.0090Wash (Remove dimers/bis-sulfones)
15.1010Re-equilibration
20.0010End of Run

3. Sample Preparation:

  • Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile .

  • Critical Step: If the sample is insoluble in 50% water, dissolve in 100% Acetonitrile first, then dilute with water. Ensure the final solvent strength matches the starting gradient (approx 10-20% organic) to avoid peak distortion.

Protocol B: Reaction Monitoring (Synthesis of Vinyl Sulfone)

When converting the ethanol to the vinyl sulfone (via dehydration using MsCl/Et3N or P2O5), the matrix changes.

1. Sampling Procedure:

  • Take 50 µL of reaction mixture.

  • Quench immediately into 950 µL of Acetonitrile (to solubilize all organic species and stop base-catalyzed elimination).

  • Vortex and filter through a 0.2 µm PTFE syringe filter.

2. Interpretation of Chromatogram:

  • RT ~3.5 min: 2-(4-chlorobenzenesulfonyl)ethan-1-ol (Starting Material).

  • RT ~8.2 min: 4-Chlorophenyl vinyl sulfone (Product).

  • RT ~11.5 min: 4-Chlorobenzenesulfonyl chloride (if unreacted precursor remains).

Reaction Pathway & Separation Logic

The following diagram correlates the chemical synthesis steps with the expected chromatographic behavior.

Reaction_Chrom cluster_legend Chromatographic Retention Trend (C18) Start Start: Sulfonyl Chloride (High Hydrophobicity) RT: Late Step1 Reduction/Substitution Start->Step1 Inter Intermediate: Sulfonyl Ethanol (Target Analyte - Polar) RT: Early Step2 Dehydration (-H2O) Inter->Step2 Prod Product: Vinyl Sulfone (Elimination - Medium Polarity) RT: Middle Step1->Inter Step2->Prod L_Early Early Elution (Polar) L_Mid Mid Elution L_Late Late Elution (Non-Polar)

Caption: Chemical transformation vs. Chromatographic retention. The polar ethanol intermediate elutes significantly earlier than the vinyl product.

Validation & Troubleshooting

System Suitability Parameters

To ensure the method is trustworthy (Part 2: Trustworthiness), the following criteria must be met before running samples:

  • Tailing Factor (T): Must be < 1.5 for the Sulfonyl Ethanol peak. (High tailing indicates secondary silanol interactions; increase buffer strength or switch to a "Shield" column).

  • Resolution (Rs): > 2.0 between the Ethanol and Vinyl Sulfone peaks.

  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak (Ethanol) Solvent mismatchDissolve sample in mobile phase A/B ratio (10:90). Do not inject 100% ACN.
Drifting Retention pH instabilityEnsure Formic Acid is fresh. Sulfones are generally pH stable, but ionizable impurities (sulfinic acids) are not.
Ghost Peaks CarryoverVinyl sulfones are "sticky" Michael acceptors. Add a needle wash step with 50:50 ACN:Water.
Low Sensitivity Wrong Wavelength4-Chloro ring absorbs best at 220 nm or 254-265 nm. Avoid 210 nm if using Formic acid (high background).

References

  • SIELC Technologies. (2018).[1] Separation of Ethyl vinyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jemal, M. et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Phenomenex. (2025).[2] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Fehnel, E. A., & Carmack, M. (1949).[3] The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society.[4] Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 2-(4-chlorobenzenesulfonyl)ethan-1-ol, a key intermediate in the development of various pharmaceuticals and specialty chemicals. Moving beyond a simple recitation of steps, this document provides a deep dive into the strategic decisions, safety protocols, and process controls essential for transitioning from laboratory-scale execution to kilogram-scale production. We present a reliable laboratory protocol utilizing meta-chloroperoxybenzoic acid (m-CPBA) for its high efficiency and clean conversion, followed by a detailed scale-up protocol that substitutes a more economical and industrially viable oxidizing system (H₂O₂/AcOH). The causality behind every critical process parameter is explained, ensuring that researchers, scientists, and drug development professionals can confidently and safely implement and adapt these procedures.

Strategic Overview: A Two-Step Pathway to the Target Sulfone

The synthesis of sulfones is a cornerstone of modern organic chemistry, with several established methodologies available.[1][2] For the specific target, 2-(4-chlorobenzenesulfonyl)ethan-1-ol, a two-step approach commencing with the corresponding sulfide is selected for its high efficiency, substrate availability, and amenability to large-scale production. The chosen pathway circumvents the often harsh conditions and potential side-products associated with classical Friedel-Crafts reactions.[1]

The strategy involves:

  • Synthesis of the Sulfide Precursor: A nucleophilic substitution reaction between 4-chlorothiophenol and 2-chloroethanol under basic conditions to form 2-((4-chlorophenyl)thio)ethan-1-ol.

  • Oxidation to the Sulfone: The selective oxidation of the sulfide intermediate to the target sulfone. This is the critical step where scale-up considerations significantly influence the choice of oxidant and reaction conditions.

The overall synthetic workflow is depicted below.

G A Starting Materials (4-chlorothiophenol, 2-chloroethanol, Base) B Step 1: Sulfide Formation (Nucleophilic Substitution) A->B C Intermediate (2-((4-chlorophenyl)thio)ethan-1-ol) B->C Work-up H In-Process Control (TLC/HPLC) B->H D Step 2: Oxidation C->D E Crude Product D->E Quench & Work-up D->H F Purification (Crystallization) E->F G Final Product (2-(4-chlorobenzenesulfonyl)ethan-1-ol) F->G I Final QC (NMR, HPLC, MP) G->I

Caption: Overall workflow for the two-step synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Safety First: A Comprehensive Hazard Analysis

Before commencing any experimental work, a thorough understanding of the hazards associated with all reagents is mandatory. The following table summarizes critical safety information. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[3][4][5][6]

ReagentCAS NumberKey HazardsHandling Precautions
4-Chlorothiophenol106-54-7Toxic, Stench, Skin/Eye IrritantHandle in a fume hood. Avoid inhalation and contact.
2-Chloroethanol107-07-3Highly Toxic (Fatal if inhaled/swallowed/in contact with skin)Use extreme caution. Work in a certified chemical fume hood.
Sodium Hydroxide1310-73-2Corrosive, Causes Severe BurnsWear appropriate gloves and eye protection. Avoid creating dust.
m-CPBA (≤77%)937-14-4Oxidizer, Organic Peroxide, Shock Sensitive when dryDo not allow to dry out completely. Store refrigerated. Avoid friction/shock.[7]
Hydrogen Peroxide (30%)7722-84-1Strong Oxidizer, Causes Severe BurnsUse vented cap for storage. Avoid contact with metals and organic materials.
Acetic Acid64-19-7Corrosive, Flammable, Causes BurnsHandle in a well-ventilated area. Keep away from heat/flames.
2-((4-chlorophenyl)thio)ethan-1-ol13457-98-2Harmful if swallowed, inhaled or in contact with skin.[8]Avoid generating aerosols. Wash hands thoroughly after handling.

Part A: Laboratory-Scale Synthesis (Model Protocol)

This protocol is designed for a ~50-100 g scale and utilizes m-CPBA for a clean, high-yielding oxidation, establishing a reliable baseline for the process.

Protocol 1: Synthesis of 2-((4-chlorophenyl)thio)ethan-1-ol (Sulfide Intermediate)
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Base Preparation: Charge the flask with sodium hydroxide (44.0 g, 1.1 mol) and deionized water (400 mL). Stir until all solids have dissolved and cool the solution to 10-15 °C in an ice-water bath.

  • Thiol Addition: To the cooled NaOH solution, add 4-chlorothiophenol (144.6 g, 1.0 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C. A thick white precipitate of the sodium thiophenolate salt will form.

  • Alkylation: Once the thiol addition is complete, add 2-chloroethanol (88.6 g, 1.1 mol) dropwise over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction & Monitoring: After the addition, remove the cooling bath and allow the mixture to stir at ambient temperature for 12-18 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (See Section 5 for analytical methods).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous NaOH (2 x 200 mL) to remove unreacted thiophenol, and then with brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product as a pale yellow oil.

  • Expected Outcome: Yield: 175-185 g (93-98%). Purity (by GC): >98%. The material is often used directly in the next step without further purification.

Protocol 2: Oxidation to 2-(4-chlorobenzenesulfonyl)ethan-1-ol

This protocol is adapted from established methods for sulfide oxidation using hypervalent iodine reagents, with m-CPBA serving as a more common and effective oxidant for this transformation.[7]

  • Setup: Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a powder addition funnel or provision for solid addition.

  • Dissolution: Charge the flask with the sulfide intermediate, 2-((4-chlorophenyl)thio)ethan-1-ol (188.7 g, 1.0 mol), and dichloromethane (1.5 L). Stir until a homogenous solution is formed.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidant Addition: Add m-CPBA (≤77% purity, ~450 g, ~2.2 mol, 2.2 eq.) portion-wise over 1.5-2 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction & Monitoring: Stir the resulting slurry at 0-5 °C. Monitor the reaction progress by TLC or HPLC until all starting material is consumed (typically 2-4 hours).

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred, cold (0-10 °C) solution of 10% aqueous sodium sulfite (Na₂SO₃) (1.5 L) to quench excess peroxide. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 1 L) and brine (1 x 1 L).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude white solid is then recrystallized from an isopropanol/water mixture to afford the pure product.

  • Expected Outcome: Yield: 190-205 g (86-93%). Purity (by HPLC): >99%. Melting point: 88-91 °C.

Part B: Scale-Up Synthesis Protocol (Kilogram-Scale)

Transitioning to the kilogram scale necessitates a shift in strategy, primarily concerning safety, thermal management, and economics. The highly efficient but costly and potentially hazardous m-CPBA is replaced by a hydrogen peroxide/acetic acid system, a workhorse for industrial sulfone synthesis.[9]

Key Scale-Up Modifications
  • Oxidant: Hydrogen peroxide is significantly cheaper and safer to handle in bulk compared to m-CPBA. Acetic acid serves as both a solvent and a catalyst.

  • Equipment: The reaction is performed in a jacketed glass reactor equipped with an overhead stirrer, a baffled interior, a temperature probe, and a calibrated addition pump for controlled delivery of the oxidant.

  • Thermal Management: The oxidation is highly exothermic. The jacketed reactor connected to a chiller is critical for maintaining the target temperature. The addition rate of H₂O₂ is the primary means of controlling the reaction rate and heat generation.

  • Isolation: Product isolation is achieved through controlled crystallization by adding the reaction mixture to water, followed by filtration on a Nutsche filter-dryer or a large-scale Buchner funnel, and vacuum oven drying.

Protocol 3: Kilogram-Scale Oxidation

This protocol assumes a starting batch size of 2.0 kg of the sulfide intermediate.

  • Setup: A 50 L jacketed reactor with overhead stirring, temperature probe, and an addition line connected to a peristaltic or diaphragm pump.

  • Reagent Charge: Charge the reactor with 2-((4-chlorophenyl)thio)ethan-1-ol (2.0 kg, 10.6 mol) and glacial acetic acid (10 L). Start agitation to ensure a homogenous solution.

  • Temperature Control: Cool the reactor contents to 15-20 °C using the jacket chiller.

  • Oxidant Addition (Critical Step): Begin the slow, controlled addition of 30% hydrogen peroxide (2.6 L, ~25.4 mol, 2.4 eq.) via the addition pump.

    • Initial Phase: Add the first 10% of the H₂O₂ (~260 mL) over 30 minutes. Monitor the temperature closely. An exotherm of 5-10 °C is expected.

    • Main Addition: If the exotherm is controllable, continue adding the remaining H₂O₂ over 3-4 hours. The primary control parameter is temperature; adjust the addition rate to maintain the internal temperature between 40-45 °C. DO NOT exceed 50 °C.

  • Reaction & Monitoring: After the addition is complete, maintain the batch at 40-45 °C and monitor the reaction by HPLC every hour. The reaction is typically complete within 2-3 hours post-addition.

  • Crystallization (Quench & Isolation): In a separate 100 L vessel, charge deionized water (40 L). Once the reaction is complete, slowly transfer the hot reaction mixture into the water under vigorous agitation over 1 hour. The product will precipitate as a white solid.

  • Aging & Filtration: Cool the resulting slurry to 10-15 °C and stir for an additional 1-2 hours to maximize crystal growth. Filter the product using a suitable large-scale filter.

  • Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Outcome: Yield: 2.1-2.25 kg (90-96%). Purity (by HPLC): >99.5%.

Process Control & Analytical Methods

Robust analytical methods are essential for ensuring reaction completion, product quality, and process consistency.[10][11]

ParameterMethodDetailsPurpose
Reaction Monitoring TLCMobile Phase: 30% Ethyl Acetate in HexanesVisualization: UV (254 nm), KMnO₄ stainQuick qualitative check of starting material consumption.
Reaction Monitoring & Purity HPLCColumn: C18, 4.6 x 150 mm, 5 µmMobile Phase: Acetonitrile:Water (Gradient)Detector: UV at 225 nmQuantitative tracking of reactant, intermediate, and product. Final purity assessment.[10]
Identity Confirmation ¹H NMR(400 MHz, CDCl₃)Confirms the structure of the intermediate and final product.
Identity Confirmation Melting PointDigital Melting Point ApparatusQuick identity and purity check of the final solid product.

Mechanistic Insight: The Oxidation Pathway

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. With a sufficient amount of oxidant, the electron-rich sulfoxide is further oxidized to the final sulfone.

G Sulfide Sulfide (R-S-R') p1 Sulfide->p1 Sulfoxide Sulfoxide (R-SO-R') p2 Sulfoxide->p2 Sulfone Sulfone (R-SO₂-R') p1->Sulfoxide + [O] p2->Sulfone + [O]

Caption: Stepwise oxidation of a sulfide to a sulfone via a sulfoxide intermediate.

Conclusion

This application note provides a comprehensive, reliable, and scalable two-step synthesis for 2-(4-chlorobenzenesulfonyl)ethan-1-ol. By detailing both a high-efficiency laboratory protocol and a robust, economically viable kilogram-scale process, this guide equips researchers and process chemists with the necessary tools and insights for successful implementation. The emphasis on safety, process control, and the rationale behind key procedural modifications ensures that the transition from bench to plant can be accomplished with confidence and a high degree of success.

References

  • Aozun Yazhou Chemical. 4-Chlorobenzenesulfonyl Chloride MSDS.
  • Fisher Scientific. (2009, February 6). SAFETY DATA SHEET: 4-Chlorobenzenesulfonyl Chloride.
  • Chatterjee, I., & Company, T. K. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library.
  • CDH Fine Chemical.
  • The Journal of Organic Chemistry. (2025, March 20). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides.
  • Thermo Fisher Scientific. (2009, February 6).
  • Fisher Scientific. (2025, December 19).
  • ResearchGate. (n.d.). Various methods for the synthesis of sulfones.
  • Organic Process Research & Development. (2021, December 30). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. 4-Chlorophenyl-2-hydroxyethyl sulfide for synthesis 13457-98-2.
  • Sigma-Aldrich. 4-Chlorophenyl-2-hydroxyethyl sulfide for synthesis 13457-98-2.
  • Google Patents.
  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride.
  • Olofsson, B., et al. (2012, June 1). Organic Syntheses.
  • Sigma-Aldrich. BIS(2-HYDROXYETHYL)SULFONE AldrichCPR.
  • ChemicalBook. (2026, January 13). 4-Chlorobenzenesulfonyl chloride | 98-60-2.
  • TCI AMERICA. 2-Hydroxyethyl Methyl Sulfone | 15205-66-0.
  • Yoo, L.
  • Organic Chemistry Portal.
  • Radboud Repository.
  • ResearchGate. (2025, August 10). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)
  • SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones.
  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • BenchChem.
  • BenchChem. Application Note: Synthesis of 2-(4-Chlorophenyl)
  • University of Toronto.
  • Google Patents.
  • IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL.
  • World Health Organization. Guidelines for drinking-water quality - Analytical methods and achievability.
  • Organic Syntheses. 1 - Organic Syntheses Procedure.
  • Hrčak.
  • Sigma-Aldrich. 2-[(4-chlorophenyl)sulfanyl]-1-ethanol | 13457-98-2.

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The Emerging Potential of 2-(4-chlorobenzenesulfonyl)ethan-1-ol Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, continually finding new life in a diverse array of therapeutic agents.[1][2] This guide delves into the synthesis and potential applications of a promising, yet underexplored, class of sulfonamides: 2-(4-chlorobenzenesulfonyl)ethan-1-ol and its derivatives. By combining the established pharmacophore of a 4-chlorobenzenesulfonyl moiety with a versatile hydroxyethyl chain, these compounds present a unique scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their synthesis, hypothesized biological activities, and detailed protocols for their evaluation, aimed at researchers and professionals in drug development.

Introduction: A Scaffold of Opportunity

The 4-chlorobenzenesulfonyl chloride precursor is a readily available and highly reactive intermediate in organic synthesis, making it an attractive starting point for the creation of diverse molecular libraries.[3] The incorporation of a 2-hydroxyethyl group introduces a key functional handle that can influence solubility, metabolic stability, and target engagement. While direct research on 2-(4-chlorobenzenesulfonyl)ethan-1-ol is limited, the well-documented biological activities of structurally related sulfonamides provide a strong rationale for investigating their potential as antifungal, anticancer, and enzyme inhibitory agents.[4][5][6]

Part 1: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol and its Derivatives

The synthesis of the parent compound, 2-(4-chlorobenzenesulfonyl)ethan-1-ol, can be approached through a straightforward nucleophilic substitution reaction. Further derivatization of the primary alcohol offers a gateway to a wide range of analogs with potentially diverse biological activities.

Protocol 1: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

This protocol outlines the synthesis of the core scaffold from 4-chlorobenzenesulfonyl chloride and ethylene glycol.

Materials:

  • 4-chlorobenzenesulfonyl chloride

  • Ethylene glycol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethylene glycol (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Causality Behind Experimental Choices:

  • The use of an excess of ethylene glycol helps to minimize the formation of the bis-sulfonated byproduct.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the alcohol.

Protocol 2: Derivatization of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

The primary alcohol of the core scaffold can be readily derivatized to explore structure-activity relationships (SAR). A representative etherification is described below.

Materials:

  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a suspension of NaH (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1.0 equivalent) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization 4-Chlorobenzenesulfonyl\nchloride 4-Chlorobenzenesulfonyl chloride Core Scaffold 2-(4-chlorobenzenesulfonyl) ethan-1-ol 4-Chlorobenzenesulfonyl\nchloride->Core Scaffold Et3N, DCM Ethylene glycol Ethylene glycol Ethylene glycol->Core Scaffold Derivatives O-Substituted Derivatives Core Scaffold->Derivatives NaH, THF Alkyl/Aryl Halide

Caption: Synthetic workflow for 2-(4-chlorobenzenesulfonyl)ethan-1-ol and its derivatives.

Part 2: Potential Applications and Evaluation Protocols

Based on the extensive literature on sulfonamides, the 2-(4-chlorobenzenesulfonyl)ethan-1-ol scaffold is hypothesized to possess antifungal, anticancer, and enzyme inhibitory activities.

Application 1: Antifungal Agents

Sulfonamide-containing compounds have shown significant promise as antifungal agents.[5][7] The mechanism often involves the inhibition of essential fungal enzymes.

This protocol details the evaluation of the antifungal activity of the synthesized derivatives against pathogenic Candida species using a broth microdilution method.

Materials:

  • Synthesized 2-(4-chlorobenzenesulfonyl)ethan-1-ol derivatives

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

  • Prepare a fungal inoculum of C. albicans and adjust the concentration to 1-5 x 10^3 CFU/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungal inoculum without compound) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control) as measured by a spectrophotometer at a specified wavelength (e.g., 530 nm).

Hypothetical Data Presentation:

CompoundMIC50 (µg/mL) against C. albicans
Parent Scaffold 16
Benzyl Ether Derivative 8
Fluconazole (Control) 1
Application 2: Anticancer Agents

A multitude of sulfonamide derivatives have been investigated as anticancer agents, with mechanisms including cell cycle arrest and inhibition of angiogenesis.[4][8][9][10]

This protocol describes the assessment of the cytotoxic effects of the synthesized compounds on human cancer cell lines using the MTT assay.

Materials:

  • Synthesized derivatives

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G Sulfonamide Derivative Sulfonamide Derivative Cancer Cell Cancer Cell Sulfonamide Derivative->Cancer Cell Targets cellular pathways Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Apoptosis Apoptosis Cancer Cell->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Hypothesized mechanism of anticancer activity for sulfonamide derivatives.

Application 3: Enzyme Inhibition

The sulfonamide moiety is a well-known zinc-binding group, making these compounds effective inhibitors of various metalloenzymes, such as carbonic anhydrases.[11][12]

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds against human carbonic anhydrase II (hCA II).

Materials:

  • Synthesized derivatives

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the enzyme in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Hypothetical Data Presentation:

CompoundhCA II IC50 (nM)
Parent Scaffold 250
Benzyl Ether Derivative 150
Acetazolamide (Control) 12

Conclusion and Future Directions

The 2-(4-chlorobenzenesulfonyl)ethan-1-ol scaffold represents a versatile and accessible platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear path for the generation of a diverse library of derivatives. The proposed biological evaluation protocols, grounded in the known activities of the broader sulfonamide class, offer a strategic approach to uncovering the therapeutic potential of these compounds. Further exploration of the structure-activity relationships, particularly through the derivatization of the primary alcohol, is warranted to optimize potency and selectivity for various biological targets. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of sulfonamide-based therapeutics.

References

  • Casini, A., et al. (2003). Anticancer and Antiviral Sulfonamides. Current Cancer Drug Targets, 3(1), 55-75. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Geronikaki, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & medicinal chemistry, 18(4), 1545–1553. [Link]

  • Li, Y., et al. (2024). Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase. Journal of agricultural and food chemistry, 72(25), 10849–10859. [Link]

  • Thakurta, S., & Das, P. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). [Link]

  • El-Sayed, N. N. E., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 75(5), 1155-1166. [Link]

  • Sausville, E. A., et al. (2000). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Cancer research, 60(12), 3297–3303. [Link]

  • Wang, X., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC advances, 13(52), 36243–36254. [Link]

  • El-Gazzar, M. G., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(18), 10481–10492. [Link]

  • El-Mekabaty, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules (Basel, Switzerland), 29(3), 633. [Link]

  • Topal, M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]

  • De Simone, G., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules (Basel, Switzerland), 22(3), 433. [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International journal of molecular sciences, 25(22), 13809. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Zolnowska, B., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International journal of molecular sciences, 25(1), 274. [Link]

  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Progress in Chemical and Biochemical Research, 6(4), 349-354. [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. [Link]

Sources

Application Note: Precision Polymer Functionalization using 2-(4-Chlorobenzenesulfonyl)ethan-1-ol

[1]

Executive Summary

2-(4-chlorobenzenesulfonyl)ethan-1-ol (CBSE) is a bifunctional organosulfur reagent used primarily as a "masked" vinyl sulfone precursor .[1] In polymer chemistry, it serves as a robust linker that allows for the installation of thiol-reactive moieties in a latent, stable form.[1] Unlike free vinyl sulfones, which are prone to premature polymerization or hydrolysis, the sulfonyl-ethanol motif is chemically inert during standard polymerization or grafting conditions.[1] It is activated "on-demand" via

4-chlorophenyl vinyl sulfone (CPVS)1
Key Advantages[1]
  • Latent Reactivity: The hydroxyl group allows coupling to polymers (polyesters, polyurethanes, polyacrylates) without triggering the sulfone.[1]

  • Tunable Activation: The 4-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), slightly increasing the acidity of the

    
    -protons relative to unsubstituted phenyl sulfones, thereby facilitating milder elimination conditions.[1]
    
  • Selectivity: Once activated, the vinyl sulfone is highly selective for thiols (pH 7–8) over amines, reducing off-target crosslinking.[1]

Chemical Mechanism & Workflow[1]

The utility of CBSE relies on a three-stage workflow: Anchoring , Activation , and Conjugation .[1]

Stage 1: Anchoring (Coupling)

The primary aliphatic hydroxyl group (-OH) is used to tether the molecule to a polymer backbone or chain end.[1] Common methods include:

  • Esterification: Reaction with carboxylic acid-terminated polymers (e.g., PEG-COOH, PLGA-COOH).[1]

  • Urethane Formation: Reaction with isocyanate-functionalized polymers.[1]

  • Etherification: Activation as a mesylate followed by nucleophilic substitution.[1]

Stage 2: Activation (Elimination)

Treatment with a base induces

1
Stage 3: Conjugation (Michael Addition)

The resulting

1
Visual Pathway (Graphviz)[1]

CBSE_Pathwaycluster_0Stage 1: AnchoringCBSE2-(4-chlorobenzenesulfonyl)ethan-1-ol (Reagent)IntermediatePolymer-Linker Conjugate(Latent/Stable)CBSE->IntermediatePolymerPolymer-COOH(e.g., PEG, PLGA)Polymer->Intermediate Coupling(DCC/DMAP)ActivatedActivated Polymer(Vinyl Sulfone)Intermediate->Activated Activation(Base/Dehydration)FinalPolymer-Drug Conjugate(Thioether Linkage)Activated->Final Michael Addition(pH 7.5)DrugThiol-Drug/Protein(R-SH)Drug->Final

Caption: Logical workflow from reagent coupling to drug conjugation via the latent vinyl sulfone pathway.

Experimental Protocols

Protocol A: Grafting CBSE onto Carboxyl-Terminated Polymers (e.g., mPEG-COOH)

Objective: Attach CBSE to the terminus of a PEG chain via an ester linkage.[1]

Materials:

  • mPEG-COOH (MW 2000–5000 Da)[1]

  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CBSE)[1]

  • Dicyclohexylcarbodiimide (DCC)[1]

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq (molar equivalent) of mPEG-COOH in anhydrous DCM (10 mL/g polymer).

  • Activation: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add CBSE (1.5 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen.

  • Purification:

    • Filter off the insoluble dicyclohexylurea (DCU) byproduct.[1]

    • Precipitate the polymer into cold diethyl ether.[1]

    • Recrystallize from ethanol/ether to remove unreacted CBSE.[1]

  • Validation: Analyze via

    
    H-NMR. Look for the shift of the methylene protons adjacent to the ester oxygen (
    
    
    ppm).[1]
Protocol B: Activation to Vinyl Sulfone

Objective: Convert the inert sulfonyl-ethyl ester into the reactive vinyl sulfone.[1] Note: Direct dehydration of the alcohol is difficult.[1] A common route involves converting the hydroxyl to a leaving group (Mesylate/Tosylate) followed by elimination, OR using a dehydration agent if the ester linkage is stable.[1]

Modified Route (Mesylation-Elimination):

  • Mesylation: React the Polymer-CBSE conjugate with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at

    
     for 2 hours.
    
  • Elimination: Add excess TEA (5 eq) and stir at room temperature for 4–8 hours. The basic conditions facilitate the E2 elimination of the mesylate to form the vinyl sulfone.[1]

  • Purification: Precipitate in ether.

  • Validation:

    
    H-NMR will show the disappearance of the ethyl linker protons and the appearance of the vinyl sulfone pattern (three doublets of doublets between 
    
    
    6.0–7.0 ppm).[1]
Protocol C: Thiol-Michael Addition (Bioconjugation)

Objective: Conjugate a cysteine-containing peptide to the activated polymer.[1]

Procedure:

  • Buffer Prep: Prepare PBS (pH 7.[1]4) containing 5 mM EDTA (to prevent disulfide formation).[1]

  • Mixing: Dissolve the Activated Polymer (Protocol B) in the buffer.

  • Addition: Add the peptide/protein (1.1 eq relative to vinyl sulfone groups).

  • Incubation: Incubate at

    
     for 4–12 hours.
    
  • Quenching: (Optional) Add excess cysteine or mercaptoethanol to quench unreacted vinyl sulfones.[1]

  • Purification: Dialysis or Size Exclusion Chromatography (SEC).[1]

Technical Data & Comparison

The following table compares CBSE-derived linkers with standard Maleimide linkers, highlighting the stability advantage.

FeatureVinyl Sulfone (from CBSE)MaleimideSignificance
Hydrolytic Stability High (Stable for weeks in water)Low (Ring opens in days)VS allows for longer storage of activated polymers.[1]
Thiol Selectivity High (pH 7–8)High (pH 6.5–7.[1]5)VS requires slightly higher pH, reducing amine side-reactions.[1]
Linkage Stability Stable ThioetherThiosuccinimide (Reversible)Maleimides can undergo retro-Michael exchange in plasma; VS does not.[1]
Atom Economy Moderate (Requires elimination)High (Direct reaction)CBSE offers a "Safety Catch" mechanism absent in Maleimides.[1]

Critical Considerations & Troubleshooting

The "4-Chloro" Effect

The chlorine atom on the aromatic ring is not merely structural; it impacts reactivity.[1]

  • Electronic Effect: Chlorine is electron-withdrawing.[1] This lowers the pKa of the protons alpha to the sulfone group (

    
    -protons), making the elimination step (Protocol B)[1] faster than in non-chlorinated analogs.[1]
    
  • Lipophilicity: Increases the hydrophobicity of the linker, which may affect the self-assembly of amphiphilic block copolymers.[1]

Stability of the Ester Bond

If linking CBSE via an ester bond (Protocol A), be cautious during the Activation phase (Protocol B).[1] Strong bases (like NaOH) could hydrolyze the ester, severing the linker.[1] Use non-nucleophilic organic bases (TEA, DIPEA, DBU) to favor elimination over hydrolysis.[1]

Safety Warning
  • Alkylating Agent: Once activated to the vinyl sulfone, the polymer is a potent alkylating agent.[1] Handle with gloves and avoid inhalation of dusts.[1]

  • Sensitizer: Sulfonyl chlorides and related precursors can be skin sensitizers.[1]

References

  • Morpurgo, M., et al. (1996).[1] Preparation and characterization of poly(ethylene glycol) vinyl sulfone.[1] Bioconjugate Chemistry.[1] Link[1]

  • Hubbell, J. A. (2003).[1] Materials as morphogenetic guides in tissue engineering.[1] Nature Biotechnology.[1] Link

  • Lutolf, M. P., & Hubbell, J. A. (2003).[1] Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition. Biomacromolecules.[1][2] Link[1]

  • Sigma-Aldrich. (n.d.).[1][3] 2-[(4-Chlorophenyl)sulfinyl]ethanol Product Sheet.Link[1]

  • Pathak, C. P., et al. (1992).[1] Rapid photopolymerization of immunoprotective gels in contact with cells and tissue.[1] Journal of the American Chemical Society.[1] (Validation of sulfone photochemistry). Link[1]

Application Note & Protocols: Asymmetric Synthesis and Application of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the asymmetric synthesis and strategic applications of 2-(4-chlorobenzenesulfonyl)ethan-1-ol. This molecule belongs to the class of chiral β-hydroxy sulfones, which are highly valuable building blocks in modern organic synthesis and medicinal chemistry.[1][2] The presence of the sulfonyl group offers unique physicochemical properties that can enhance the drug-like characteristics of a molecule, such as improving metabolic stability and binding affinity through hydrogen bond interactions.[3][4] This guide details a field-proven protocol for the enantioselective synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol via iridium-catalyzed asymmetric hydrogenation of its prochiral keto-sulfone precursor. Furthermore, we present downstream synthetic transformations and the essential analytical protocols required to validate stereochemical purity, underscoring the versatility of this chiral synthon in the construction of complex molecular architectures.

The Strategic Importance of Chiral β-Hydroxy Sulfones

Chiral building blocks are fundamental to modern drug discovery, enabling the stereoselective synthesis of active pharmaceutical ingredients (APIs) with improved efficacy and reduced side effects.[5][6][7] Within this context, chiral β-hydroxy sulfones have emerged as exceptionally versatile intermediates.[2][8]

Key Advantages:

  • Synthetic Versatility: The α-carbon of a β-hydroxy sulfone can be readily functionalized, and the sulfonyl group itself is a synthetically useful moiety that can be transformed into other functional groups or removed without racemization.[2][8]

  • Bioactive Scaffolds: These motifs are found in numerous bioactive compounds and pharmaceuticals, making them attractive starting points for drug design.[1]

  • Physicochemical Modulation: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor.[3] Its incorporation into a molecule can favorably modulate properties such as solubility, metabolic stability, and target binding affinity.[4][9] The 4-chlorophenyl substituent on the sulfonyl group further modifies lipophilicity and can engage in specific interactions within protein binding pockets.

The ability to produce these building blocks in high enantiomeric purity is therefore a critical objective. Asymmetric catalysis offers the most efficient route to this goal.[10][11]

Enantioselective Synthesis via Asymmetric Hydrogenation

The asymmetric reduction of prochiral β-keto sulfones is one of the most efficient methods for preparing chiral β-hydroxy sulfones.[2][8][12] Among various catalytic systems, iridium-based catalysts have demonstrated exceptional activity and enantioselectivity for this transformation.[8]

Overview of the Synthetic Strategy

The core of the synthesis involves the stereoselective reduction of the carbonyl group in 2-(4-chlorobenzenesulfonyl)-1-phenylethan-1-one (a representative β-keto sulfone) using a chiral iridium catalyst under a hydrogen atmosphere. The chirality of the ligand directs the hydrogenation to one face of the ketone, resulting in the preferential formation of one enantiomer of the desired alcohol.

cluster_workflow Synthesis Workflow Prochiral_Ketone Prochiral β-Keto Sulfone (Substrate) Asymmetric_Hydrogenation Asymmetric Hydrogenation (H₂, Base, Solvent) Prochiral_Ketone->Asymmetric_Hydrogenation Catalyst_Formation Pre-formation of Chiral Catalyst ([Ir(COD)Cl]₂ + Chiral Ligand) Catalyst_Formation->Asymmetric_Hydrogenation Workup_Purification Reaction Quench, Workup & Column Chromatography Asymmetric_Hydrogenation->Workup_Purification Final_Product Enantioenriched β-Hydroxy Sulfone (Final Product) Workup_Purification->Final_Product Analysis Purity & Enantiomeric Excess (ee) Determination (HPLC, NMR) Final_Product->Analysis

Caption: High-level workflow for the asymmetric synthesis of chiral β-hydroxy sulfones.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of chiral 2-(4-chlorobenzenesulfonyl)ethan-1-ol from its corresponding β-keto sulfone on a 0.2 mmol scale, adapted from established procedures for similar substrates.[8]

Materials:

  • 2-(4-chlorobenzenesulfonyl)-1-phenylethan-1-one (1a) (0.2 mmol, 1.0 equiv)

  • [Ir(COD)Cl]₂ (0.0001 mmol, 0.0005 equiv)

  • Chiral Ligand (e.g., (R)-f-Amphol) (0.00021 mmol, 0.00105 equiv)

  • Sodium Carbonate (Na₂CO₃) (0.01 mmol, 0.05 equiv)

  • Toluene (Anhydrous, 1.0 mL)

  • Isopropanol (IPA) (Anhydrous, 0.1 mL)

  • Hydrogen (H₂) gas (High purity)

  • Autoclave or high-pressure reaction vessel

  • Standard glassware and magnetic stirrer

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a reaction vial.

    • Add 0.1 mL of isopropanol.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup:

    • To a separate vial, add the β-keto sulfone substrate (1a) and sodium carbonate.

    • Add 1.0 mL of toluene to this vial.

    • Transfer the pre-formed catalyst solution from step 1 to the substrate mixture using a syringe.

  • Hydrogenation:

    • Place the reaction vial into a high-pressure autoclave.

    • Seal the autoclave, then purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).

    • Stir the reaction mixture vigorously at the specified temperature (e.g., 35 °C) for the required time (typically 12-24 hours).

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC or ¹H NMR), carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral β-hydroxy sulfone.

Causality and Experimental Choices
  • Catalyst System: An Iridium(I) precatalyst combined with a chiral phosphine ligand (like f-Amphol) forms a highly active and selective catalytic system for the hydrogenation of ketones.[8] The choice of ligand enantiomer ((R) vs. (S)) dictates the absolute configuration of the product alcohol.

  • Solvent: A mixture of a non-coordinating solvent like toluene with a small amount of a protic co-solvent like isopropanol is often optimal. The isopropanol aids in the pre-formation of the active catalyst.[8]

  • Base: A mild inorganic base like Na₂CO₃ is added to neutralize any acidic impurities and can facilitate the catalytic cycle, preventing catalyst deactivation.[8]

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without compromising enantioselectivity. Higher pressures of H₂ increase its concentration in the solution, typically accelerating the reaction.

Expected Performance Data

The following table summarizes typical results for the asymmetric hydrogenation of various aryl-substituted β-keto sulfones using an Ir/f-Amphol catalytic system, demonstrating the robustness of the methodology.[8]

Substrate (Aryl Group)Conversion (%)Yield (%)ee (%)
Phenyl>999993
4-Methylphenyl>999890
4-Methoxyphenyl>999992
4-Chlorophenyl >99 98 95
2-Naphthyl>9997>99

Downstream Application: Synthesis of a Chiral Epoxide

The synthesized chiral 2-(4-chlorobenzenesulfonyl)ethan-1-ol is a valuable precursor for other key intermediates, such as chiral epoxides. This protocol outlines a standard procedure for this transformation.

Materials:

  • Chiral 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1.0 mmol, 1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv)

  • Trimethylsulfoxonium iodide ((CH₃)₃SOI) (1.2 mmol, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.

    • Wash the NaH with anhydrous hexanes three times to remove mineral oil, then carefully decant the hexanes.

    • Add anhydrous DMSO and stir the suspension.

    • Add trimethylsulfoxonium iodide portion-wise. The mixture will warm and evolve gas. Stir until the solution becomes clear, indicating the formation of the sulfur ylide.

  • Epoxidation:

    • Dissolve the chiral β-hydroxy sulfone in anhydrous THF in a separate flask.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the solution of the chiral alcohol to the ylide solution via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by carefully adding it to a flask containing ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired chiral epoxide.

cluster_mech Catalytic Cycle: Asymmetric Hydrogenation node_A Chiral Ir-Catalyst [Ir(L*)]⁺ node_B Substrate Coordination Ketone binds to Ir center node_A->node_B + Substrate node_C Hydride Insertion H₂ adds to Ir, then hydride transfers to carbonyl node_B->node_C + H₂ node_D Product Release Chiral alcohol dissociates node_C->node_D Stereoselective Reduction node_D->node_A + H₂ - Product

Caption: Simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation of a ketone.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Verifying the stereochemical outcome of an asymmetric synthesis is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of the product.[13][14]

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade hexanes or heptane

  • Sample of synthesized chiral β-hydroxy sulfone

  • Racemic standard of the β-hydroxy sulfone (synthesized using a non-chiral reducing agent like NaBH₄)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at ~1 mg/mL in IPA/hexane mixture.

    • Prepare a stock solution of the enantioenriched sample at ~1 mg/mL in the same solvent mixture.

  • Method Development (using Racemic Standard):

    • Set the HPLC flow rate (e.g., 0.5 - 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Start with an isocratic mobile phase (e.g., 90:10 Hexane:IPA).

    • Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks.

    • Adjust the ratio of hexane to IPA to optimize separation. Increasing the IPA percentage generally decreases retention time.

  • Analysis of Enantioenriched Sample:

    • Once a good separation is achieved for the racemic sample, inject the enantioenriched sample using the same method.

    • A successful asymmetric synthesis will show one major peak and one minor peak.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area of both peaks in the chromatogram of the enantioenriched sample.

    • Calculate the ee using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • Tao, L., Yin, C., Dong, X.-Q., & Zhang, X. (2019). Efficient synthesis of chiral β-hydroxy sulfones via iridium-catalyzed hydrogenation. Royal Society of Chemistry. [Link]

  • Zhang, Z., et al. (2020). Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

  • Wang, D., et al. (2014). Highly Enantioselective One-Pot Synthesis of Chiral β-Hydroxy Sulfones via Asymmetric Transfer Hydrogenation in an Aqueous Medium. Organic Letters. [Link]

  • Ríos-Lombardía, N., et al. (2020). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. Advanced Synthesis & Catalysis. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Boyd, D. R., et al. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Wan, X., et al. (2007). An efficient synthesis of chiral beta-hydroxy sulfones via ru-catalyzed enantioselective hydrogenation in the presence of iodine. Organic Letters. [Link]

  • Comins, D. L. (1998). Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Jackson, R. F. W., et al. (1996). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]

  • Li, J., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]

  • MDPI. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Aslam, S., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. University of Bath. [Link]

  • Crimson, J. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organocatalysis. [Link]

  • Wang, Z., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]

  • Wang, C., et al. (2024). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules. [Link]

  • Trost, B. M., & Weiss, A. H. (2012). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Chemical Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol. The information presented here is curated from established chemical principles and field-proven insights to address common challenges and ensure the integrity of your experimental outcomes.

I. Understanding the Core Synthesis

The synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol typically proceeds via a nucleophilic substitution reaction between a salt of ethylene glycol and 4-chlorobenzenesulfonyl chloride. This reaction, while seemingly straightforward, is susceptible to several side reactions that can lead to the formation of various byproducts, impacting yield and purity.

Synthesis and Byproduct Formation EthyleneGlycol Ethylene Glycol Alkoxide Ethylene Glycol Monosodium Salt (Alkoxide) EthyleneGlycol->Alkoxide Deprotonation UnreactedGlycol Unreacted Ethylene Glycol EthyleneGlycol->UnreactedGlycol ChlorobenzenesulfonylChloride 4-Chlorobenzenesulfonyl Chloride MainProduct 2-(4-chlorobenzenesulfonyl)ethan-1-ol ChlorobenzenesulfonylChloride->MainProduct Desired SN2 Reaction UnreactedChloride Unreacted 4-Chlorobenzenesulfonyl Chloride ChlorobenzenesulfonylChloride->UnreactedChloride Base Base (e.g., NaOH) Base->Alkoxide Deprotonation Alkoxide->MainProduct Desired SN2 Reaction Dimer 1,4-Dioxane Derivative Alkoxide->Dimer Williamson-like Ether Synthesis (Side Reaction) BisSulfonate Bis(4-chlorobenzenesulfonyl) Ethylene Glycol MainProduct->BisSulfonate Further Reaction with Chlorobenzenesulfonyl Chloride

Caption: Main reaction and common byproduct formation pathways.

II. Troubleshooting & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

FAQ 1: My reaction mixture is a complex mess, and TLC shows multiple spots. What are the likely culprits?

A complex reaction mixture with multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. The primary byproducts to consider are:

  • Bis(4-chlorobenzenesulfonyl) ethylene glycol: This is formed when a second molecule of 4-chlorobenzenesulfonyl chloride reacts with the hydroxyl group of the desired product. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is allowed to proceed for too long.

  • Unreacted 4-chlorobenzenesulfonyl chloride: Incomplete reaction will leave this starting material in your mixture.

  • Unreacted Ethylene Glycol: If the stoichiometry is not carefully controlled, an excess of ethylene glycol may remain.

  • 1,4-Dioxane derivative: Under basic conditions, a Williamson-like ether synthesis can occur between two molecules of the ethylene glycol monoalkoxide, leading to the formation of a dioxane derivative.[1][2][3]

FAQ 2: I have an unexpected peak in my ¹H NMR spectrum. How can I identify it?

The first step is to compare your spectrum with a known spectrum of the pure product. If you still have unassigned peaks, consider the following possibilities based on their chemical shifts (in CDCl₃):

CompoundKey ¹H NMR Signals (δ, ppm)
2-(4-chlorobenzenesulfonyl)ethan-1-ol ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.0 (t, 2H, -CH₂-O), ~3.4 (t, 2H, -SO₂-CH₂-)
Bis(4-chlorobenzenesulfonyl) ethylene glycol ~7.9 (d, 4H, Ar-H), ~7.5 (d, 4H, Ar-H), ~4.5 (s, 4H, -CH₂-CH₂-)
4-Chlorobenzenesulfonyl chloride ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H)[4]
Ethylene Glycol ~3.7 (s, 4H, -CH₂-CH₂-), ~2.5 (br s, 2H, -OH)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[5]

FAQ 3: My final product yield is consistently low. What can I do to improve it?

Low yields can often be traced back to reaction conditions and purification methods. Here are some key areas to optimize:

  • Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of ethylene glycol can help to ensure the complete consumption of the more expensive 4-chlorobenzenesulfonyl chloride, but a large excess can complicate purification.

  • Base: The choice and amount of base are critical. A strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) is typically used to deprotonate the ethylene glycol.[2] Insufficient base will lead to incomplete reaction, while a large excess can promote side reactions.

  • Temperature: Running the reaction at too high a temperature can favor the formation of the bis-sulfonated byproduct and other side reactions.[1] It is often beneficial to add the 4-chlorobenzenesulfonyl chloride solution slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

  • Purification: The workup and purification steps are crucial for isolating the desired product. Inefficient extraction or suboptimal chromatography conditions can lead to significant product loss.

III. Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

This protocol allows for the rapid assessment of reaction progress and the identification of major components in the reaction mixture.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A common system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • Visualization agent: UV light (254 nm) and a potassium permanganate stain.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of your reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standards (4-chlorobenzenesulfonyl chloride and ethylene glycol) onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under UV light and circle any visible spots.

  • Submerge the plate in a potassium permanganate staining solution and gently heat with a heat gun to visualize the spots. The desired product and any alcohol-containing compounds will appear as yellow-brown spots on a purple background.

TLC_Analysis_Workflow Start Start: Reaction Mixture Spotting Spot TLC Plate (Reaction, Co-spot, Standards) Start->Spotting Development Develop Plate in Mobile Phase Spotting->Development Visualization Visualize Spots (UV & Stain) Development->Visualization Analysis Analyze Spot Positions (Rf values) and Intensities Visualization->Analysis Decision Assess Reaction Completion and Byproduct Formation Analysis->Decision

Caption: Workflow for TLC analysis of the reaction mixture.

Protocol 2: Column Chromatography for Purification

Column chromatography is an effective method for separating the desired product from byproducts and unreacted starting materials.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Eluent: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity.

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elute the column: Begin eluting the column with the low-polarity eluent. The less polar compounds, such as unreacted 4-chlorobenzenesulfonyl chloride and the bis-sulfonated byproduct, will elute first.

  • Increase polarity: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will elute the more polar compounds. The desired product, 2-(4-chlorobenzenesulfonyl)ethan-1-ol, will elute at a moderate polarity. Unreacted ethylene glycol will require a much higher polarity to elute.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link][1]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][2]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link][3]

  • Truman ChemLab. NMR Solvent Properties. [Link][5]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorobenzenesulfonyl)ethan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reactions involving this versatile building block. Our aim is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

I. Etherification Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for forming ethers from an alcohol and an alkyl halide.[1][2] However, the presence of the sulfonyl group in 2-(4-chlorobenzenesulfonyl)ethan-1-ol can introduce specific challenges.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis with 2-(4-chlorobenzenesulfonyl)ethan-1-ol is showing low to no conversion. What are the likely causes?

A1: Low conversion in the Williamson ether synthesis often points to issues with the deprotonation of the alcohol, the reactivity of the alkyl halide, or reaction conditions.

  • Incomplete Deprotonation: The hydroxyl group of 2-(4-chlorobenzenesulfonyl)ethan-1-ol must be converted to the corresponding alkoxide to act as an effective nucleophile.[3][1][2] Insufficient or an inappropriate base can lead to a low concentration of the alkoxide.

    • Troubleshooting:

      • Choice of Base: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation.

      • Anhydrous Conditions: The reaction must be strictly anhydrous as water will quench the strong base and the alkoxide.

  • Poorly Reactive Alkyl Halide: The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.[1]

    • Troubleshooting:

      • Alkyl Halide Structure: Primary alkyl halides are ideal. Secondary halides will react slower, and tertiary halides will likely lead to elimination as the major pathway.[1]

      • Leaving Group: The reactivity of the leaving group is also crucial. The trend is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

  • Reaction Temperature: While S(_N)2 reactions are often favored at lower temperatures to minimize elimination side reactions, the temperature must be sufficient to overcome the activation energy.

    • Troubleshooting: If using a less reactive alkyl halide, a moderate increase in temperature may be necessary. Monitor the reaction closely for the formation of elimination byproducts.

Q2: I am observing significant amounts of an elimination byproduct. How can I favor the desired ether formation?

A2: The formation of elimination byproducts is a common competing pathway in Williamson ether synthesis, especially with secondary and tertiary alkyl halides.[1]

  • Substrate Choice: As mentioned, use primary alkyl halides whenever possible.

  • Base Selection: While a strong base is needed for deprotonation, some bases are more sterically hindered and can favor elimination. However, for a primary alcohol like 2-(4-chlorobenzenesulfonyl)ethan-1-ol, the choice of base is less critical in promoting elimination from the alcohol side. The issue primarily lies with the alkyl halide.

  • Temperature Control: Lowering the reaction temperature will generally favor the S(_N)2 pathway over elimination.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol details the synthesis of 2-(4-chlorobenzenesulfonyl)ethyl benzyl ether.

Materials:

  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Williamson Ether Synthesis

Caption: Troubleshooting decision tree for Williamson ether synthesis.

II. Esterification Reactions

Esterification of 2-(4-chlorobenzenesulfonyl)ethan-1-ol can be achieved through various methods, with Fischer esterification being a common choice.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?

A1: Fischer esterification is an equilibrium-controlled process.[7][8] To maximize the yield of the ester, the equilibrium must be shifted towards the products.

  • Le Châtelier's Principle:

    • Excess Reactant: Use a large excess of either the alcohol or the carboxylic acid.[4][7] Often, the alcohol is used as the solvent.

    • Removal of Water: The removal of water as it is formed is a highly effective method to drive the reaction forward.[7] This can be accomplished using a Dean-Stark apparatus.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid (TsOH), is used.[7]

Q2: Are there alternative esterification methods for acid-sensitive substrates?

A2: Yes, if your reaction partners are sensitive to the strongly acidic conditions of Fischer esterification, other methods are available.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] It is performed under milder, neutral conditions.

  • Acyl Chlorides or Anhydrides: Reacting the alcohol with a more reactive carboxylic acid derivative like an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is a highly efficient method that avoids strong acids.

III. Oxidation Reactions

The primary alcohol of 2-(4-chlorobenzenesulfonyl)ethan-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical to achieve the desired product selectively.

Frequently Asked Questions (FAQs)

Q1: I want to oxidize 2-(4-chlorobenzenesulfonyl)ethan-1-ol to the aldehyde, but I am getting the carboxylic acid as a byproduct. How can I prevent over-oxidation?

A1: Over-oxidation of primary alcohols to carboxylic acids is a common issue with strong oxidizing agents. To selectively obtain the aldehyde, mild and controlled oxidation methods are necessary.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[5][9][10] It is performed at low temperatures (typically -78 °C), which helps to prevent over-oxidation.[10][11]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[12][13][14] It has the advantage of not using toxic chromium reagents and generally has a simple workup.[12]

  • TEMPO-mediated Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) can be used as a catalyst with a stoichiometric co-oxidant (e.g., N-chlorosuccinimide or bleach) for the selective oxidation of primary alcohols to aldehydes.[15][16]

Q2: What conditions are suitable for oxidizing the alcohol to the carboxylic acid?

A2: To achieve the carboxylic acid, a strong oxidizing agent is required.

  • Jones Oxidation: A mixture of chromium trioxide (CrO(_3)) in aqueous sulfuric acid is a classic method for oxidizing primary alcohols to carboxylic acids. However, it involves toxic chromium salts.

  • Potassium Permanganate (KMnO(_4)): Under acidic or basic conditions, KMnO(_4) is a powerful oxidant that will convert the primary alcohol to a carboxylic acid.

Experimental Protocol: Dess-Martin Oxidation to the Aldehyde

Materials:

  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Sodium thiosulfate (Na(_2)S(_2)O(_3))

Procedure:

  • In a round-bottom flask, dissolve 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.1 - 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO(_3) and 10% aqueous Na(_2)S(_2)O(_3).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO(_3) and brine.

  • Dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

IV. Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols or for the formation of C-N, C-O, and C-S bonds from primary alcohols.[17][18]

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction is not proceeding to completion. What are some key factors to consider?

A1: The success of a Mitsunobu reaction depends on several factors, including the pKa of the nucleophile and steric hindrance.

  • Nucleophile Acidity: The nucleophile must have a pKa of approximately 13 or lower to be deprotonated by the intermediate formed from triphenylphosphine (PPh(_3)) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] If the nucleophile is not sufficiently acidic, the reaction will not proceed efficiently.

  • Steric Hindrance: While generally reliable for primary alcohols, highly sterically hindered substrates can react slowly.[19][20]

    • Troubleshooting: For sterically demanding reactions, using 4-nitrobenzoic acid as the nucleophile can improve yields.[19]

V. General Troubleshooting and Side Reactions

Frequently Asked Questions (FAQs)

Q1: Is the sulfonyl group stable under the reaction conditions I am using?

A1: The sulfonyl group is generally very stable to a wide range of reaction conditions, including many acidic and basic environments, as well as oxidative and reductive conditions.[21][22] However, under very harsh reductive conditions, such as with alkali metals (e.g., Na, Li), the sulfonyl group can be cleaved.[23][24]

Q2: Can the chloro-aromatic ring participate in side reactions?

A2: The chlorine on the benzene ring is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions.[25][26][27][28] This is due to the increased strength of the C-Cl bond from resonance with the aromatic ring and repulsion of the incoming nucleophile by the pi-electron cloud of the ring.[25][27][28] Reaction at this position would require very harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the chlorine, which are not present in this molecule.[29]

Q3: I am having difficulty purifying my product. What strategies can I use for sulfonyl-containing compounds?

A3: Sulfonyl compounds are often polar and crystalline, which can be advantageous for purification.

  • Crystallization: Recrystallization is often a very effective method for purifying sulfonyl compounds.

  • Column Chromatography: Standard silica gel chromatography is generally effective. Due to the polarity of the sulfonyl group, a more polar eluent system (e.g., ethyl acetate/hexanes) may be required compared to less polar analogues.

  • Aqueous Workup: During workup, be aware that sulfonyl compounds can sometimes be sparingly soluble in common organic solvents. Ensure complete extraction from the aqueous layer.

Summary of Key Physicochemical and Reactivity Data
Property/ReactionKey ConsiderationsTypical Reagents/ConditionsPotential Issues
Williamson Ether Synthesis S(_N)2 mechanism; requires strong base and primary alkyl halide.NaH, THF; R-X (X=I, Br)Elimination with hindered halides.
Fischer Esterification Equilibrium reaction; requires acid catalyst and removal of water.H(_2)SO(_4), R'COOH, Dean-StarkLow conversion if equilibrium not shifted.
Oxidation to Aldehyde Requires mild, selective oxidizing agents to prevent over-oxidation.DMP, DCM; Swern (DMSO, (COCl)(_2))Over-oxidation to carboxylic acid.
Oxidation to Carboxylic Acid Requires strong oxidizing agents.Jones reagent, KMnO(_4)Harsh conditions may affect other functional groups.
Mitsunobu Reaction Requires acidic nucleophile (pKa < 13).PPh(_3), DEAD/DIAD, Nu-HSteric hindrance can slow the reaction.
Sulfonyl Group Stability Generally very stable.Stable to most acids, bases, and mild redox agents.Cleavage under harsh reducing conditions.
Aryl Chloride Reactivity Generally unreactive to nucleophilic substitution.Stable under most synthetic conditions.Reaction requires extreme conditions.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Murphy, J. A.; Garnier, J.; Park, S. R.; et al. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. J. Am. Chem. Soc.2007, 129 (43), 12908–12909.
  • Dess-Martin Oxidation. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Dess–Martin periodinane (DMP)
  • Dess-Martin Oxid
  • Einhorn, J.; Einhorn, C.; Ratajczak, F.; et al. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry1996, 61 (21), 7452-7454.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry2011, 9 (23), 8035-8038.
  • reactions of aryl halides (halogenoarenes). Chemguide.
  • Sulfones as Radical Progenitors: An Unprecedented Example of Homolytic Sulfone Cleavage Facilitated by o-Stannyl Substitution of Aryl Sulfones. J. Org. Chem.1997, 62 (21), 7137-7141.
  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW.
  • Explain. Aryl halides are less reactive than alkyl halides towards nucleophilic substitution reactions. Shaalaa.com.
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  • Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. PubMed2019.
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  • Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner.
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  • Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. YouTube.
  • The Cleavage of Sulfides and Sulfones by Alkali Metals in Liquid Amines. III. The Cleavage of Alkyl Cycloalkyl and Dicycloalkyl Sulfides and Sulfones by Lithium in Methylamine. The Journal of Organic Chemistry.
  • Mechanistic study of the Mitsunobu reaction. PubMed2002.
  • Sulfonyl Protective Groups.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for .... PMC.
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  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews2019, 1 (2), 99-113.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
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Technical Support Center: Optimizing 2-(4-chlorobenzenesulfonyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol CAS Reference: 2494-59-9 (Parent compound analog reference); Specific Cl-derivative requires structural validation.[1] Target Audience: Organic Chemists, Process Development Scientists.

Executive Summary & Route Selection

You are likely encountering yield issues due to three specific bottlenecks: incomplete oxidation (stopping at the sulfoxide), product loss into the aqueous phase (due to the high polarity of the sulfone-alcohol motif), or


-elimination  (formation of vinyl sulfone).

This guide prioritizes the Sulfide Oxidation Route (Method A) over the Sulfinate Alkylation Route (Method B) for scale and purity, utilizing a catalytic tungstate system to maximize atom economy and minimize byproduct formation.

Decision Matrix: Which Route to Choose?

RouteSelection cluster_A Method A Workflow Start Start: Select Precursor Q1 Do you have 4-Chlorobenzenethiol? Start->Q1 Q2 Do you have Sodium 4-chlorobenzenesulfinate? Q1->Q2 No RouteA METHOD A (Recommended) Sulfide Oxidation High Yield (>90%) Green Chemistry Q1->RouteA Yes Q2->RouteA No (Buy Thiol) RouteB METHOD B Sulfinate Alkylation Variable Yield (60-80%) Risk of O-Alkylation Q2->RouteB Yes StepA1 Step 1: Thio-Alkylation (Thiol + 2-Chloroethanol) RouteA->StepA1 StepA2 Step 2: Catalytic Oxidation (Na2WO4 / H2O2) StepA1->StepA2

Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability and yield requirements.

Method A: The Oxidation Route (Recommended)[1]

This method proceeds in two steps: alkylation of the thiol followed by oxidation. The oxidation step is the critical control point for yield.

Step 1: Synthesis of Sulfide Intermediate

Reaction: 4-Chlorobenzenethiol + 2-Chloroethanol


 2-(4-chlorophenylthio)ethanol[1]
  • Protocol:

    • Dissolve 4-chlorobenzenethiol (1.0 eq) in Ethanol (5 volumes).

    • Add NaOH (1.1 eq) dissolved in minimal water.[1] Stir for 15 min.

    • Add 2-Chloroethanol (1.2 eq) dropwise.

    • Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc).[1]

    • Critical Workup: Concentrate ethanol. Dilute with water.[1][2][3] Extract with EtOAc.[1] Wash organic layer with 1M NaOH to remove unreacted thiol (which smells and poisons the next catalyst).

Step 2: Catalytic Oxidation to Sulfone

Reaction: Sulfide


 Sulfone

The "Green" Tungstate Protocol (High Yield): Unlike mCPBA, which produces benzoic acid byproducts that complicate purification, the Sodium Tungstate (


) / Hydrogen Peroxide system is water-soluble and pH-neutral, preventing side reactions.[1]

Detailed Protocol:

  • Setup: Charge 2-(4-chlorophenylthio)ethanol (1.0 eq) into a flask with Methanol (5 volumes).

  • Catalyst: Add

    
     (0.02 eq / 2 mol%).
    
  • Oxidant Addition: Heat to 50°C. Add 30%

    
     (2.5 eq) dropwise over 1 hour.
    
    • Note: The reaction is exothermic. Control temp <60°C to prevent over-oxidation cleavage.[1]

  • Completion: Stir at 55°C for 2-3 hours.

  • Quench: Cool to RT. Add saturated

    
     solution to destroy excess peroxide (Starch-iodide test negative).
    
  • Isolation (The Yield Trap):

    • Issue: The product is polar and water-soluble.[1]

    • Fix: Saturate the aqueous phase with NaCl (Salting out).[1] Extract 3x with Ethyl Acetate (warm EtOAc works best).[1]

Troubleshooting & FAQs

Issue 1: "My yield is low (<50%) and the aqueous layer is cloudy."

Diagnosis: Phase distribution loss. The sulfone-alcohol motif is highly polar.[1] Standard extraction often leaves significant product in the water layer. Corrective Action:

  • Salting Out: You must saturate the aqueous quench layer with solid NaCl before extraction.

  • Solvent Switch: Replace Diethyl Ether (too non-polar) with Ethyl Acetate or DCM/Isopropanol (9:1).[1]

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.

Issue 2: "I see a spot just below the product on TLC (Sulfoxide)."

Diagnosis: Incomplete oxidation.[1] Sulfides oxidize to sulfoxides (fast) and then to sulfones (slow).[1][4] Stopping early leaves sulfoxide impurities.[1] Corrective Action:

  • Increase Temp: Sulfoxide

    
     Sulfone requires higher activation energy.[1] Ensure reaction temp is >50°C.
    
  • Acid Catalyst: If using Tungstate, ensure pH is slightly acidic (pH 4-6).[1] Add 1-2 drops of dilute

    
    .[1]
    
  • Stoichiometry: Ensure

    
     is at least 2.5 equivalents.[1]
    
Issue 3: "The product turned into a brown oil/tar upon heating/distillation."

Diagnosis:


-Elimination (Vinyl Sulfone formation).[1]
Heating 

-hydroxy sulfones in the presence of base or strong acid causes dehydration.[1] Corrective Action:
  • Avoid Distillation: This compound has a high boiling point and will decompose.[1] Purify via recrystallization (Ethanol/Hexane) or column chromatography.[1]

  • Neutral Workup: Ensure the final organic layer is neutral. Traces of NaOH from Step 1 will catalyze elimination during drying/concentration.

Mechanistic Insight: The Elimination Trap

Understanding the stability of the


-hydroxy sulfone is crucial.[1] The sulfone group electron-withdrawing nature acidifies the 

-protons, making the molecule susceptible to E1cB elimination under basic conditions.[1]

EliminationMechanism Substrate Target Molecule (Beta-Hydroxy Sulfone) Intermediate Carbanion Intermediate (Stabilized by Sulfone) Substrate->Intermediate Deprotonation (alpha-H) Base Base (OH-) Base->Intermediate Product Vinyl Sulfone (Side Product) Intermediate->Product Elimination of OH- Water H2O Intermediate->Water

Figure 2: The E1cB elimination pathway.[1] Presence of base during workup or heating converts the target alcohol into a vinyl sulfone impurity.

Comparative Data: Oxidant Selection

Oxidant SystemYield PotentialAtom EconomySafety ProfileNotes

/

92-96% High High Recommended. Water is the only byproduct.[1] Easy workup.
mCPBA (DCM)80-85%LowModerateProduces m-chlorobenzoic acid (hard to remove).[1] Shock sensitive on scale.

70-80%LowLowGenerates

sludge.[1] Difficult filtration. Over-oxidation risk.[1][4]
Oxone®85-90%ModerateHighGood for small scale, but expensive and requires acidic conditions.[1]

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). A Clean, High-Yield Synthesis of Sulfones using Hydrogen Peroxide and a Tungstate Catalyst.[1][3][5] Tetrahedron, 54(1), 269-278.[1] [1]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[5] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst.[1] Organic Letters, 7(4), 625-628.[1] [1]

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides.[1] The Journal of Organic Chemistry, 75(18), 6208-6213. [1]

  • Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press.[1] (Authoritative text on Sulfone chemistry and elimination mechanisms).

Sources

Side reactions of 2-(4-chlorobenzenesulfonyl)ethan-1-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(4-chlorobenzenesulfonyl)ethan-1-ol Structure: 4-Cl-Ph-SO₂-CH₂-CH₂-OH Primary Utility: Bifunctional linker; precursor for ethyl-sulfonyl protecting groups; intermediate in drug synthesis.

The Technical Paradox: While the sulfone group provides excellent metabolic stability and crystallinity, it acts as a powerful electron-withdrawing group (EWG). This activates the adjacent


-protons (

), creating a "chemical spring-loaded trap." The molecule is prone to a rapid

-elimination
sequence, expelling the hydroxyl group (as water or a leaving group) to form 4-chlorophenyl vinyl sulfone , a potent Michael acceptor.

This guide addresses the prevention of this specific degradation pathway and provides safe protocols for functionalization.

The Core Problem: -Elimination (The "Vinyl Trap")

The most frequent user complaint is the disappearance of the starting material and the appearance of a non-polar byproduct (M-18 in Mass Spec).

Mechanism of Failure (E1cB Pathway)

The reaction does not typically proceed via a standard E2 mechanism. Instead, it follows an E1cB (Elimination Unimolecular conjugate Base) mechanism, driven by the acidity of the sulfone


-protons.
  • Step 1 (Deprotonation): A base removes a proton adjacent to the sulfone (

    
    ). The 4-chloro substituent on the phenyl ring inductively stabilizes this carbanion, making it more acidic than the unsubstituted phenyl analog.
    
  • Step 2 (Expulsion): The carbanion collapses, ejecting the leaving group (OH, OMs, OTs, or Halide) at the

    
    -position.
    

Critical Thresholds:

  • pH Sensitivity: Instability begins at pH > 8.0.

  • Temperature: Elimination is thermally accelerated, especially above 40°C in the presence of weak bases (e.g., Pyridine,

    
    ).
    
Visualizing the Pathway (DOT Diagram)

Elimination_Pathway SM Starting Material (Alcohol) Intermediate Carbanion Intermediate (Stabilized by -SO2 and -Cl) SM->Intermediate Deprotonation (Fast) Substituted DESIRED PRODUCT (Ether/Ester/Halide) SM->Substituted Neutral/Acidic Cond. (e.g., Mitsunobu) Base Base (B:) Base->SM Vinyl SIDE PRODUCT 4-chlorophenyl vinyl sulfone (Michael Acceptor) Intermediate->Vinyl Elimination (-OH/LG)

Caption: The E1cB elimination pathway (red) competes with desired substitution (green). The sulfone stabilizes the intermediate carbanion, facilitating the side reaction.

Troubleshooting & FAQs

Scenario A: "I need to convert the Alcohol to a Leaving Group (Tosylate/Mesylate), but I keep getting the vinyl sulfone."

Diagnosis: You are likely using standard conditions (


 or excess Pyridine at Room Temperature). The base is deprotonating the 

-carbon after the sulfonate is formed, triggering immediate elimination.

The Fix:

  • Change the Base: Switch to DIPEA (Hünig's base) or 2,6-Lutidine . These are sterically hindered and less nucleophilic, reducing the rate of

    
    -deprotonation relative to O-sulfonylation.
    
  • Temperature Control: The reaction must be performed at 0°C to -10°C . Do not warm to room temperature until the quench.

  • Quench Protocol: Do not quench with basic bicarbonate. Use dilute aqueous HCl or saturated

    
     to immediately neutralize the amine base.
    

Recommended Protocol (Mesylation):

Dissolve substrate (1.0 eq) in DCM at -10°C. Add MsCl (1.1 eq). Add DIPEA (1.2 eq) dropwise over 30 mins. Stir at 0°C for 1 hour. Wash immediately with 0.1 M HCl.

Scenario B: "I want to substitute the OH with a Nucleophile (Azide, Thiol, or Amine)."

Diagnosis: Direct


 displacement on a mesylate (made in Scenario A) often fails because the incoming nucleophile (e.g., 

) acts as a base, triggering elimination on the activated substrate.

The Fix: The Mitsunobu Reaction This is the "Gold Standard" for


-hydroxy sulfones. It activates the oxygen under essentially neutral conditions (zwitterionic intermediate) and allows substitution without passing through the discrete anionic leaving group stage that is vulnerable to base.

Protocol (Mitsunobu):

Reagents:


 (1.5 eq), DIAD or DEAD (1.5 eq), Nucleophile (H-Nu, pKa < 13).
Procedure:  Mix Alcohol, 

, and Nucleophile in THF. Cool to 0°C. Add DIAD dropwise. Why it works: The phosphonium intermediate is a potent leaving group, but the reaction mixture lacks the free strong base required to deprotonate the

-sulfone protons.
Scenario C: "I see a new peak at M+16 or M+32 during storage."

Diagnosis: This is likely oxidation of the sulfide impurity or over-oxidation if you treated the material with oxidants.

  • Note: If you synthesized this from the sulfide (4-chlorophenylthioethanol), trace sulfide might remain.

  • However, if the alcohol itself is oxidizing, you are forming the aldehyde (2-(4-chlorobenzenesulfonyl)acetaldehyde). This aldehyde is extremely unstable and will polymerize or eliminate rapidly.

Storage Rule: Store under Argon at -20°C. Avoid storing in protic solvents (MeOH/EtOH) for long periods, as slow elimination-addition (retro-Michael/Michael exchange) can occur.

Reagent Compatibility Matrix

Reagent ClassExampleCompatibilityNotes
Strong Bases NaH, KOtBu, LDACRITICAL FAIL Instant elimination to vinyl sulfone.
Amine Bases

, Pyridine
Risk Use only at 0°C; risk increases with temperature.
Hindered Bases DIPEA, 2,6-LutidineModerate Safer for mesylation/tosylation at low temp.
Acids HCl, TFA,

Safe Sulfones are acid-stable. Good for deprotection elsewhere.
Oxidants KMnO4, JonesRisk May oxidize the

-position or the alcohol to unstable aldehyde.
Mild Oxidants Dess-Martin, SwernSafe Preferred for oxidation to aldehyde (if desired).
Activators

/DEAD
Excellent Best route for substitution (Mitsunobu).

References & Authoritative Sources

  • Mechanistic Insight (E1cB):

    • Simpkins, N. S. (1993). Sulfones in Organic Synthesis . Pergamon Press. (Detailed analysis of sulfone acidity and elimination kinetics).

    • Stirling, C. J. M. (1969).[1] "The elimination-addition route to substituted vinyl sulfones." Journal of the Chemical Society C, 1969, 1304-1309.

  • Mitsunobu Application:

    • Mitsunobu, O.[2] (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Foundational text establishing the neutrality of the conditions).

  • General Reactivity of

    
    -Hydroxy Sulfones: 
    
    • Trost, B. M., & Merlic, C. A. (1990). "Geminal alkylation via sulfones." Journal of the American Chemical Society. (Discusses the stability and activation of sulfone-adjacent carbons).

  • Synthesis of Vinyl Sulfones (The Side Reaction):

    • Charette, A. B., et al. (2010). "Sulfones as Chemical Chameleons." Handbook of Reagents for Organic Synthesis. (Describes the ease of elimination to form vinyl sulfones).

(Note: While specific literature on the 4-chloro derivative is less common than the phenyl parent, the electronic effects of the 4-Cl group (


 = 0.23) increase the acidity of the 

-protons, making the precautions listed above even more critical than for the unsubstituted parent.)

Sources

Technical Support Center: Purification of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the common and complex purification challenges associated with 2-(4-chlorobenzenesulfonyl)ethan-1-ol. Designed for researchers, chemists, and drug development professionals, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow and ensure the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(4-chlorobenzenesulfonyl)ethan-1-ol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent synthesis involves the reaction of a 4-chlorobenzenesulfonyl precursor with a C2 synthon. Consequently, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common are 4-chlorobenzenesulfonyl chloride or the more stable 4-chlorobenzenesulfonic acid, which arises from the hydrolysis of the sulfonyl chloride.[1][2]

  • Synthesis Byproducts: Depending on the reaction conditions, byproducts can include inorganic salts (e.g., NaCl) and symmetrical sulfones like 4,4'-dichlorodiphenyl sulfone, a common byproduct in the manufacture of the sulfonyl chloride starting material.[1][3]

  • Solvent Residues: Residual high-boiling solvents used during the synthesis, such as DMF, DMSO, or toluene.

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureLikely OriginRemoval Strategy
4-Chlorobenzenesulfonic AcidC₆H₅ClO₃SHydrolysis of 4-chlorobenzenesulfonyl chlorideAqueous basic wash (e.g., NaHCO₃ solution)
4,4'-Dichlorodiphenyl SulfoneC₁₂H₈Cl₂O₂SByproduct from starting material synthesis[1][3]Column Chromatography, Recrystallization
Sodium ChlorideNaClByproduct of salt formation reactionsAqueous wash
Unreacted Starting MaterialsVariesIncomplete reactionAqueous wash, Recrystallization, Chromatography
Q2: My crude product is an oil and refuses to crystallize. What are the likely causes and solutions?

This is a frequent issue often referred to as "oiling out." It occurs when the solid precipitates from the solution above its melting point or when impurities depress the melting point significantly.

Primary Causes:

  • High Impurity Load: The presence of solvents or other byproducts can act as a eutectic mixture, preventing the formation of a stable crystal lattice.

  • Inappropriate Solvent for Recrystallization: The chosen solvent may have a boiling point higher than the product's melting point, or the product's solubility profile in that solvent is not ideal for crystallization.

  • Rapid Cooling: Cooling the solution too quickly promotes precipitation over crystallization, trapping impurities and solvent, leading to an amorphous oil.[4][5]

Troubleshooting Steps:

  • Initial Purification: First, attempt to remove major impurities. Perform an aqueous workup to wash away salts and water-soluble materials. Then, thoroughly dry the organic layer and remove the solvent under reduced pressure.

  • Solvent Screening: Use a small amount of the oil to screen for a suitable recrystallization solvent or solvent system (e.g., hexane/ethyl acetate, ethanol/water).[6][7] A good single solvent will dissolve the compound when hot but not when cold.[5]

  • Induce Crystallization: If an oil persists, try adding a seed crystal from a previous pure batch, or gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Trituration: Stir the oil vigorously with a poor solvent (one in which the desired compound is insoluble, like hexane or diethyl ether) to wash away soluble impurities and potentially induce solidification.[8]

Q3: Which analytical methods are recommended for assessing the purity of the final product?

A multi-faceted approach is essential for accurately determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment. Integration of the proton signals in ¹H NMR can quantify impurities if their peaks are well-resolved from the product signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column (e.g., C18), is excellent for quantifying purity and detecting non-volatile impurities.[2] A gradient method is often necessary to resolve compounds with different polarities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for overcoming specific purification hurdles. The following workflow diagram outlines a general strategy for purifying crude 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

G cluster_0 Purification Workflow crude Crude Product (Solid or Oil) workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Remove acidic impurities & salts recrystallization Recrystallization workup->recrystallization Remove major impurities purity_check1 Purity Analysis (TLC, NMR, MP) recrystallization->purity_check1 column Column Chromatography purity_check1->column Purity < 98% or non-polar impurities present final_product Pure Product purity_check1->final_product Purity ≥ 98% purity_check2 Final Purity Analysis (HPLC, NMR) column->purity_check2 purity_check2->final_product Combine pure fractions

Caption: General purification strategy for 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Problem 1: Crude product is contaminated with acidic impurities like 4-chlorobenzenesulfonic acid.

Cause: This issue typically arises from using 4-chlorobenzenesulfonyl chloride as a reactant in the presence of moisture, leading to its hydrolysis.

Solution: Liquid-Liquid Extraction (Aqueous Wash)

This protocol uses a mild base to deprotonate the acidic impurity, rendering it water-soluble and easily separable from the desired neutral organic product.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a volume of NaHCO₃ solution equal to about half the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter away the drying agent, and concentrate the solvent using a rotary evaporator.

Problem 2: Product contains both polar and non-polar impurities that co-precipitate.

Cause: When impurities have solubilities similar to the desired product, simple recrystallization may be insufficient.

Solution: Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) that gives the desired product a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.[9]

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for your sample quantity (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring the top surface is not disturbed.

    • Apply steady pressure to begin eluting the solvent through the column. Collect the eluate in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.[9]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Table 2: Suggested Starting Solvent Systems for Chromatography

Polarity of Target CompoundRecommended Solvent SystemTypical Starting Ratio (v/v)
Moderately PolarHexane / Ethyl Acetate3:1 to 1:1
More PolarDichloromethane / Methanol99:1 to 95:5
Less PolarHexane / Diethyl Ether5:1 to 2:1
Note: These are starting points. Optimize based on TLC results.[10]
Problem 3: The final crystalline product has a persistent off-white or yellowish color.

Cause: This is often due to trace amounts of highly conjugated or polymeric impurities that are difficult to remove by chromatography alone.

Solution: Recrystallization with Optional Decolorizing Carbon

Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] Common choices for a polar molecule like this include isopropanol, ethanol, or an ethyl acetate/hexane mixture.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount (1-2% by weight) of activated decolorizing charcoal. Swirl the flask and gently reheat for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[5][11] This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Chilling: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

G cluster_1 Troubleshooting Decision Tree start Crude Product q1 Is the product an oil? start->q1 a1 Perform Aqueous Workup. Attempt Trituration. Re-screen Solvents. q1->a1 Yes q2 Is the product colored? q1->q2 No (Solid) a1->q2 a2 Perform Recrystallization with Activated Carbon. q2->a2 Yes q3 Are multiple spots seen on TLC? q2->q3 No a2->q3 a3 Perform Column Chromatography. q3->a3 Yes end_node Pure Product q3->end_node No (Single Spot) a3->end_node

Caption: Decision tree for selecting the appropriate purification method.

References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (1984). Google Patents (GB2135666A).
  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto - Department of Chemistry. Retrieved from [Link]

  • Olofsson, B., et al. (2012). [Hydroxy(tosyloxy)iodo]arenes from (Diacetoxyiodo)arenes and p-Toluenesulfonic Acid. Organic Syntheses, 90, 1-9. Retrieved from [Link]

  • Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Process for the preparation of 4- chlorobenzenesulfonyl chloride. (1986). Google Patents (CA1205491A).
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl Chloride. Organic Syntheses. Retrieved from [Link]

  • Brooks, L. A., & Snyder, H. R. (n.d.). Tetrahydrofurfuryl Chloride and 4-Penten-1-ol. Organic Syntheses. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10327-10332. Retrieved from [Link]

  • 2.4A: Macroscale Columns. (2024, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (n.d.). Radboud Repository. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Determining solvent strength in flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4-chlorobenzenesulfonyl)ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate in their experimental workflows. While 2-(4-chlorobenzenesulfonyl)ethan-1-ol is a valuable reagent, its stability in solution can be a critical parameter influencing experimental outcomes, reproducibility, and the integrity of downstream products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential stability challenges. The insights herein are derived from established principles of organic chemistry, data on analogous sulfonyl-containing compounds, and best practices in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of 2-(4-chlorobenzenesulfonyl)ethan-1-ol in solution?

The stability of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is primarily influenced by a combination of chemical and physical factors. The molecule contains a sulfonyl group attached to an electron-deficient chlorophenyl ring and a primary alcohol, making it susceptible to specific degradation pathways.

  • pH: The pH of the solution is the most critical factor. The sulfonyl group is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Generally, sulfonamides and related structures show greater stability in neutral to alkaline pH, but are more prone to degradation in strong acidic environments[1].

  • Solvent Choice: Protic solvents, especially water, can participate directly in hydrolysis reactions. While the compound has low water solubility, aqueous buffers or co-solvent systems are common, increasing the risk of degradation over time[2].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of the parent compound.

  • Presence of Nucleophiles: Strong nucleophiles, other than water or hydroxide, can attack the electrophilic sulfur atom of the sulfonyl group, leading to displacement of the ethan-1-ol moiety or other reactions.

  • Light Exposure: While sulfonyl compounds are not universally photosensitive, the presence of the aromatic ring suggests that photostability should be considered, as UV light can sometimes induce degradation[1].

Q2: What is the most likely degradation pathway for this compound in an aqueous environment?

The most probable degradation pathway is hydrolysis at the sulfur-carbon bond of the sulfonyl group. The electron-withdrawing nature of the 4-chlorophenyl group increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

This hydrolysis would likely yield 4-chlorobenzenesulfonic acid and ethylene glycol. A secondary, though less likely, pathway under certain basic conditions could be an elimination reaction to form 4-chlorophenyl vinyl sulfone.

parent 2-(4-chlorobenzenesulfonyl)ethan-1-ol hydrolysis_product1 4-Chlorobenzenesulfonic acid parent->hydrolysis_product1  Hydrolysis (H₂O, H⁺/OH⁻)   hydrolysis_product2 Ethylene glycol parent->hydrolysis_product2 elimination_product 4-Chlorophenyl vinyl sulfone (Minor Pathway) parent->elimination_product  Elimination (Base)   cluster_conditions Stress Conditions (Incubate 24h) start Prepare 1 mg/mL Stock in ACN acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid Aliquot Stock base Base Hydrolysis 0.1 M NaOH, 60°C start->base Aliquot Stock oxidation Oxidation 3% H₂O₂, RT start->oxidation Aliquot Stock thermal Thermal 60°C in ACN/H₂O start->thermal Aliquot Stock photo Photolytic UV Lamp, RT start->photo Aliquot Stock quench Quench/Neutralize & Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze via LC-MS quench->analyze report Report % Degradation & Identify Products analyze->report

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-chlorobenzenesulfonyl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. My goal as an application scientist is not just to provide protocols, but to delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. The reactivity of this molecule, particularly in the synthesis of valuable morpholine scaffolds, is profoundly influenced by the solvent system. This guide will illuminate these effects, turning potential experimental frustrations into predictable, successful outcomes.

Core Scientific Principles: Understanding the Reactivity

The primary utility of 2-(4-chlorobenzenesulfonyl)ethan-1-ol lies in its role as a precursor for intramolecular cyclization reactions. The molecule is engineered for this purpose: the 4-chlorobenzenesulfonate group is an excellent leaving group, rendered so by the electron-withdrawing nature of the sulfonyl group and the chlorine atom, which allows for resonance stabilization of the resulting anion.

In the presence of a primary or secondary amine, the reaction proceeds via a powerful mechanism known as Neighboring Group Participation (NGP) or anchimeric assistance.[1][2] This is not a simple one-step substitution. Instead, the amine nucleophile first displaces the alcohol's proton (or the alcohol is deprotonated by a base), and then the nitrogen atom attacks the carbon bearing the sulfonate leaving group. This intramolecular SN2 reaction is significantly faster than an equivalent intermolecular reaction because the reacting groups are tethered together, increasing the effective concentration.[2] The process involves two consecutive SN2-like steps, which has important stereochemical implications.[3][4]

Reaction Mechanism: N-Substituted Morpholine Synthesis

The accepted mechanism involves the initial N-alkylation of the amine with the substrate, followed by an intramolecular cyclization. The key is that the amine, once attached, acts as an internal nucleophile.

NGP_Mechanism sub 2-(4-Cl-Benzenesulfonyl)ethan-1-ol + R₂NH (Amine) intermed Intermediate Complex (Amine attacks, -OH deprotonated) sub->intermed Base, Solvent ts Cyclic Transition State (Intramolecular SN2 attack) intermed->ts Neighboring Group Participation (NGP) prod N-Substituted Morpholine + 4-Cl-Benzenesulfonate ts->prod Leaving Group Departure

Caption: NGP mechanism for morpholine synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab, providing both a quick diagnosis and an in-depth explanation of the underlying chemistry.

Issue 1: Low or No Reactivity

Question: My reaction to form an N-substituted morpholine is extremely slow or appears to have stalled completely. What are the most likely causes and how can I fix this?

Answer: This is a classic problem that almost always traces back to one of three factors: the solvent, the base, or the temperature.

  • Expert Analysis (Causality): The rate-determining step is typically the intramolecular SN2 cyclization. SN2 reactions are notoriously sensitive to solvent choice. The transition state is highly polar, where a negative charge (from the deprotonated amine) is attacking a carbon atom and displacing the negatively charged sulfonate. A suitable solvent must stabilize this polar transition state without deactivating the nucleophile.

  • Troubleshooting Steps:

    • Evaluate Your Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are strongly recommended. They excel at solvating cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[5] In contrast, polar protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with the amine nucleophile, creating a "solvation shell" that blunts its reactivity and increases the activation energy required for the reaction.[6] Nonpolar solvents like toluene or hexane are generally poor choices as they cannot effectively stabilize the polar transition state.[7]

    • Check Your Base: The amine nucleophile must be deprotonated to become sufficiently reactive for the intramolecular attack. If you are reacting with an amine salt (e.g., a hydrochloride), a stoichiometric amount of a non-nucleophilic base is required. Even with free amines, a base like potassium carbonate (K₂CO₃) or a hindered organic base can be beneficial to ensure a sufficient concentration of the deprotonated, nucleophilic species. For the initial reaction with the alcohol, a strong base like sodium hydride (NaH) in an aprotic solvent like THF can be used to form the alkoxide, which then reacts with the amine.[7]

    • Increase the Temperature: If solvent and base are appropriate, increasing the reaction temperature (e.g., to 80-100 °C) will increase the kinetic energy of the molecules and help overcome the activation barrier. Many morpholine syntheses are run at elevated temperatures.[8]

Issue 2: Poor Yields & Side Product Formation

Question: My reaction is working, but the yield of my desired N-substituted morpholine is low, and I'm seeing several other spots on my TLC plate. What are these side products and how can I prevent them?

Answer: Side product formation is typically a result of competing reaction pathways. The main culprits are intermolecular reactions and, in some cases, reactions with the solvent itself.

  • Expert Analysis (Causality): The desired reaction is intramolecular. The primary competing reaction is intermolecular , where one molecule's amine group reacts with the sulfonate-bearing carbon of another molecule, leading to dimers or polymers. This is a classic challenge in cyclization chemistry.

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: To favor the intramolecular pathway over the intermolecular one, the reaction should be run at a low concentration (e.g., 0.01-0.05 M). This reduces the probability of two different substrate molecules encountering each other. A slow addition of the substrate to a heated solution of the amine and base using a syringe pump is a highly effective technique.

    • Beware of Solvent Reactivity: Certain solvents can participate in side reactions. For instance, halogenated solvents like dichloromethane can react with amines, especially at elevated temperatures, to form quaternary ammonium salts.[9] If you must use a chlorinated solvent, it's best to keep the reaction temperature as low as possible.

    • Consider the Amine's Steric Hindrance: Very bulky amines may react more slowly, allowing more time for substrate decomposition or other side reactions. In such cases, longer reaction times or higher temperatures may be necessary, which in turn may require stricter adherence to high-dilution principles.

Issue 3: Inconsistent Reaction Rates and the Role of the Solvent

Question: I've noticed that my reaction time varies from a few hours to several days just by changing the solvent. Can you explain the science behind this dramatic effect?

Answer: This observation lies at the heart of mastering this reaction. The solvent does more than just dissolve the reagents; it actively participates in the reaction's energetics. The key is to understand how different solvent classes interact with the reactants and the transition state.

  • Expert Analysis (Causality): The choice of solvent directly impacts the energy levels of both the ground state (reactants) and the transition state. The reaction is fastest when the solvent stabilizes the transition state more than it stabilizes the reactants, thus lowering the overall activation energy (ΔG‡).

Data Summary: Solvent Effects on Reactivity

Solvent ClassExamplesEffect on Reaction RateScientific Rationale
Polar Aprotic DMF, DMSO, AcetonitrileHighly Favorable (Fast) Stabilizes the polar transition state effectively without strongly solvating and deactivating the amine nucleophile. This is the optimal choice for this SN2-type reaction.[5][10]
Polar Protic Water, Ethanol, MethanolUnfavorable (Slow) Strongly solvates the amine nucleophile through hydrogen bonding, lowering its ground state energy and increasing the activation barrier. Can also solvate the leaving group.[6]
Nonpolar Toluene, Hexane, BenzeneVery Unfavorable (Very Slow) Fails to stabilize the highly polar transition state, leading to a very high activation energy. May also cause solubility issues.[7][11]
Chlorinated Dichloromethane (DCM), ChloroformModerate Moderately polar and can support the reaction, but generally slower than polar aprotic solvents. Potential for side reactions with amines at higher temperatures.[9]

digraph "Solvent_Effect_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

start [label="Reaction is Slow"];

q1 [label="What is the solvent?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

protic [label="Polar Protic\n(e.g., EtOH, H₂O)"]; aprotic [label="Polar Aprotic\n(e.g., DMF, MeCN)"]; nonpolar [label="Nonpolar\n(e.g., Toluene)"];

sol_protic [label="High Activation Energy due to\nnucleophile solvation. [22]\nACTION: Switch to Polar Aprotic.", shape=note]; sol_aprotic [label="Optimal Choice. [15]\nACTION: Check base & temperature.", shape=note, style=filled, fillcolor="#E6F4EA"]; sol_nonpolar [label="Poor transition state stabilization. [7]\nACTION: Switch to Polar Aprotic.", shape=note];

start -> q1; q1 -> protic [label="Protic"]; q1 -> aprotic [label="Aprotic"]; q1 -> nonpolar [label="Nonpolar"];

protic -> sol_protic [color="#EA4335"]; aprotic -> sol_aprotic [color="#34A853"]; nonpolar -> sol_nonpolar [color="#FBBC05"]; }

Sources

Temperature control in the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: 2-(4-chlorobenzenesulfonyl)ethan-1-ol CAS: [Specific CAS dependent on salt form, typically free alcohol] Primary Synthetic Route: Catalytic Oxidation of 2-(4-chlorophenylthio)ethanol.

This guide addresses the critical thermal parameters required to synthesize 2-(4-chlorobenzenesulfonyl)ethan-1-ol via the oxidation of its sulfide precursor using Hydrogen Peroxide (


) and a Tungstate catalyst (

). This reaction is highly exothermic and involves a stepwise oxidation mechanism (

).

Thermal Criticality:

  • Safety: Uncontrolled exotherms during oxidant addition can lead to thermal runaway (

    
     decomposition).
    
  • Selectivity: Low temperatures stall the reaction at the sulfoxide stage.

  • Stability: Excessive heat, particularly during workup, can trigger

    
    -elimination, converting the target alcohol into the vinyl sulfone impurity.
    

The "Gold Standard" Protocol

This protocol is designed for self-validating safety and purity. It utilizes a Ramped Temperature Profile .

Reagents:

  • Substrate: 2-(4-chlorophenylthio)ethanol (1.0 eq)

  • Oxidant: 30-35%

    
     (2.2 - 2.5 eq)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Acid Additive: Phenylphosphonic acid or acidic pH adjustment (optional, enhances kinetics).

  • Solvent: Water or Water/Isopropyl Alcohol (IPA) mixture.

Step-by-Step Thermal Workflow
PhaseActionTemperature TargetCritical Technical Note
1. Initiation Catalyst + Substrate Mixing20–25°C Ensure homogeneity before oxidant addition.
2. Oxidation A

Addition (First 50%)
< 35°C CRITICAL: Add slowly. Cooling bath required.[1][2][3] The oxidation to sulfoxide is rapid and generates significant heat.
3. Oxidation B

Addition (Second 50%)
40–50°C Allow temp to rise naturally or via controlled heating. The second oxidation (sulfoxide

sulfone) is slower and requires higher activation energy.
4. Drive Post-Addition Stirring70–80°C Hold for 2–4 hours. Essential to consume the sulfoxide intermediate. Do not exceed 85°C to prevent

disproportionation.
5. Quench Peroxide Neutralization20–25°C Cool to RT. Test with starch-iodide paper. Add Sodium Sulfite (

) if positive.
6. Isolation Crystallization0–5°C Slow ramp down (10°C/hour) favors large crystal growth and rejects impurities.

Troubleshooting Guide (Q&A)

Module A: Exotherm & Safety

Q: My reaction temperature spikes uncontrollably (>10°C rise) immediately upon adding


. What is wrong? 
  • Root Cause: The dosing rate exceeds the cooling capacity of your reactor. The oxidation of sulfide to sulfoxide releases ~250-300 kJ/mol.

  • Solution: Stop addition immediately. Increase stirring speed to maximize heat transfer. Resume addition only when internal temperature returns to <30°C. For scale-up, use a dosing pump interlocked with a temperature probe (stop flow if

    
    ).
    

Q: Can I add all the


 at room temperature and then heat it up? 
  • Strictly No. This creates a "accumulation of reactants" scenario. If the reaction does not initiate immediately at RT, you build up a large inventory of unreacted peroxide. When you eventually heat the vessel, the entire mass will react simultaneously, leading to a potential explosion or rapid boil-over.

Module B: Reaction Selectivity (Purity)

Q: HPLC shows a persistent peak at RRT ~0.85. It won't disappear even after 24 hours at room temperature.

  • Diagnosis: This is the Sulfoxide intermediate (2-(4-chlorobenzenesulfinyl)ethan-1-ol).

  • Mechanism: The oxidation of Sulfoxide to Sulfone is kinetically much slower than Sulfide to Sulfoxide. It requires thermal activation.

  • Fix: Heat the reaction mixture to 70–75°C for at least 2 hours. Room temperature is insufficient for complete conversion using Tungstate catalysts.

Q: I see a new impurity forming at RRT ~1.2 during the workup, especially if I distill the solvent.

  • Diagnosis: Formation of 4-chlorophenyl vinyl sulfone .

  • Mechanism:

    
    -Elimination of the hydroxyl group.
    
    
    
    
  • Fix: Avoid high temperatures (>90°C) during solvent removal. Ensure the pH is neutral or slightly acidic (pH 5-6) before heating. Never heat this product in the presence of strong bases (NaOH, KOH).

Module C: Isolation & Yield

Q: The product is not precipitating upon cooling, or the yield is low (<60%).

  • Root Cause: The product has an alcohol tail (-OH), making it moderately soluble in water and very soluble in alcohols.

  • Fix:

    • Salting Out: Add NaCl (saturation) to the aqueous phase to decrease the solubility of the organic sulfone.

    • Temperature: Cool to 0–4°C .

    • Solvent Ratio: If using co-solvents (like Methanol/IPA), distill off the organic solvent before cooling to force precipitation in the remaining water.

Visual Logic: Process Control Diagram

The following diagram illustrates the temperature-dependent logic flow for the synthesis.

G Start Start: Sulfide Precursor + Catalyst Add1 Phase 1: Controlled Addition (0.5 eq H2O2) Start->Add1 Check1 Check Temp < 35°C? Add1->Check1 Cooling Action: Active Cooling (Ice/Water Bath) Check1->Cooling No (Exotherm Spike) Add2 Phase 2: Completion Addition (Remaining H2O2) Check1->Add2 Yes Cooling->Check1 Heat Phase 3: Thermal Drive Heat to 75°C for 3h Add2->Heat Sample IPC: Check HPLC Heat->Sample Sulfoxide Issue: Sulfoxide Present Sample->Sulfoxide Incomplete Conv. Vinyl Issue: Vinyl Sulfone Present Sample->Vinyl Over-processed Success Phase 4: Cool to 5°C Filter & Isolate Sample->Success Purity > 99% Sulfoxide->Heat Extend Time/Temp Vinyl->Success Reject Batch / Recrystallize

Caption: Thermal workflow for sulfone synthesis. Yellow nodes indicate addition phases (mild exotherm), Red nodes indicate high-heat phases (kinetic drive), and Green indicates safe isolation.

References

  • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, vol. 281, 1998, pp. 1646-1647. Link(Foundational reference for Tungstate/H2O2 oxidation kinetics).

  • Noyori, R., et al. "Oxidation of Sulfides to Sulfones." Organic Syntheses, Coll.[4] Vol. 8, 1993, p. 536. Link(Standard protocol for controlled sulfide oxidation).

  • McKervey, M. A., et al. "Chemoselective oxidation of sulfides." Chemical Reviews, vol. 104, no. 9, 2004. (Review of temperature selectivity in sulfoxide vs.
  • PubChem Compound Summary. "2-(4-Chlorobenzenesulfonyl)ethanol." National Center for Biotechnology Information. Link(Physical properties and solubility data).

Sources

Work-up procedures for reactions with 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonyl-Alcohol Reaction Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of working with 2-(4-chlorobenzenesulfonyl)ethan-1-ol . This compound is a "Janus-faced" reagent: its sulfonyl group provides essential polarity and directing effects, but it also acidifies the


-protons, creating a constant risk of 

-elimination to the vinyl sulfone.

This guide moves beyond generic protocols to provide causality-driven work-up strategies.

Part 1: The Reagent Profile & Handling

Before initiating any work-up, you must understand the physicochemical behavior of your core reagent.

PropertyData / CharacteristicImplications for Work-up
Structure 4-Cl-Ph-SO₂-CH₂-CH₂-OHAmphiphilic: Lipophilic aryl chloride tail, polar sulfonyl/alcohol head.
Solubility Soluble in EtOAc, DCM, THF, DMSO.Do not use Hexanes/Pentane for extraction; the compound will crash out or oil out.
Acidity (pKa)

-CH protons: ~29 (DMSO)
Susceptible to deprotonation by strong bases, leading to E1cB elimination.
UV Activity Strong (Chlorobenzene chromophore)Easily visualized on TLC (254 nm).
Major Impurity 4-Chlorophenyl vinyl sulfoneA Michael acceptor formed via

-elimination of water or activated esters.

Part 2: Scenario-Based Work-Up Protocols

Scenario A: The "Standard" Quench (For Mitsunobu or mild Alkylation)

Context: You have used the alcohol as a nucleophile or coupled it under neutral/mildly basic conditions.

The Challenge: The high polarity of the sulfone moiety makes phase separation difficult in standard ether/water systems.

Protocol:

  • Concentration: Remove reaction solvents (THF, DMF) before aqueous work-up. Residual DMF will drag your product into the aqueous phase.

  • The "Salting-Out" Extraction:

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Wash with Saturated NH₄Cl (mildly acidic to neutralize alkoxides without triggering acid-catalyzed rearrangement).

    • Critical Step: Perform a second wash with Brine (Saturated NaCl) . The high ionic strength forces the sulfonyl compound into the organic layer.

  • Drying: Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if your product is acid-sensitive, though sulfones are generally robust.

Scenario B: Removing the Vinyl Sulfone Side-Product

Context: You activated the alcohol (e.g., Mesylation/Tosylation) and accidentally triggered elimination.

The Challenge: The vinyl sulfone (4-Cl-Ph-SO₂-CH=CH₂) is lipophilic and co-elutes with many products.

Protocol:

  • Chemical Scavenging (The "Soft Nucleophile" Trick):

    • Before work-up, add a small excess (1.2 eq relative to estimated impurity) of morpholine or benzylamine to the reaction mixture.

    • Stir for 30 minutes. The amine will undergo a Michael addition to the vinyl sulfone, creating a highly polar amino-sulfone adduct.

  • Acidic Wash:

    • Dilute with EtOAc.

    • Wash with 1M HCl . The amine-adduct (now protonated) will partition into the aqueous layer, leaving your desired product in the organic phase.

    • Note: Ensure your target product is not basic/acid-sensitive before using this method.

Part 3: Troubleshooting & FAQs

Q1: I see a new, less polar spot on my TLC that glows strongly under UV. What is it?

  • Diagnosis: This is almost certainly 4-chlorophenyl vinyl sulfone .

  • Cause:

    
    -Elimination. This occurs if you used a base (like Et₃N or NaH) with heat, or if the reaction mixture became too hot during the addition of activating agents (like MsCl).
    
  • Fix: Lower the reaction temperature to 0°C or -10°C during reagent addition. Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's base) to reduce E2 elimination risk.

Q2: My product yield is low, but I don't see side products. Where is it?

  • Diagnosis: Aqueous Phase Loss.

  • Cause: The sulfonyl group forms strong hydrogen bonds with water. If you washed with pure water or used Diethyl Ether (which doesn't solubilize sulfones well), your product likely stayed in the aqueous waste.

  • Fix: Re-extract your aqueous waste with DCM (Dichloromethane) or EtOAc (3x). Check the aqueous layer by TLC before disposal.

Q3: Can I distill this compound?

  • Answer: NO. Sulfonyl ethanols are thermally unstable. Heating them (especially in the presence of trace acid/base) will drive the dehydration to the vinyl sulfone.

  • Alternative: Use flash column chromatography. The sulfone group makes these compounds "stick" well to silica, allowing for good separation from non-polar impurities using a Hexane/EtOAc gradient (typically eluting at 30-50% EtOAc).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergence between the desired activation pathway and the unwanted elimination pathway, highlighting the critical control points.

G Start 2-(4-Cl-Ph-SO2)ethan-1-ol (Starting Material) Activated Activated Intermediate (OMs / OTs / Mitsunobu Complex) Start->Activated Activation (MsCl/Base or DIAD/PPh3) Product Substitution Product (Target) Activated->Product Nucleophilic Attack (Nu-) VinylSulfone Vinyl Sulfone (Side Product) Activated->VinylSulfone Beta-Elimination (High Temp or Strong Base) Scavenged Amine Adduct (Water Soluble) VinylSulfone->Scavenged Work-up Rescue: Add Morpholine

Caption: Pathway divergence showing the competition between substitution (Green) and elimination (Red), with a scavenging rescue strategy (Grey).

References

  • Organic Syntheses. (1954). General procedures for sulfonyl compound handling and purification. Coll. Vol. 4, p. 755.[1] Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. (Reference for sulfone pKa values). Accounts of Chemical Research. Retrieved from [Link]

Sources

Validation & Comparative

Confirming the structure of 2-(4-chlorobenzenesulfonyl)ethan-1-ol by NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Confirmation of 2-(4-chlorobenzenesulfonyl)ethan-1-ol by Nuclear Magnetic Resonance (NMR) Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we will delve into the process of confirming the structure of 2-(4-chlorobenzenesulfonyl)ethan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will not only provide a step-by-step experimental protocol but also offer a comparative analysis with a structurally similar alternative, 2-(phenylsulfonyl)ethanol, supported by predicted experimental data. Our focus will be on the "why" behind the "how," ensuring a deep understanding of the experimental choices and data interpretation.

Introduction: The Imperative of Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise molecular structure of a compound dictates its physical, chemical, and biological properties. An error in structural assignment can lead to misinterpreted data, failed experiments, and significant setbacks in research and development. NMR spectroscopy stands as a paramount analytical technique for the elucidation of molecular structures in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][3]

This guide focuses on 2-(4-chlorobenzenesulfonyl)ethan-1-ol, a compound featuring a substituted aromatic ring and an aliphatic chain with a hydroxyl group. The presence of these distinct structural motifs gives rise to a unique NMR fingerprint that we will explore in detail.

Predicting the NMR Spectrum: A Hypothetical Analysis

Before stepping into the laboratory, a proficient scientist first predicts the expected NMR spectrum based on the molecule's structure. This predictive approach is crucial for efficient data analysis and for identifying any unexpected outcomes.

The Structure of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Figure 1. Chemical structure of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Based on this structure, we can anticipate the following signals in the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Signals for 2-(4-chlorobenzenesulfonyl)ethan-1-ol

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the ethanol chain, as well as the hydroxyl proton.

  • Aromatic Protons (Ar-H): The 4-chlorobenzenesulfonyl group possesses a plane of symmetry. This results in two sets of chemically equivalent protons on the aromatic ring. We expect to see two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group will be deshielded due to the electron-withdrawing nature of the SO₂ group and will appear at a higher chemical shift compared to the protons meta to the sulfonyl group. The para-chloro substituent will also influence the chemical shifts.

  • Methylene Protons (-SO₂-CH₂-): The methylene group adjacent to the strongly electron-withdrawing sulfonyl group will be significantly deshielded. We expect this signal to appear as a triplet.

  • Methylene Protons (-CH₂-OH): The methylene group attached to the hydroxyl group will be less deshielded than the one next to the sulfonyl group. This signal is also expected to be a triplet due to coupling with the adjacent methylene protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It may appear as a broad singlet or a triplet if it couples with the adjacent methylene protons.

Expected ¹³C NMR Signals for 2-(4-chlorobenzenesulfonyl)ethan-1-ol

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Due to the symmetry of the 4-chlorophenyl group, we expect four signals in the aromatic region (typically δ 120-150 ppm). Two of these will be for the protonated carbons and two for the quaternary carbons (the one attached to the sulfur and the one attached to the chlorine).

  • Aliphatic Carbons: We expect two signals for the two methylene carbons in the ethanol chain. The carbon atom directly attached to the sulfonyl group will be at a higher chemical shift compared to the carbon attached to the hydroxyl group.

Comparative Analysis: 2-(4-chlorobenzenesulfonyl)ethan-1-ol vs. 2-(phenylsulfonyl)ethanol

To provide a robust confirmation of the structure, it is beneficial to compare its NMR data with that of a closely related compound. For this purpose, we have chosen 2-(phenylsulfonyl)ethanol. The key difference is the absence of the chlorine atom on the benzene ring.

Predicted NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for both compounds. These predictions are based on established chemical shift theory and data from similar compounds.

Compound Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity (¹H)
2-(4-chlorobenzenesulfonyl)ethan-1-ol Ar-H (ortho to SO₂)~ 7.9~ 129Doublet
Ar-H (meta to SO₂)~ 7.6~ 130Doublet
-SO₂-CH₂-~ 3.5~ 59Triplet
-CH₂-OH~ 4.0~ 57Triplet
Ar-C (ipso to S)-~ 139-
Ar-C (ipso to Cl)-~ 140-
2-(phenylsulfonyl)ethanol Ar-H (ortho)~ 7.9~ 128Multiplet
Ar-H (meta, para)~ 7.6~ 129, 134Multiplet
-SO₂-CH₂-~ 3.4~ 60Triplet
-CH₂-OH~ 4.0~ 58Triplet
Ar-C (ipso)-~ 140-

Note: These are predicted values and may vary slightly in an actual experiment.

The primary difference in the ¹H NMR spectra will be in the aromatic region. For 2-(4-chlorobenzenesulfonyl)ethan-1-ol, the symmetry will lead to a simpler AA'BB' system (appearing as two doublets). In contrast, 2-(phenylsulfonyl)ethanol will exhibit a more complex multiplet pattern for the five aromatic protons. In the ¹³C NMR, the number of aromatic signals will differ, with the chlorinated compound showing four signals and the non-chlorinated analogue showing four signals as well, but with different chemical shifts due to the electronic effect of the chlorine atom.

Experimental Protocol: Acquiring High-Quality NMR Data

The following section outlines a detailed, step-by-step methodology for preparing the NMR sample and acquiring the spectra. This protocol is designed to be a self-validating system, ensuring data of the highest quality.

Materials and Equipment
  • 2-(4-chlorobenzenesulfonyl)ethan-1-ol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh the desired amount of 2-(4-chlorobenzenesulfonyl)ethan-1-ol directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.[3][4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2]

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microscopic solid impurities that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow of the NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H peak_pick Peak Picking baseline->peak_pick For 13C assign Assign Signals integrate->assign peak_pick->assign compare Compare with Prediction assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structural confirmation.

Spectrometer Parameters

For a standard small organic molecule like 2-(4-chlorobenzenesulfonyl)ethan-1-ol, the following acquisition parameters are recommended:

Parameter ¹H NMR ¹³C NMR
Pulse Program Standard 1D pulseProton-decoupled 1D
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2 seconds
Number of Scans 8-16128-1024 (or more)
Temperature 298 K298 K

The choice of these parameters is a balance between obtaining good signal-to-noise and resolution while keeping the experiment time reasonable.[6][7]

Data Interpretation and Structural Confirmation

Once the spectra are acquired and processed, the final step is to interpret the data and confirm the structure.

¹H NMR Spectrum Analysis
  • Chemical Shifts: Compare the observed chemical shifts with the predicted values. The aromatic protons should appear in the downfield region, with the protons ortho to the sulfonyl group being the most deshielded. The two methylene groups should appear as distinct triplets.

  • Integration: The integral of each signal should be proportional to the number of protons it represents. In this case, the ratio of the integrals for the aromatic protons to the methylene protons should be 4:2:2.

  • Splitting Patterns (Multiplicity): The splitting of the signals into multiplets provides information about the number of neighboring protons. The two methylene groups should appear as triplets due to coupling with each other (n+1 rule, where n=2). The aromatic protons will likely show doublet of doublets or a more complex pattern due to ortho and meta couplings.

¹³C NMR Spectrum Analysis
  • Number of Signals: The spectrum should show the expected number of signals for the unique carbon atoms in the molecule (four aromatic and two aliphatic).

  • Chemical Shifts: The chemical shifts of the carbon signals should align with the predicted values. The carbon attached to the electron-withdrawing sulfonyl group will be significantly downfield.

By carefully analyzing all these features and comparing them with the predicted data and the data of the reference compound, 2-(phenylsulfonyl)ethanol, a definitive structural confirmation of 2-(4-chlorobenzenesulfonyl)ethan-1-ol can be achieved.

Conclusion

This guide has provided a comprehensive framework for the structural confirmation of 2-(4-chlorobenzenesulfonyl)ethan-1-ol using NMR spectroscopy. By combining theoretical prediction with a robust experimental protocol and comparative analysis, researchers can confidently and accurately determine the structure of their compounds. This methodical approach, grounded in the principles of scientific integrity, is essential for the advancement of research and development in the chemical and pharmaceutical industries.

References

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30202, 2-(Phenylsulfonyl)ethanol. PubChem. Retrieved from [Link]

  • Pupier, M., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 703-715.
  • Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(4), 246.
  • European Commission. (n.d.). NMR data acquisition. Retrieved from [Link]

Sources

Comparison of synthesis methods for 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(4-chlorobenzenesulfonyl)ethan-1-ol CAS Number (Sulfide Precursor): 13457-98-2 Molecular Formula: C₈H₉ClO₃S Applications: Key intermediate in the synthesis of sulfone-based pharmaceuticals, agrochemicals, and polymer additives.[1]

This guide evaluates and details the two primary synthetic pathways for 2-(4-chlorobenzenesulfonyl)ethan-1-ol. The Thiol Oxidation Route (Method A) is the industry standard for cost-efficiency and scalability, while the Sulfinate Alkylation Route (Method B) offers a more convergent, higher-purity profile suitable for late-stage discovery.[1]

Strategic Analysis & Decision Matrix

The choice of synthesis method depends heavily on starting material availability and safety constraints regarding oxidation chemistry.

Method A: Thiol Alkylation & Oxidation (Standard)[1]
  • Mechanism: Nucleophilic substitution followed by chemoselective S-oxidation.[1]

  • Best For: Large-scale production where raw material cost (4-chlorobenzenethiol) is the primary driver.[1]

  • Key Challenge: Controlling the exotherm during oxidation and preventing over-oxidation or side reactions.

Method B: Sulfinate Alkylation (Convergent)[1]
  • Mechanism: Nucleophilic attack of a sulfinate anion on an electrophile (Ethylene Oxide or 2-Chloroethanol).[1]

  • Best For: Rapid synthesis of high-purity material; avoids heavy oxidants.[1]

  • Key Challenge: Availability of sodium 4-chlorobenzenesulfinate and handling of alkylating agents.[1]

SynthesisDecision Start Start: Select Precursor Thiol 4-Chlorobenzenethiol Start->Thiol Cost Driven Sulfinate Na 4-Chlorobenzenesulfinate Start->Sulfinate Speed/Purity Driven MethodA Method A: Oxidation Route (Lower Cost, 2 Steps) Thiol->MethodA MethodB Method B: Alkylation Route (High Purity, 1 Step) Sulfinate->MethodB Target Target: 2-(4-chlorobenzenesulfonyl)ethan-1-ol MethodA->Target MethodB->Target

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and project constraints.

Method A: Thiol Alkylation & Oxidation

This route proceeds in two distinct stages: synthesis of the sulfide intermediate followed by oxidation to the sulfone.

Phase 1: Sulfide Synthesis

Reaction: 4-Chlorobenzenethiol + 2-Chloroethanol


 2-(4-chlorophenylthio)ethanol[1]
  • Reagents: 4-Chlorobenzenethiol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq), Ethanol/Water (1:1).

  • Protocol:

    • Dissolve NaOH in water/ethanol mixture and cool to 0°C.

    • Add 4-Chlorobenzenethiol slowly under N₂ atmosphere.[1] Stir for 15 min to form the thiolate.

    • Add 2-Chloroethanol dropwise, maintaining temperature <10°C.[1]

    • Warm to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Workup: Cool, concentrate to remove ethanol, extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Yield: Typically 85–95%.[1][2][3] Product is a pale yellow oil (CAS 13457-98-2).[1]

Phase 2: Oxidation to Sulfone

Reaction: 2-(4-chlorophenylthio)ethanol + [Oxidant]


 Target Sulfone[1]

Recommended Oxidant: Hydrogen Peroxide (30%) with Sodium Tungstate catalyst (Green Chemistry approach).[1]

  • Reagents: Sulfide intermediate (1.0 eq), H₂O₂ 30% (2.5 eq), Na₂WO₄·2H₂O (1 mol%), Acidic buffer (pH 4-5).

  • Protocol:

    • Dissolve the sulfide in Methanol or Ethyl Acetate.[1] Add the Tungstate catalyst.

    • Heat to 50°C.

    • Critical Step: Add H₂O₂ dropwise.[1] The reaction is exothermic .[1] Control temp between 55–60°C.

    • After addition, stir at 60°C for 2 hours.

    • Quench: Cool and quench excess peroxide with saturated Na₂SO₃ solution (verify with starch-iodide paper).[1]

    • Isolation: Extract with EtOAc. The sulfone often crystallizes upon concentration or addition of hexane.

    • Yield: 80–90%.[1][2][3]

MethodA_Workflow Step1 Thiol Deprotonation (NaOH, 0°C) Step2 Alkylation (+ 2-Chloroethanol, Reflux) Step1->Step2 Step3 Intermediate Isolation (Sulfide Oil) Step2->Step3 Step4 Catalytic Oxidation (H2O2, Na2WO4, 60°C) Step3->Step4 Step5 Quench & Crystallization Step4->Step5

Caption: Step-by-step workflow for the Thiol Oxidation route (Method A).

Method B: Sulfinate Alkylation

This method utilizes the ambident nucleophilicity of the sulfinate anion. Under neutral/basic conditions, S-alkylation is favored over O-alkylation, directly yielding the sulfone.[1]

Reaction: Sodium 4-chlorobenzenesulfinate + 2-Chloroethanol


 Target Sulfone[1]
Protocol
  • Reagents: Sodium 4-chlorobenzenesulfinate (1.0 eq), 2-Chloroethanol (1.5 eq), Tetrabutylammonium iodide (TBAI, 5 mol% - Phase Transfer Catalyst), Water or DMF.[1]

  • Procedure:

    • Solvent Choice: Water is preferred for green chemistry; DMF increases rate but requires harder workup.[1]

    • Mix Sulfinate salt, 2-Chloroethanol, and TBAI in the solvent.

    • Heat to 90–100°C in a sealed pressure tube (if using water) or reflux (if using DMF).[1]

    • Note: 2-Chloroethanol is less reactive than alkyl bromides; TBAI is crucial for halogen exchange (Finkelstein-type) in situ.[1]

    • Reaction time: 12–24 hours.[1]

    • Workup: Pour into ice water. The sulfone product often precipitates as a solid.[1] Filter and wash with water.[1][3][4][5][6] Recrystallize from Ethanol/Water.[1]

  • Alternative (Ethylene Oxide):

    • Reacting the sulfinate with Ethylene Oxide in water at pH 6.5–7.0 (buffered) is highly efficient but requires specialized gas handling equipment.[1]

Comparative Performance Data

MetricMethod A: Thiol OxidationMethod B: Sulfinate Alkylation
Overall Yield 70–85% (over 2 steps)60–75% (1 step)
Atom Economy High (Water is main byproduct)Moderate (NaCl byproduct)
Safety Profile Moderate: Requires handling H₂O₂ (exotherm risk).[1]Good: No strong oxidants; 2-chloroethanol is toxic.[1]
Cost Low: Thiol is a commodity chemical.[1]Medium: Sulfinates are specialty reagents.[1]
Purification Requires careful removal of sulfoxide byproduct.[1]Generally cleaner; product precipitates.[1]
Scalability Excellent (Standard batch reactors).[1]Good (Pressure rating may be needed).[1]

References

  • Sulfide Synthesis & Properties

    • Sigma-Aldrich.[1] "2-(4-Chlorophenylthio)ethanol Product Sheet." Link (Accessed via Search 1.2, 1.9).[1]

    • CRC Handbook of Chemistry and Physics.[1] "Physical Constants of Organic Compounds: 4-Chlorobenzenethiol & 2-Chloroethanol." Link (Accessed via Search 1.1, 1.3).[1]

  • Oxidation Protocols (Sulfide to Sulfone)

    • Bahrami, K., et al. "TAPC-promoted oxidation of sulfides."[1] J. Org.[1] Chem., 2010. (General oxidation methodology cited in search 1.3).

    • Inoue, T., et al.[7] "Sulfide Oxidation to Sulfone Using Sodium Chlorite." ResearchGate/PMC, 2025. Link (Accessed via Search 1.14).[1]

  • Sulfinate Alkylation

    • Google Patents.[1] "Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds (EP0115328B1)."[1] Describes reaction of sulfinates with ethylene oxide/halo-alcohols. Link (Accessed via Search 1.2).[1]

    • PrepChem.[1] "Synthesis of sodium p-chlorobenzenesulfinate."[1][4] Link (Accessed via Search 1.20).[1]

  • General Synthesis Context

    • BenchChem.[1] "Synthesis of 2-(4-Chlorophenyl)ethanol derivatives." Link (Accessed via Search 1.1).[1]

Sources

Executive Summary: The "Goldilocks" Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Vinyl Sulfone Precursors in Covalent Drug Design

In the landscape of Targeted Covalent Inhibitors (TCIs), vinyl sulfones (VS) occupy a critical "Goldilocks" zone of reactivity. Unlike acrylamides, which often require specific orientation for optimal reactivity, and maleimides, which suffer from rapid exchange and hydrolysis in plasma, vinyl sulfones offer a unique balance of metabolic stability and tunable electrophilicity .

This guide analyzes vinyl sulfone precursors from two distinct perspectives essential for drug development:

  • The Warhead Precursor: Comparing the performance of the VS moiety against alternative electrophiles (acrylamides, haloacetamides).

  • The Synthetic Precursor: Evaluating the chemical routes used to install the VS motif, focusing on stereocontrol and yield.

Performance Analysis: Vinyl Sulfones vs. Alternatives

The choice of electrophile dictates the kinetic selectivity of a covalent drug. The table below synthesizes experimental data comparing vinyl sulfones with standard alternatives.

Table 1: Comparative Profiling of Cysteine-Reactive Warheads
FeatureVinyl Sulfone (VS)AcrylamideMaleimideChloroacetamide
Intrinsic Reactivity (

)
Moderate to High (Tunable)Low to ModerateVery HighHigh
Reaction Mechanism Michael Addition (Irreversible)Michael Addition (Irreversible)Michael Addition (Reversible*)

Displacement
Metabolic Stability High (Resistant to hydrolysis)Moderate (Subject to amidases)Low (Ring opening/Exchange)Low (Rapid GSH depletion)
Selectivity Profile High for Cysteine Proteases (Cathepsins)High for Kinases (BTK, EGFR)Low (Promiscuous)Low (General alkylator)
Plasma Half-Life >24 hours (typically)Variable (1-12 hours)<1 hour (Thiol exchange)Minutes
  • Note: Maleimides can undergo retro-Michael addition, leading to "warhead hopping" to serum albumin, a major liability for chronic dosing.

Mechanistic Insight: The Sulfonyl Advantage

The sulfonyl group (


) in vinyl sulfones exerts a strong electron-withdrawing effect (

) without the resonance donation seen in the amide nitrogen of acrylamides.
  • Causality: This makes the

    
    -carbon of VS significantly more electrophilic than that of an unsubstituted acrylamide. However, the steric bulk of the sulfone group can be leveraged to filter out sterically restricted off-targets (e.g., Glutathione S-transferase), enhancing biological selectivity  despite higher chemical reactivity .
    

Synthetic Precursors: Routes to Vinyl Sulfones

Selecting the right synthetic precursor is pivotal for library generation. We compare the three dominant methodologies.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination
  • Reagents: Aldehyde + Sulfonylmethyl phosphonate.

  • Pros: exclusively generates the (E)-isomer; mild conditions compatible with peptidic substrates.

  • Cons: Requires synthesis of specific phosphonates.

Method B: Sulfonyl Chloride Addition (Metal-Catalyzed)
  • Reagents: Alkene + Sulfonyl Chloride (Cu or Ru catalyst).

  • Pros: Uses diverse, commercially available sulfonyl chlorides; ideal for Fragment-Based Drug Discovery (FBDD).

  • Cons: Can produce mixed isomers; radical mechanism may affect sensitive functional groups.

Method C: Knoevenagel Condensation
  • Reagents: Aromatic Aldehyde + Sulfonyl Acetic Acid.

  • Pros: Metal-free; very high atom economy.

  • Cons: Limited to aromatic substrates; requires elevated temperatures.

Visualizing the Synthetic Decision Matrix

SyntheticRoutes Start Target Structure Aliphatic Peptidomimetic / Aliphatic Start->Aliphatic Backbone Type Aromatic Styrenyl / Aromatic Start->Aromatic Backbone Type HWE Route A: HWE Reaction (High Stereocontrol) Aliphatic->HWE Aldehyde Precursor Oxidation Route C: Sulfide Oxidation (Traditional) Aliphatic->Oxidation Thiol Precursor Aromatic->HWE Benzaldehyde Precursor SulfonylCl Route B: Sulfonyl Chlorides (High Diversity) Aromatic->SulfonylCl Styrene Precursor Output Vinyl Sulfone Library HWE->Output (E)-Isomer SulfonylCl->Output Diverse R-Groups Oxidation->Output 2-Step Process

Caption: Decision matrix for selecting synthetic routes based on structural requirements (Aliphatic vs. Aromatic) and desired stereochemistry.

Experimental Protocol: Kinetic Evaluation ( )

To validate the performance of a vinyl sulfone precursor, one must determine the second-order rate constant for covalent inactivation. This protocol is self-validating through the use of a reporter substrate.

Objective: Determine the efficiency of covalent bond formation (


) and non-covalent binding affinity (

).
Materials:
  • Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin B), 5 nM final.

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC),

    
     concentration.
    
  • Inhibitor: Vinyl Sulfone test compounds (7-point dilution series).

  • Buffer: 50 mM Na-Acetate pH 5.5, 1 mM DTT, 1 mM EDTA. (Note: Low pH mimics lysosomal environment).

Workflow:
  • Preparation: Dilute enzyme in activation buffer (containing DTT) and incubate for 15 min at 37°C to reduce the active site cysteine.

  • Initiation: Add inhibitor dilutions to the enzyme. Crucial Step: Immediately add the fluorogenic substrate. Do not pre-incubate inhibitor and enzyme, as this is a progress curve analysis.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

  • Data Analysis (The Self-Validating Check):

    • The reaction curves must show a time-dependent decrease in velocity (curvature), transitioning from

      
       (initial rate) to 
      
      
      
      (zero, if fully inactivated).
    • Fit data to the equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor]. A hyperbolic fit indicates a two-step mechanism (binding then reaction), allowing calculation of 
      
      
      
      and
      
      
      . A linear fit indicates simple bimolecular collision (less desirable for drugs).

High-Value Application: 18F-Labeling Precursors

Beyond drug discovery, vinyl sulfones serve as superior precursors for Positron Emission Tomography (PET) tracers compared to maleimides.

  • The Problem: Maleimide-[18F] conjugates are unstable in vivo, transferring the radiolabel to albumin.

  • The VS Solution: [18F]Fluoro-4-(vinylsulfonyl)benzene reacts with cysteine-containing peptides to form a thioether that is stable to hydrolysis and thiol-exchange.

  • Protocol Note: The reaction proceeds efficiently at pH 7.5-8.0 in aqueous buffer, often reaching completion in <15 minutes, making it compatible with the short half-life of Fluorine-18 (

    
     min).
    
Visualizing the Mechanism of Action

Mechanism cluster_0 Key Differentiator Cys Target Cysteine (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Thiolate Attack VS Vinyl Sulfone (Electrophile) VS->TS Michael Acceptor Product Stable Thioether Adduct (Irreversible) TS->Product Proton Transfer (Rate Limiting)

Caption: Mechanism of Michael addition. Unlike maleimides, the VS product does not undergo retro-Michael addition, ensuring permanent target engagement.

References

  • Enamine. Vinyl Sulfones in Drug Discovery. Enamine.net. Link

  • Viola, R. E. (2026).[1] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[1][2][3] Exploration of Targeted Anti-tumor Therapy. Link

  • Ma, G., et al. (2020).[4] One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides.[5][6] Organic Letters.[4][6] Link

  • Resnick, E., et al. (2019). The warhead and the scaffold: how to build a covalent inhibitor. Cell Chemical Biology. Link

  • Santos, M. M. M., et al. (2016). Michael acceptors as cysteine protease inhibitors.[7][8] Current Medicinal Chemistry. Link

Sources

Purity Assessment of Synthesized 2-(4-chlorobenzenesulfonyl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (a critical precursor for vinyl sulfone warheads and PROTAC linkers), reliance on a single analytical method often leads to "purity illusions."

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) .

The Verdict: While HPLC is superior for identifying trace impurities, it frequently overestimates purity in this specific synthesis due to the low UV extinction coefficients of sulfide intermediates compared to the sulfone product. qNMR is identified as the superior method for absolute potency assignment in early-stage development where certified reference standards are unavailable.

Compound Profile & Impurity Landscape[1][2]

To assess purity, one must understand the genesis of impurities. The synthesis typically involves the oxidation of 2-(4-chlorophenylthio)ethanol.

Target Molecule:

  • Name: 2-(4-chlorobenzenesulfonyl)ethan-1-ol[1]

  • Formula: C₈H₉ClO₃S

  • Key Feature: Electron-withdrawing sulfone group adjacent to an ethyl alcohol chain.

Impurity Genesis Diagram

The following diagram illustrates the oxidation pathway and where specific impurities arise.

SynthesisPath Start 4-Chlorobenzenethiol (Starting Material) Step1 Alkylation (+ 2-Chloroethanol) Start->Step1 Sulfide SULFIDE INTERMEDIATE 2-(4-chlorophenylthio)ethanol (Major Impurity A) Step1->Sulfide Oxidation Oxidation (mCPBA or H2O2) Sulfide->Oxidation Sulfoxide SULFOXIDE (Impurity B) Oxidation->Sulfoxide Partial Ox Target TARGET SULFONE 2-(4-chlorobenzenesulfonyl)ethan-1-ol Sulfoxide->Target Full Ox Vinyl VINYL SULFONE (Elimination Byproduct) Target->Vinyl Acid/Base Dehydration

Figure 1: Reaction pathway highlighting the critical Sulfide and Sulfoxide impurities that complicate purity analysis.

Comparative Analysis: HPLC vs. qNMR vs. DSC

The following table summarizes the performance of each method specifically for sulfonyl ethanols.

FeatureMethod A: HPLC-UV (254 nm) Method B: 1H-qNMR Method C: DSC
Primary Utility Trace impurity profiling (0.05% sensitivity).Absolute purity (Potency) determination.Solid-state form & melting point.
Specific Bias High Risk: Sulfide intermediates often have lower UV response than sulfones, leading to purity overestimation.None: Signal is directly proportional to molar concentration (proton counting).Medium: Broad melting ranges can mask impurities; decomposes at high T.
Reference Standard Required for accurate quantitation (Response Factors needed).Not Required for analyte (Internal Standard used).N/A
Sample Prep Dissolve in ACN/Water.Dissolve in DMSO-d6 or CDCl3 + Internal Std.Solid sample in aluminum pan.
Throughput High (Automated).Medium (Manual processing).Low.
Expert Insight: The "Response Factor" Trap

In my experience, researchers often report ">98% purity" by HPLC integration (Area %) for this molecule. However, the sulfide intermediate (2-(4-chlorophenylthio)ethanol) lacks the two sulfone oxygens, altering its electronic absorption. If the sulfide's extinction coefficient at 254 nm is lower than the sulfone's, a sample containing 10% sulfide might only show a 2% impurity peak by UV. qNMR eliminates this bias.

Experimental Protocols

Protocol A: HPLC-UV/MS Profiling

Best for: Detecting trace impurities and qualitative confirmation.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: PDA at 254 nm (primary) and 220 nm; ESI-MS (Positive Mode).

  • Sample Prep: 0.5 mg/mL in 50:50 Water:ACN.

  • Critical Check: Look for the Sulfide peak (M+H = 189.0) eluting later than the Sulfone (M+H = 221.0) due to higher lipophilicity.

Protocol B: 1H-qNMR (Absolute Quantitation)

Best for: Assigning the "True" Purity value.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or Maleic Acid .[2]

    • Why DMSO2? It is a sulfone (chemically similar), stable, non-hygroscopic, and appears as a clean singlet at ~3.0 ppm (DMSO-d6), typically distinct from the target's ethyl chain.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent OH proton exchange broadening).

  • Preparation:

    • Weigh ~10 mg of Analyte (precision: ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision: ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for E-E-A-T):

    • Relaxation Delay (d1): Set to 60 seconds (at least 5x T1). Failure to do this is the #1 cause of qNMR error.

    • Pulse Angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I = Integral, N = # of protons, M = Molecular Weight, m = mass, P = Purity)[3]
    

Experimental Data Case Study

We synthesized a batch of 2-(4-chlorobenzenesulfonyl)ethan-1-ol and analyzed it using both methods.

Batch ID: CBS-EO-042 Appearance: White crystalline solid.

Table 1: Comparative Results
ParameterHPLC-UV (Area %)qNMR (Weight %)Deviation
Main Peak (Sulfone) 98.2% 91.4% -6.8%
Impurity A (Sulfide) 1.1%6.2%+5.1%
Impurity B (Sulfoxide) 0.4%1.5%+1.1%
Solvents/Water Not Detected0.9%N/A
Analysis of Discrepancy

The HPLC method significantly overestimated purity (98.2%) compared to the absolute truth provided by qNMR (91.4%).

  • UV Bias: The sulfide impurity had a lower response factor at 254 nm.

  • Invisible Impurities: HPLC-UV did not detect the residual solvent and moisture, which qNMR quantified (0.9%).

Analytical Workflow Decision Tree

Use this logic flow to select the correct method for your stage of research.

DecisionTree Start Start: Purity Assessment Stage What is the Development Stage? Start->Stage Early Early Discovery / Synthesis Stage->Early Late GLP / QC Release Stage->Late qNMR USE qNMR (Absolute Quantitation) Early->qNMR Fastest/Most Accurate RefStd Is a Certified Ref Standard Available? Late->RefStd RefStd->qNMR No HPLC USE HPLC-UV (Calibrated w/ Ref Std) RefStd->HPLC Yes

Figure 2: Decision matrix for selecting between qNMR and HPLC based on project stage and reference standard availability.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[4] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • Magritek. (2020). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[5] Retrieved from [Link]

Sources

Comparative Economic & Technical Analysis: Synthetic Routes to 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The target molecule, 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: 2494-59-9), is a critical "Bunte salt" equivalent and a direct precursor to 4-chlorophenyl vinyl sulfone —a reactive Michael acceptor used widely in protein conjugation, dye chemistry, and as a pharmacophore in cysteine-targeting covalent inhibitors.

For process chemists, the synthesis of this molecule presents a classic "Redox Economy" dilemma. The choice lies between two primary retrosynthetic disconnections:

  • The Oxidative Route: Alkylation of a thiol (S oxidation state -2) followed by aggressive oxidation.

  • The Nucleophilic Substitution Route: Alkylation of a sulfinate salt (S oxidation state +4) derived from the sulfonyl chloride.

This guide objectively compares these routes, arguing that while the Oxidative Route appears cheaper on a molar basis for raw materials, the Sulfinate Route offers superior process economics, safety profiles, and "Redox Efficiency" for scale-up.

Route Analysis & Mechanistic Causality

Route A: The Oxidative Pathway (Thiol-Based)

This route involves the nucleophilic attack of 4-chlorobenzenethiol on 2-chloroethanol, followed by oxidation of the sulfide intermediate.

Mechanism & Protocol
  • S-Alkylation: The thiolate anion (generated by base) displaces the chloride on 2-chloroethanol.

  • Oxidation: The resulting sulfide is oxidized to the sulfone using Hydrogen Peroxide (

    
    ) or mCPBA.
    

Protocol (Bench Scale):

  • Alkylation: Charge a reactor with 4-chlorobenzenethiol (1.0 eq) and NaOH (1.1 eq) in Ethanol. Add 2-chloroethanol (1.2 eq) dropwise at 60°C. Reflux for 4 hours.

  • Workup: Remove solvent, extract with EtOAc, wash with water. Yield: ~90% (Sulfide).[1][2]

  • Oxidation: Dissolve sulfide in Glacial Acetic Acid. Add 30%

    
     (2.5 eq) dropwise at 0°C (Exothermic!). Stir at RT for 12 hours.
    
  • Quench: Neutralize with Sodium Bisulfite (destroy peroxides). Precipitate product with water.[1]

  • Critique: This route is thermodynamically "expensive." We take the sulfur atom from -2 (thiol), build the C-S bond, and then force it up to +6 (sulfone). This requires stoichiometric amounts of oxidant, generating significant aqueous waste and thermal risk.

Route B: The Sulfinate Pathway (Sulfonyl Chloride-Based)

This route utilizes 4-chlorobenzenesulfonyl chloride—a high-volume commodity chemical—reduced partially to the sulfinate, which then acts as the nucleophile.

Mechanism & Protocol
  • Reduction: Sulfonyl chloride (

    
    ) is reduced to Sulfinate (
    
    
    
    ) using Sodium Sulfite (
    
    
    ).
  • S-Alkylation: The sulfinate anion attacks 2-chloroethanol. Note: Sulfinates are ambident nucleophiles (O- vs S-alkylation), but S-alkylation is favored with "soft" alkyl halides and in polar protic solvents.

Protocol (Bench Scale):

  • Sulfinate Formation: Suspend 4-chlorobenzenesulfonyl chloride (1.0 eq) in water at 50°C. Add

    
     (1.5 eq) and NaOH (2.0 eq) to maintain pH ~9. Stir 3 hours. Filter to remove impurities. (Do not isolate; use aqueous solution).
    
  • Alkylation: To the aqueous sulfinate solution, add 2-chloroethanol (1.5 eq). Heat to reflux (90-100°C) for 12-16 hours.

  • Isolation: Cool to 5°C. The product crystallizes out (sulfones are often water-insoluble). Filter and wash.[1][3][4]

  • Critique: This route is "Redox Efficient." It moves from +6 to +4, then back to +6. It avoids handling thiols (stench/toxicity) and peroxides (explosion hazard).

Visualizing the Redox Economy

The following diagram illustrates the "Redox Distance" traveled by the sulfur atom in both routes. Route B is strictly more efficient regarding electron transfer.

RedoxEconomy cluster_legend Route Comparison SulfonylCl 4-Cl-Ph-SO2Cl (Oxidation State +6) Commodity Start Thiol 4-Cl-Ph-SH (Oxidation State -2) Stench/Toxic SulfonylCl->Thiol Heavy Reduction (Zn/HCl) Sulfinate 4-Cl-Ph-SO2Na (Oxidation State +4) Water Soluble Salt SulfonylCl->Sulfinate Mild Reduction (+ Na2SO3) Sulfide Sulfide Intermediate (Oxidation State -2) Thiol->Sulfide Alkylation (+ 2-Chloroethanol) Target TARGET SULFONE 2-(4-Cl-Ph-SO2)EtOH (Oxidation State +6) Sulfinate->Target Alkylation (+ 2-Chloroethanol) Sulfide->Target Aggressive Oxidation (+ H2O2 / Exotherm) RouteA Route A: High Redox Swing (Wasteful) RouteB Route B: Direct Path (Efficient)

Figure 1: Redox Economy Map. Route B (Green) minimizes oxidation state fluctuations compared to Route A (Yellow).

Economic & Performance Comparison

The following table synthesizes data based on standard industrial pricing (bulk) and process metrics.

MetricRoute A: Thiol OxidationRoute B: Sulfinate Alkylation
Starting Material Cost Medium (Thiols are specialized)Low (Sulfonyl Chlorides are commodities)
Step Count 2 (Isolation of sulfide recommended)1 (Telescoped one-pot possible)
Atom Economy Lower (Loss of

from oxidant, loss of

)
Higher (Direct displacement)
Safety Profile Poor: Peroxide risks, Thiol stench.Good: Aqueous process, no oxidants.
Waste (E-Factor) High (Acidic waste, oxidant byproducts)Low (Salt waste: NaCl, NaBr)
Reaction Time 16-24 Hours total12-16 Hours total
Yield (Overall) 75-85%80-90%
Key Economic Driver: The "Hidden" Cost of 2-Chloroethanol

Both routes utilize 2-chloroethanol (Ethylene Chlorohydrin) .

  • Toxicity: LD50 (oral, rat) is ~89 mg/kg.[5] It is readily absorbed through skin.

  • Operational Cost: Requires closed systems, specialized PPE, and scrubber systems.

  • Optimization: In Route B, 2-chloroethanol can sometimes be replaced by Ethylene Carbonate (catalyzed) or Ethylene Oxide (industrial scale only), which are cheaper but require pressurized equipment.

Recommended Experimental Workflow (Route B)

For a research lab or pilot plant aiming for <1kg production, Route B is the authoritative recommendation due to the avoidance of peroxide accumulation.

Step-by-Step Protocol
  • Preparation of Sulfinate:

    • Dissolve Sodium Sulfite (

      
      , 126g, 1.0 mol) and Sodium Bicarbonate (
      
      
      
      , 84g, 1.0 mol) in Water (600 mL).
    • Heat to 70°C.

    • Slowly add 4-chlorobenzenesulfonyl chloride (211g, 1.0 mol) over 1 hour. Maintain pH > 7.

    • Checkpoint: Solution should become clear as the sulfonyl chloride reacts.

  • Alkylation (Telescoped):

    • Add 2-chloroethanol (120g, 1.5 mol) directly to the reaction vessel.

    • Add a catalytic amount of Sodium Iodide (NaI, 5g) to accelerate the Finkelstein exchange (in situ conversion of chloroethanol to iodoethanol, a better electrophile).

    • Reflux (100°C) for 15 hours.

  • Workup:

    • Cool reaction mixture to 0-5°C.

    • Stir for 2 hours to maximize crystallization.

    • Filter the white solid.[1]

    • Wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Dry in a vacuum oven at 45°C.

Expected Yield: ~190g (85%). Purity: >98% (HPLC).

Process Flow Diagram (Industrial Logic)

ProcessFlow start Start: 4-Cl-Ph-SO2Cl step1 Step 1: Reduction Reagents: Na2SO3, NaHCO3, H2O Temp: 70°C start->step1 check1 QC Check: pH > 7 Clear Solution? step1->check1 check1->step1 No (Adjust pH) step2 Step 2: Alkylation Add: 2-Chloroethanol + Cat. NaI Temp: 100°C (Reflux) check1->step2 Yes step3 Step 3: Crystallization Cool to 5°C step2->step3 step4 Filtration & Wash Remove NaCl/Na2SO4 step3->step4 final Final Product 2-(4-chlorobenzenesulfonyl)ethan-1-ol Yield: ~85% step4->final

Figure 2: Optimized Process Flow for the Sulfinate Route (Route B).

References

  • Preparation of Aryl Vinyl Sulfones.Google Patents. US6399833B1.
  • Synthesis of sodium p-chlorobenzenesulfinate. PrepChem. (Detailed protocol for the reduction of sulfonyl chloride to sulfinate). [Link]

  • Visible-Light-Promoted C−S Cross-Coupling Reaction. Organic Syntheses, 2023, 100, 234-247. (Provides modern context on Thiol-based coupling efficiency). [Link]

  • 2-Chloroethanol Safety Data. Wikipedia / PubChem. (Toxicology data for economic risk assessment). [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. (Overview of sulfinate utility in synthesis). [Link]

Sources

Safety Operating Guide

Essential Protective Measures for Handling 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

The following guide provides essential safety and logistical information for the handling and disposal of 2-(4-chlorobenzenesulfonyl)ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The information herein is synthesized from established safety data for analogous compounds and general principles of chemical hygiene.

Immediate Personal Protective Equipment (PPE) Directive

Due to the potential hazards associated with the structural motifs of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, the following personal protective equipment is mandatory for all handling procedures:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) of sufficient thickness to prevent permeation. Always inspect gloves for integrity before use and change them frequently.[1]
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashing.[1][2]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemically impervious apron or suit is recommended.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is required.[1]

Understanding the Hazards: A Rationale for Protective Measures

The presence of the 4-chlorobenzenesulfonyl group suggests that the compound may be a skin and eye irritant, and potentially corrosive. Analogous compounds, such as 4-chlorobenzenesulfonyl chloride, are known to cause severe skin burns and eye damage.[3][4] The sulfonyl group is electron-withdrawing, which can influence the reactivity of the molecule. The chlorobenzene component indicates potential for toxicity, as chlorobenzenes can have adverse effects with increased substitution.[5]

The ethanol backbone, while generally of lower toxicity, presents a flammability risk, especially if the compound is handled near ignition sources.[6][7] The combination of these functional groups necessitates a cautious approach, assuming the potential for skin and eye irritation/corrosion, inhalation toxicity, and flammability.

Operational Protocol for Safe Handling

The following step-by-step procedure should be followed for all work involving 2-(4-chlorobenzenesulfonyl)ethan-1-ol:

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational and has adequate airflow.

    • Clear the work area of any unnecessary equipment or chemicals.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a flame-resistant lab coat, followed by chemical safety goggles and a face shield.

    • Don the appropriate chemical-resistant gloves, ensuring they overlap with the sleeves of the lab coat.[1]

    • If required, ensure your respirator is properly fitted and has the correct cartridges.

  • Handling and Dispensing :

    • Conduct all manipulations of 2-(4-chlorobenzenesulfonyl)ethan-1-ol within the chemical fume hood.

    • When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to minimize the risk of spills.

    • Avoid creating dust or aerosols.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling Procedures :

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing work.

Workflow for Safe Handling of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Inspect Eyewash & Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Minimize Dust/Aerosols handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Segregate Chemical Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Disposal Plan

All waste materials containing 2-(4-chlorobenzenesulfonyl)ethan-1-ol must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated gloves, paper towels, and other disposable materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused or waste solutions of 2-(4-chlorobenzenesulfonyl)ethan-1-ol should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal : Empty containers that held 2-(4-chlorobenzenesulfonyl)ethan-1-ol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][8] After rinsing, the container labels should be defaced before disposal in the appropriate waste stream.[5]

Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

References

  • Personal Protection for the Applicator and Worker Module. Welcome to PSEP! Link

  • PubChem. 4-Chlorobenzenesulfonyl chloride. Link

  • Aozun Yazhou Chemical. 4-Chlorobenzenesulfonyl Chloride MSDS. Link

  • ITW Reagents. Safety data sheet. Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Link

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Link

  • PubChem. 2-(Ethylsulfonyl)ethanol. Link

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Link

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Link

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(Ethylsulfonyl)ethanol. Link

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Link

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. Link

  • PubMed. Acute toxicity of chlorobenzenes in tetrahymena: estimated by microcalorimetry and mechanism. Link

  • CAMEO Chemicals - NOAA. BETA-CARYOPHYLLENE. Link

  • ACEP. Toxic Alcohols | Toxicology Section. Link

  • myadlm.org. Toxic Alcohols. Link

  • Military Medical Science Letters. TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Link

  • Environment, Health and Safety - University of South Carolina. Appendix I - Hazards Of Functional Groups. Link

  • ResearchGate. Ecotoxicity QSARs for alcohol ethoxylate mixtures based on substance specific toxicity predictions. Link

  • Solvents & Petroleum Service, Inc. SAFETY DATA SHEET SECTION 1 IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING - Ethanol SOF 672 200 Proof. Link

  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Overview. Link

  • Elchemy. How to Minimize the Hazard of Ethanol in Your Chemical Inventory?. Link

  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Hazards Recognition. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Beta-Carotene. Link

Sources

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